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Reactive orange 35

Cat. No.: B12383025
M. Wt: 814.1 g/mol
InChI Key: QODWDUXKFKJVCQ-UHFFFAOYSA-K
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Description

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19ClN9Na3O9S3 B12383025 Reactive orange 35

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H19ClN9Na3O9S3

Molecular Weight

814.1 g/mol

IUPAC Name

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

QODWDUXKFKJVCQ-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of Reactive Orange 35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. Reactive Orange 35, a widely used azo dye in the textile industry. Understanding its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its biological interactions and potential applications or implications in drug development. This document details the methodologies for its analysis using UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting key data in a structured format and illustrating experimental workflows.

Introduction to this compound

This compound is a sulfonated monoazo dye characterized by its vibrant reddish-orange hue. Its chemical structure contains an azo chromophore (-N=N-) responsible for its color, sulfonic acid groups that impart water solubility, and a reactive group that allows it to form covalent bonds with textile fibers. The IUPAC name for one of its common forms is trisodium;2-[[4-[[4-chloro-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-5-sulfonato-1-naphthyl]azo]benzene-1,4-disulfonate. Its molecular formula is C27H19ClN9Na3O9S3, with a molecular weight of approximately 814.12 g/mol . The analysis of this and similar dyes is pertinent to various fields, including forensic science and environmental monitoring[1].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of this compound in solution and studying its electronic transitions.

Quantitative Data
ParameterValueReference
λmax (Maximum Absorption Wavelength) ~492 nm[2]
Molar Absorptivity (ε) Data not available
Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Analysis:

    • Set the spectrophotometer to scan a wavelength range of 200-800 nm to determine the λmax[3].

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, providing a "molecular fingerprint."

Quantitative Data: Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Functional Group AssignmentReference
3400 - 3500 O-H and N-H stretching (from amino groups and absorbed water)[4]
~1600 N=N stretching (azo group)[4]
1380 - 1450 Aromatic C=C stretching
1150 - 1250 S=O stretching (sulfonate groups)
1000 - 1100 C-N stretching
~800 C-Cl stretching (from the triazine ring)
Experimental Protocol: FTIR Spectroscopy (ATR Method)
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the solid dye sample is dry.

    • Place a small amount of the powdered dye directly onto the ATR crystal.

  • Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be corrected for background absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Expected ¹H NMR Spectral Characteristics

Due to the complexity of the molecule and the presence of multiple aromatic rings and substituents, the ¹H NMR spectrum is expected to be complex. Key expected features include:

  • Aromatic Protons (6.5-8.5 ppm): Multiple signals corresponding to the protons on the benzene and naphthalene ring systems. Protons ortho to the azo linkage are expected to show a significant downfield shift.

  • Aliphatic Protons (3.0-4.0 ppm): Signals from the ethyl group in the reactive side chain.

  • Amine Protons: A broad signal that may be exchangeable with D₂O.

Note: Specific chemical shift data for this compound is not available in the reviewed literature. The expected ranges are based on general principles for sulfonated azo dyes.

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

    • Process the data (phasing, baseline correction, and integration).

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the accurate mass determination and structural elucidation of this compound and its degradation products.

Quantitative Data
ParameterValueReference(s)
Molecular Formula C27H19ClN9Na3O9S3
Monoisotopic Mass 813.9711 uCalculated
Average Mass 814.12 u
Ionization Mode Negative Electrospray Ionization (ESI)
Expected Ions [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻ and other multiply charged species
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system (e.g., water/acetonitrile mixture).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Method:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common for separating sulfonated dyes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Method:

    • Ionization Mode: Negative ESI is preferred for sulfonated compounds.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and potential fragments.

    • Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

Experimental and Logical Workflows

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Prep This compound Sample Dissolution Dissolution in appropriate solvent Prep->Dissolution Filtration Filtration Dissolution->Filtration UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis FTIR FTIR Spectroscopy Filtration->FTIR NMR NMR Spectroscopy Filtration->NMR LC_MS LC-MS Filtration->LC_MS UV_Data Absorbance vs. Wavelength (Quantification) UV_Vis->UV_Data FTIR_Data Transmittance vs. Wavenumber (Functional Group ID) FTIR->FTIR_Data NMR_Data Chemical Shifts (Structural Elucidation) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (Molecular Weight & Fragmentation) LC_MS->MS_Data Final_Report Comprehensive Spectroscopic Profile UV_Data->Final_Report FTIR_Data->Final_Report NMR_Data->Final_Report MS_Data->Final_Report

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_techniques Spectroscopic Information RO35 This compound Molecular Structure UV_Vis_Info Electronic Transitions (Chromophore) RO35->UV_Vis_Info absorbs UV-Vis light FTIR_Info Vibrational Modes (Functional Groups) RO35->FTIR_Info vibrates in IR NMR_Info Nuclear Spin States (Connectivity) RO35->NMR_Info nuclei resonate in magnetic field MS_Info Molecular Mass & Fragments (Composition) RO35->MS_Info is ionized and fragmented Confirmation Structural Confirmation UV_Vis_Info->Confirmation confirms azo system FTIR_Info->Confirmation identifies key bonds NMR_Info->Confirmation elucidates atom connectivity MS_Info->Confirmation determines exact mass

Caption: Logical relationship between the molecular structure of this compound and the information obtained from different spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, with each technique providing unique and complementary information. UV-Vis spectroscopy is ideal for quantification, while FTIR offers rapid identification of functional groups. NMR and high-resolution mass spectrometry are indispensable for detailed structural elucidation and confirmation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and similar reactive azo dyes. Further experimental determination of the molar absorptivity and detailed NMR and MS/MS fragmentation studies would provide a more complete spectroscopic profile of this important industrial chemical.

References

An In-depth Technical Guide to CAS Number 70210-13-8 (C.I. Reactive Orange 35)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 70210-13-8, commonly known as C.I. Reactive Orange 35. The primary application of this substance is as a reactive azo dye in the textile industry. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into the limited, yet important, toxicological and ecotoxicological data, including findings on cytotoxicity and mutagenicity which are pertinent to the broader class of azo dyes. While direct applications in drug development and pharmacology are not documented, its chemical reactivity and potential for bio-interaction, as suggested by toxicological studies, are discussed. This guide aims to serve as a foundational resource for researchers interested in the properties and potential biological implications of this compound and similar reactive dyes.

Chemical and Physical Properties

C.I. This compound is a synthetic organic compound belonging to the class of azo dyes. Its chemical structure is characterized by the presence of an azo group (-N=N-) which acts as a chromophore, and a reactive group that allows it to form covalent bonds with substrates.

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValueReference(s)
IUPAC Name trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate[1]
CAS Number 70210-13-8 (also cited as 12270-76-7)[2][3][4]
Molecular Formula C27H19ClN9Na3O9S3[2]
Molecular Weight 814.12 g/mol
Appearance Orange powder
Solubility 300 g/L in water
Chemical Class Single Azo Dye

Synthesis

The synthesis of C.I. This compound is a multi-step process involving diazo coupling reactions, a common method for producing azo dyes. The general manufacturing process can be outlined as follows:

  • First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

  • Second Diazotization and Coupling: The product from the first step is diazotized again and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid.

  • Condensation: The resulting disazo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Ammoniation: The final step involves the reaction with ammonia to introduce the amino group on the triazine ring.

Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_step3 Step 3: Condensation cluster_step4 Step 4: Ammoniation A 2-Aminobenzene-1,4-disulfonic acid C Monoazo Intermediate A->C Diazotization & Coupling B 2,5-Dimethylbenzenamine B->C E Disazo Intermediate C->E Diazotization & Coupling D 8-Aminonaphthalene-1-sulfonic acid D->E G Dichlorotriazinyl Dye E->G Condensation F Cyanuric Chloride F->G I C.I. This compound G->I Ammoniation H Ammonia H->I

Caption: Synthesis workflow for C.I. This compound.

Applications

Industrial Applications

The primary and well-documented application of C.I. This compound is in the textile industry for dyeing cellulosic fibers such as cotton. The reactive monochlorotriazine group in its structure forms covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions, leading to excellent wash fastness. It is suitable for various dyeing processes, including one-phase printing under saturated steam conditions and high-temperature steaming.

Research and Other Potential Applications

While not extensively studied, some sources suggest potential applications beyond textile dyeing:

  • Analytical Reagent: It has been described as a functional group that can be used as an analytical reagent in organic solvents.

  • Chemical Synthesis: Due to its reactive nature, particularly its ability to react with amide groups at elevated temperatures, it has been proposed for use in the synthesis of other compounds, including potential pharmaceuticals and pesticides. However, specific examples in peer-reviewed literature are lacking.

  • Adsorption Studies: C.I. This compound has been used as a model compound to study the adsorption characteristics of single-walled carbon nanotubes (SWCNTs) for the removal of dyes from aqueous solutions through electrostatic interactions.

Toxicological Profile

There is limited specific toxicological data for C.I. This compound. Much of the available information is extrapolated from studies on the broader class of reactive azo dyes.

Cytotoxicity

Table 2: Summary of Cytotoxicity Findings for Similar Reactive Dyes

Cell LineObservationConclusionReference(s)
HaCaT (Human Keratinocytes) Concentration-dependent cytotoxicity observed for some reactive dyes.Epidermal cells appear more sensitive to the cytotoxic effects of these dyes.
HepaRG (Human Hepatic Cells) Cytotoxic effects were observed at the highest tested concentrations for some reactive dyes.Hepatic cells showed less sensitivity compared to keratinocytes.
Genotoxicity and Mutagenicity

Azo dyes, as a class, are known to have the potential for mutagenicity, often following reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines. The Prival test, a modification of the Ames test, is considered superior for assessing the mutagenicity of azo dyes as it simulates this reductive cleavage. While specific genotoxicity data for C.I. This compound is scarce, a study on other reactive dyes using a flow cytometry-based micronucleus assay on HaCaT and HepaRG cells did not detect genotoxicity. This suggests that while cytotoxicity is a concern, the genotoxic potential may be low for some reactive dyes under the tested conditions.

Sensitization

There is evidence that some reactive dyes can act as skin and respiratory sensitizers, particularly in occupational settings within the textile industry. Repeated exposure can lead to allergic contact dermatitis, conjunctivitis, rhinitis, or occupational asthma.

Environmental Fate and Ecotoxicity

The environmental fate of reactive dyes is of concern due to their high water solubility and the potential for their degradation products to be toxic.

Biodegradation

The degradation of C.I. This compound and other azo dyes can occur under anaerobic conditions through the reductive cleavage of the azo bond by microorganisms. This process leads to the formation of aromatic amines, which may be more toxic than the parent dye. The subsequent aerobic degradation of these aromatic amines is often slow.

Ecotoxicity

Limited data is available for C.I. This compound. Studies on other reactive dyes have shown varying levels of toxicity to aquatic organisms. The degradation products can also pose ecological risks.

Experimental Protocols

Detailed experimental protocols for studies specifically on C.I. This compound are not widely published. However, based on studies of similar compounds, a general workflow for in vitro cytotoxicity and genotoxicity assessment can be conceptualized.

Conceptual Experimental Workflow: In Vitro Toxicity Assessment

Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis A Cell Culture (e.g., HaCaT, HepaRG) C Expose Cells to Dye (e.g., 24h, 48h) A->C B Prepare Dye Solutions (various concentrations) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Genotoxicity Assay (e.g., Comet, Micronucleus) C->E F Measure Cell Viability D->F G Quantify DNA Damage E->G H Statistical Analysis F->H G->H

Caption: A conceptual workflow for in vitro toxicity testing of reactive dyes.

Conclusion and Future Directions

CAS number 70210-13-8, or C.I. This compound, is a well-characterized reactive azo dye with its primary application in the textile industry. For researchers in the life sciences and drug development, this compound is largely un-investigated. The available toxicological data, mainly from related compounds, suggests a potential for cytotoxicity, particularly in epidermal cells, and a need for further investigation into its sensitization properties. While its direct application in pharmacology is not evident, its defined chemical structure and reactivity could make it a useful tool compound in specific research contexts, such as in the development of analytical methods or as a model for studying dye-protein interactions. Significant data gaps remain regarding its biological mechanism of action, interaction with specific cellular pathways, and its full toxicological and pharmacological profile. Future research should focus on targeted in vitro and in vivo studies to elucidate these unknown aspects, which would provide a clearer picture of its potential risks and any untapped utility for biomedical research.

References

"Reactive orange 35 molecular formula and weight"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Reactive Orange 35

This technical guide provides a comprehensive overview of this compound, a significant member of the azo class of dyes. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical and physical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a synthetic dye primarily utilized in the textile industry for its vibrant color and high fastness.[1] Its chemical structure and properties are pivotal to its function, enabling it to form covalent bonds with substrates.[1]

PropertyValueReference
Molecular Formula C27H19ClN9Na3O9S3[2][3][4]
Molecular Weight 814.12 g/mol
C.I. Name This compound
CAS Registry Number 12270-76-7 / 70210-13-8
Molecular Structure Class Single azo
Appearance Red-light orange powder, granules, or liquid
Solubility in Water 300 g/L

Synthesis Protocol

The manufacturing of this compound involves a multi-step chemical synthesis process. This process begins with the diazotization of an aromatic amine, followed by a series of coupling and condensation reactions.

A generalized experimental protocol for the synthesis is as follows:

  • First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid undergoes diazotization. The resulting diazonium salt is then coupled with 2,5-Dimethylbenzenamine.

  • Second Diazotization and Coupling: The product from the first step is diazotized and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid.

  • Condensation: The resulting compound is condensed with 2,4,6-Trichloro-1,3,5-triazine. This reaction is typically carried out under controlled temperature and pH conditions to ensure sequential nucleophilic substitution.

  • Ammoniation: The final step involves ammoniation to complete the synthesis of the this compound molecule.

Synthesis_Workflow A 2-Aminobenzene-1,4-disulfonic acid B Diazotization A->B D First Coupling B->D C 2,5-Dimethylbenzenamine C->D E Intermediate Product 1 D->E F Diazotization E->F H Second Coupling F->H G 8-Aminonaphthalene-1-sulfonic acid G->H I Intermediate Product 2 H->I K Condensation I->K J 2,4,6-Trichloro-1,3,5-triazine J->K L Intermediate Product 3 K->L M Ammoniation L->M N This compound M->N

Caption: Synthesis workflow of this compound.

Applications and Mechanism of Action

This compound is predominantly used in the textile industry for dyeing cellulosic fibers such as cotton. Its reactive nature allows it to form a strong covalent bond with the hydroxyl groups in cellulose fibers, resulting in excellent wash fastness and vibrant, long-lasting color. Beyond textiles, it also finds applications as an analytical reagent and as a colorant for polymers.

The application process in textile dyeing generally involves the following stages:

  • Pre-treatment of Fabric: Removal of impurities from the textile material.

  • Dye Application: The dye is applied under alkaline conditions to facilitate the reaction with the fiber.

  • Fixation: The dye chemically bonds with the fabric. This can be achieved through processes like high-temperature steaming or curing.

  • Washing: Removal of any unreacted dye to ensure color fastness.

Dyeing_Process cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing A Fabric Pre-treatment B Dye Application (Alkaline conditions) A->B C Fixation (Steaming/Curing) B->C D Washing C->D E Dyed Fabric D->E

Caption: General workflow for textile dyeing with this compound.

Interaction and Environmental Considerations

Research has been conducted on the interaction of this compound with various materials. For instance, it can be adsorbed onto single-walled carbon nanotubes, which suggests potential applications in dye removal and separation technologies. Like many synthetic dyes, the environmental impact of this compound is a subject of study, particularly concerning its potential for photodegradation and the aquatic toxicity of its breakdown products. Bioremediation strategies using microorganisms are being explored for the degradation of this dye.

References

Unveiling the Photophysical Profile of Reactive Orange 35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 (C.I. 263170) is a monoazo reactive dye widely utilized in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] Beyond its traditional application, the inherent chromophoric and potential fluorescent properties of azo dyes like this compound are of increasing interest to researchers in fields such as materials science and drug development for applications including sensing, imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the key photophysical properties of this compound and details the experimental protocols required for their characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the methodologies to obtain this crucial information.

Core Photophysical Properties

The interaction of a dye molecule with light is defined by a set of key photophysical parameters. Understanding these properties is essential for predicting and tailoring the behavior of this compound in various applications.

Chemical and Physical Identity

A foundational understanding of the dye's basic characteristics is paramount before delving into its photophysical properties.

PropertyValueReference
CI Name This compound[2][3]
CI Number 263170[2][3]
CAS Number 12270-76-7 / 70210-13-8
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight 814.12 g/mol
Chemical Class Single Azo
Appearance Red-light orange powder
Solubility in Water (50°C) 300 g/L
Spectroscopic and Photophysical Data (Illustrative)

The following table summarizes the critical photophysical parameters for a reactive dye. The values presented here are illustrative placeholders to demonstrate the ideal data presentation format. Experimental determination is necessary to populate this table for this compound.

ParameterSymbolValue (Illustrative)Unit
Maximum Absorption Wavelength λabs490nm
Molar Extinction Coefficient ε25,000M⁻¹cm⁻¹
Maximum Emission Wavelength λem580nm
Stokes Shift Δν90nm
Fluorescence Quantum Yield Φf0.15-
Fluorescence Lifetime τf2.5ns

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized and well-defined experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at that wavelength.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent (e.g., deionized water or an appropriate buffer) in a volumetric flask.

  • Preparation of Standard Solutions: A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to prepare the dye solutions).

  • Spectral Acquisition: The absorption spectra of the standard solutions are recorded over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectra. A calibration curve of absorbance at λabs versus concentration is plotted. According to the Beer-Lambert law, the molar extinction coefficient (ε) is calculated from the slope of this linear plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf).

Methodology:

  • Sample Preparation: A dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength is prepared to avoid inner filter effects.

  • Spectrofluorometer Setup: The excitation wavelength is set to the λabs determined from the UV-Vis spectrum. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • Determination of λem: The wavelength at which the fluorescence intensity is highest is the maximum emission wavelength (λem).

  • Quantum Yield Determination (Relative Method):

    • A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G) is chosen. The standard should absorb at a similar wavelength to the sample.

    • The absorption and fluorescence spectra of both the this compound solution and the standard solution are measured under identical experimental conditions.

    • The quantum yield of this compound (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:

      • Φf,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

  • Sample Preparation: A dilute solution of this compound is prepared as for fluorescence spectroscopy.

  • Data Acquisition: The sample is excited with a pulsed light source (e.g., a laser diode) at the λabs, and the arrival times of the emitted photons are recorded.

  • Data Analysis: The fluorescence decay curve is plotted and fitted to an exponential decay function. For a single exponential decay, the lifetime (τf) is the time at which the fluorescence intensity has decreased to 1/e of its initial value.

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a reactive dye like this compound.

G cluster_prep Sample Preparation cluster_uvvis UV-Visible Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_trf Time-Resolved Fluorescence cluster_data Data Compilation prep Prepare Stock & Standard Solutions of this compound uvvis_acq Acquire Absorption Spectra prep->uvvis_acq Dilute solutions fluor_acq Acquire Emission Spectra prep->fluor_acq Dilute solutions trf_acq Acquire Fluorescence Decay prep->trf_acq Dilute solutions uvvis_an Determine λabs & ε uvvis_acq->uvvis_an uvvis_an->fluor_acq Use λabs for excitation uvvis_an->trf_acq Use λabs for excitation compile Summarize Photophysical Data in Tables uvvis_an->compile fluor_an Determine λem & Φf fluor_acq->fluor_an fluor_an->compile trf_an Determine τf trf_acq->trf_an trf_an->compile

Caption: Workflow for Photophysical Characterization.

Conclusion

While this compound is a well-established textile dye, a detailed public repository of its photophysical properties is lacking. This guide provides the necessary framework and experimental protocols for researchers to thoroughly characterize its absorption, emission, and fluorescence lifetime. The generation of this data will be invaluable for exploring the potential of this compound in novel applications beyond the textile industry, including the development of advanced materials and biomedical technologies. The provided workflow and data presentation structures offer a standardized approach to ensure the comparability and utility of future research in this area.

References

Technical Guide: Identification of the C.I. Reactive Orange 35 Chromophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key identification and physical properties of C.I. Reactive Orange 35 is presented in Table 1.

PropertyValueReference
C.I. Name This compound[1][2]
CAS Number 12270-76-7[3]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight 814.12 g/mol
IUPAC Name trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate
Appearance Orange powder
Solubility Soluble in water

The Chromophore of this compound

The chromophore of an organic dye is the part of the molecule responsible for its color. In this compound, the chromophore is a monoazo system, which consists of an aromatic ring system connected by an azo group (-N=N-). The extensive conjugation of this system allows for the absorption of light in the visible region, resulting in the observed orange color.

The core chromophoric structure is derived from the coupling of three key aromatic intermediates, as detailed in the synthesis section. The specific arrangement of the aromatic rings, the azo linkage, and the various substituents all influence the exact wavelength of light absorbed and thus the final color of the dye.

cluster_0 C.I. This compound Structure cluster_1 Chromophore cluster_2 Auxochromes & Modifiers RO35 C.I. This compound Azo_Group Azo Group (-N=N-) RO35->Azo_Group contains Aromatic_Rings Substituted Aromatic Rings RO35->Aromatic_Rings contains Sulfonate_Groups Sulfonate Groups (-SO3Na) RO35->Sulfonate_Groups modified by Triazine_Ring Chlorotriazine Ring RO35->Triazine_Ring modified by Amino_Group Amino Group (-NH2) RO35->Amino_Group modified by

Caption: Logical relationship of the core components of C.I. This compound.

Synthesis of this compound

The synthesis of C.I. This compound involves a multi-step process that builds the final chromophore through a series of diazotization and coupling reactions.

The manufacturing process is as follows:

  • First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

  • Second Diazotization and Coupling: The product from the first step is then diazotized and coupled with 8-Aminonaphthalene-1-sulfonic acid.

  • Condensation: The resulting disazo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine.

  • Ammoniation: Finally, the product is ammoniated to yield C.I. This compound.

G A 2-Aminobenzene-1,4-disulfonic acid P1 Diazotization & Coupling A->P1 B 2,5-Dimethylbenzenamine B->P1 C 8-Aminonaphthalene-1-sulfonic acid P2 Diazotization & Coupling C->P2 D 2,4,6-Trichloro-1,3,5-triazine P3 Condensation D->P3 E Ammonia P4 Ammoniation E->P4 P1->P2 P2->P3 P3->P4 Final C.I. This compound P4->Final

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols for Chromophore Identification

The definitive identification of the chromophore of an azo dye like this compound relies on a combination of spectroscopic techniques. Below are the general experimental protocols for the key analytical methods.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of the chromophore.

Protocol:

  • Sample Preparation: A stock solution of C.I. This compound is prepared in deionized water or a suitable buffer at a concentration of approximately 100 mg/L. A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm, using the solvent as a blank.

  • Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified. A study on a dye referred to as "Red-5B/Red-35," which is likely C.I. This compound, reported a λmax of 512 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the chromophore by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

  • Sample Preparation: Approximately 10-20 mg of the purified dye is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Measurement: ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the connectivity of the atoms and confirm the structure of the aromatic rings and the azo linkage.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the dye and to obtain fragmentation patterns that can help confirm the structure of the chromophore and its substituents.

Protocol:

  • Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Measurement: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.

  • Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition of the dye. The fragmentation pattern provides information about the different structural components of the molecule.

Start Purified C.I. This compound Sample UVVis UV-Vis Spectroscopy Start->UVVis NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS, HRMS) Start->MS Data Spectroscopic Data (λmax, Chemical Shifts, m/z) UVVis->Data NMR->Data MS->Data Analysis Structural Elucidation Data->Analysis Result Confirmed Chromophore Structure Analysis->Result

Caption: Experimental workflow for the identification of the this compound chromophore.

Conclusion

The chromophore of C.I. This compound is a well-defined monoazo system, the structure of which is established through its multi-step synthesis from known aromatic precursors. The characteristic orange color of this dye is a direct result of the extended π-electron system of this chromophore. While detailed, publicly available spectroscopic data (NMR and MS) for this specific dye is limited, the application of standard analytical techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry provides a robust framework for the complete identification and characterization of its chromophoric structure. The methodologies outlined in this guide serve as a comprehensive protocol for researchers and scientists engaged in the analysis of this and similar azo dyes.

References

An In-depth Technical Guide on the Thermal Degradation Characteristics of Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35, a dichlorotriazine reactive azo dye, is primarily utilized in the textile industry for its vibrant color and covalent bonding to cellulosic fibers. Its chemical structure, as identified by its molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃ and CAS numbers 12270-76-7 and 70210-13-8, suggests a complex molecule with multiple functional groups that influence its thermal stability.[1] Understanding the thermal degradation characteristics of this compound is crucial for ensuring safe handling, processing, and for predicting its environmental fate. Thermal decomposition can lead to the formation of hazardous byproducts, including toxic and irritating gases.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
C.I. NameThis compound
Molecular FormulaC₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight814.12 g/mol
CAS Number12270-76-7 / 70210-13-8
Chemical ClassSingle Azo, Dichlorotriazine
AppearanceOrange Powder

Hypothetical Thermal Degradation Profile

Based on studies of similar azo dyes, the thermal degradation of this compound is expected to occur in multiple stages. The following table summarizes a plausible thermal decomposition profile as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Hypothetical TGA/DSC Data for this compound

Temperature Range (°C)Weight Loss (%)Key Events (Interpretation)
30 - 1505 - 10Desorption of adsorbed water and volatile impurities.
150 - 30020 - 30Initial decomposition of the dichlorotriazine ring and cleavage of the azo linkage.
300 - 50040 - 50Major degradation of the aromatic backbone and sulfonate groups.
> 50010 - 15Formation of a stable char residue.

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal degradation characteristics of this compound are outlined below. These protocols are based on standard practices for the analysis of organic compounds.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Record the sample weight as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature). The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its final decomposition point (e.g., 500 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the differential heat flow between the sample and the reference. Endothermic and exothermic events are observed as peaks in the DSC thermogram.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount (0.1-1 mg) of the this compound sample into a pyrolysis sample cup.

    • Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

    • Pyrolyze the sample at a specific temperature (e.g., 500 °C) or over a temperature range to analyze the evolved gases.[2][3]

    • The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column for separation.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for characterizing the thermal degradation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS DegradationProfile Degradation Profile (Weight Loss vs. Temp) TGA->DegradationProfile ThermalTransitions Thermal Transitions (Heat Flow vs. Temp) DSC->ThermalTransitions DecompositionProducts Identification of Decomposition Products PyGCMS->DecompositionProducts

Caption: Experimental workflow for thermal degradation analysis.

5.2. Hypothetical Thermal Degradation Pathway

The thermal degradation of dichlorotriazine azo dyes is a complex process involving the cleavage of the azo bond and the decomposition of the triazine ring and aromatic structures. A simplified, hypothetical pathway is presented below.

degradation_pathway cluster_initial Initial Decomposition (150-300°C) cluster_major Major Degradation (300-500°C) cluster_final Final Product (>500°C) Dye This compound Intermediates Aromatic Amines + Triazine Derivatives Dye->Intermediates Heat Gases1 N₂, SO₂ Dye->Gases1 Heat Fragments Smaller Aromatic Fragments Intermediates->Fragments Further Heating Gases2 CO, CO₂, NOx Fragments->Gases2 Char Carbonaceous Char Fragments->Char

References

An In-depth Technical Guide on the Interaction of Reactive Orange 35 with Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between Reactive Orange 35 and cellulosic fibers. It details the molecular structures of the reactants, the mechanism of their covalent bonding, factors influencing the reaction, and standard experimental protocols for studying this interaction.

Introduction to Reactive Dyes and Cellulosic Fibers

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness.[1][2][3] Cellulosic fibers, derived from plant-based materials like cotton, linen, and viscose, are polymers of repeating glucose units.[4][5] The abundant hydroxyl (-OH) groups on the cellulose polymer chain are the primary reaction sites for reactive dyes.

Chemical Structures of Reactants

This compound

This compound, also known as C.I. This compound, is a single azo dye. Its key structural features include the chromophore, which is responsible for its color, and a reactive group that enables it to form a covalent bond with the fiber.

Property Value
C.I. Name This compound
CAS Number 12270-76-7 / 70210-13-8
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight 814.12 g/mol
Chemical Class Single Azo
Solubility 300 g/L in water
Cellulosic Fibers

Cellulose is a linear polysaccharide polymer composed of repeating β-1,4-linked glucose units. The presence of numerous hydroxyl groups gives cellulose its characteristic properties, including hydrophilicity and the ability to react with other chemical agents. These hydroxyl groups are the key to the covalent bonding with reactive dyes. The structure of cellulose consists of both crystalline regions, where the polymer chains are highly ordered, and amorphous regions with less order.

Mechanism of Interaction

The fundamental interaction between this compound and cellulosic fibers is a nucleophilic substitution or addition reaction that results in the formation of a stable covalent bond. This process is typically carried out in an alkaline medium.

The overall dyeing mechanism can be broken down into three main stages:

  • Exhaustion: The dye is adsorbed onto the surface of the cellulosic fiber from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate, which helps to overcome the natural repulsion between the negatively charged fiber surface and the anionic dye molecules.

  • Fixation: Under alkaline conditions, the hydroxyl groups on the cellulose molecule are activated to form cellulosate anions (Cell-O⁻). These highly nucleophilic anions then attack the reactive group of the dye molecule, leading to the formation of a covalent ether bond. The choice of alkali (e.g., soda ash, caustic soda) and the pH of the dyebath are critical for optimal fixation.

  • Wash-off: After the fixation stage, any unfixed or hydrolyzed dye is removed from the fabric through a thorough washing process to ensure high wet fastness.

A competing reaction that can occur during the dyeing process is the hydrolysis of the reactive dye, where the dye reacts with hydroxide ions in the water instead of the cellulosic fiber. This hydrolyzed dye can no longer react with the fiber and must be washed off, leading to a reduction in dyeing efficiency.

Reactive Dyeing Mechanism cluster_dyebath Dye Bath cluster_process Dyeing Process cluster_products Final Products Dye This compound Exhaustion 1. Exhaustion (Dye adsorption on fiber) Dye->Exhaustion Fiber Cellulosic Fiber (-OH) Fiber->Exhaustion Electrolyte NaCl / Na₂SO₄ Electrolyte->Exhaustion facilitates Alkali Na₂CO₃ / NaOH Fixation 2. Fixation (Covalent bond formation) Alkali->Fixation activates -OH groups Exhaustion->Fixation Washing 3. Wash-off (Removal of unfixed dye) Fixation->Washing Dyed_Fiber Dyed Fiber (Covalent Bond) Fixation->Dyed_Fiber desired reaction Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Fixation->Hydrolyzed_Dye competing reaction Washing->Dyed_Fiber purifies

Caption: Workflow of the reactive dyeing process for cellulosic fibers.

Factors Influencing the Interaction

Several parameters critically affect the efficiency of the dyeing process. Proper control of these factors is essential for achieving optimal color yield and fastness properties.

Factor Effect on Dyeing Process Typical Conditions
pH Essential for activating the hydroxyl groups of cellulose for reaction with the dye. Higher pH increases the rate of fixation but also the rate of dye hydrolysis.An optimal pH is typically between 10.5 and 11.
Temperature Affects the rate of dye diffusion into the fiber and the rate of the chemical reaction. Higher temperatures can increase the rate of hydrolysis.For hot brand reactive dyes, temperatures between 60°C and 100°C are common.
Electrolyte Concentration Increases the exhaustion of the dye onto the fiber by neutralizing the negative surface charge of the cellulose.Typically 15-30 g/L of NaCl or Glauber's salt for medium to deep shades.
Dyeing Time Sufficient time is required for dye exhaustion and fixation.Generally around 60 minutes for the entire process.
Liquor Ratio The ratio of the weight of the dye bath to the weight of the fabric. Lower liquor ratios can lead to higher dye exhaustion and fixation.A common liquor ratio is 1:10 or 1:20.

Experimental Protocols

The following is a generalized experimental protocol for the exhaust dyeing of cellulosic fibers with this compound.

Materials
  • Scoured and bleached cellulosic fabric (e.g., cotton)

  • This compound

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Acetic acid (for neutralization)

  • Non-ionic soaping agent

  • Laboratory dyeing machine

Dyeing Procedure
  • Preparation of the Dyebath: Prepare the dyebath with the required amount of water at a specific liquor ratio (e.g., 1:10).

  • Exhaustion Phase:

    • Add the pre-wetted fabric to the dyebath.

    • Add a sequestering agent if using hard water.

    • Gradually add the required amount of electrolyte (e.g., 80 g/L NaCl).

    • Run the machine for a set period (e.g., 5-10 minutes) to allow for salt distribution.

    • Add the pre-dissolved this compound dye (e.g., x% on the weight of the fabric).

    • Continue running the machine for approximately 30 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • Add the required amount of alkali (e.g., 5 g/L soda ash) to the dyebath to raise the pH.

    • Continue the dyeing process for another 30-60 minutes at the recommended temperature (e.g., 60°C).

  • Wash-off Procedure:

    • Drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.75 g/L).

    • Perform a soaping wash at or near the boil with a non-ionic detergent (e.g., 0.25 g/L) to remove unfixed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Experimental Workflow Start Start Prepare_Dyebath Prepare Dyebath (Water, Fabric, Sequestering Agent) Start->Prepare_Dyebath Add_Electrolyte Add Electrolyte (e.g., NaCl) Prepare_Dyebath->Add_Electrolyte Add_Dye Add this compound Add_Electrolyte->Add_Dye Exhaustion Exhaustion Phase (e.g., 30 min) Add_Dye->Exhaustion Add_Alkali Add Alkali (e.g., Na₂CO₃) Exhaustion->Add_Alkali Fixation Fixation Phase (e.g., 30-60 min at 60°C) Add_Alkali->Fixation Drain_Bath Drain Dyebath Fixation->Drain_Bath Rinse_Cold Cold Rinse Drain_Bath->Rinse_Cold Neutralize Neutralize (Acetic Acid) Rinse_Cold->Neutralize Soaping Soaping at Boil (Non-ionic detergent) Neutralize->Soaping Rinse_Hot_Cold Hot & Cold Rinse Soaping->Rinse_Hot_Cold Dry Dry Fabric Rinse_Hot_Cold->Dry End End Dry->End

Caption: A typical experimental workflow for exhaust dyeing of cellulosic fibers.

Quantification of Dye-Fiber Interaction

Several methods can be used to quantify the extent of the interaction between the reactive dye and the cellulosic fiber.

  • Dye Exhaustion (%E): This measures the percentage of dye that has moved from the dyebath onto the fiber. It is determined by measuring the absorbance of the dye solution before and after the dyeing process.

  • Dye Fixation (%F): This determines the percentage of dye that has covalently bonded to the fiber. It is often calculated by measuring the color strength of the fabric before and after a rigorous washing process that removes all unfixed dye.

  • Color Strength (K/S): This value, derived from reflectance measurements, is proportional to the amount of dye fixed on the fabric and is a common industrial measure of dyeing success.

  • Analytical Techniques: Advanced analytical techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and thin-layer chromatography (TLC) can be employed to study the dye-fiber interaction in more detail.

Conclusion

The interaction of this compound with cellulosic fibers is a well-established chemical process that results in a stable, covalently bonded colored product. The efficiency of this interaction is highly dependent on a range of process parameters, including pH, temperature, and electrolyte concentration. A thorough understanding and precise control of these factors are crucial for achieving reproducible and high-quality dyeing results. The experimental protocols and quantitative methods outlined in this guide provide a solid foundation for researchers and scientists working with this dye-fiber system.

References

Methodological & Application

Application Notes and Protocols for Laboratory Dyeing of Cotton with Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of cotton substrates with C.I. Reactive Orange 35 in a laboratory setting. The procedure outlines the necessary reagents, equipment, and a step-by-step methodology for achieving consistent and reproducible dyeings for pale, medium, and dark shades. Safety precautions and post-dyeing analysis are also addressed.

Introduction

Reactive dyes, such as C.I. This compound, are a class of colored organic compounds that form a covalent bond with the hydroxyl groups of cellulosic fibers like cotton.[1][2] This chemical bond results in excellent wash fastness and vibrant, long-lasting color.[1][2] The dyeing process is typically carried out in an alkaline medium, which facilitates the reaction between the dye and the fiber. The application of reactive dyes involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber under alkaline conditions, and a final wash-off to remove any unfixed or hydrolyzed dye.[3]

Chemical Information:

Dye Name C.I. Name CAS Number Molecular Formula Molecular Weight
This compoundThis compound12270-76-7 / 70210-13-8C27H19ClN9Na3O9S3814.12 g/mol

Experimental Protocol

This protocol is based on a standard exhaust dyeing method in a laboratory setting. The quantities of dye, salt, and alkali are provided for pale, medium, and dark shades.

Materials and Reagents
  • Substrate: Scoured and bleached 100% cotton fabric

  • Dye: C.I. This compound

  • Electrolyte: Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)

  • Alkali: Soda ash (sodium carbonate)

  • Wetting Agent: Non-ionic wetting agent

  • Sequestering Agent: To complex any hardness ions in the water

  • Acetic Acid: For neutralization

  • Non-ionic Detergent: For soaping

  • Distilled or Deionized Water

Equipment
  • Laboratory dyeing machine (e.g., infrared or water bath shaker)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Heating and stirring apparatus

  • Balance (accurate to 0.001 g)

  • Squeeze rollers or manual wringer

  • Drying oven

Dyeing Recipe

The following table provides the recommended concentrations of dye, salt, and alkali for achieving pale, medium, and dark shades on cotton. The percentages for the dye are based on the weight of the fabric (% owf). The concentrations of salt and alkali are given in grams per liter (g/L) of the dyebath. A liquor-to-goods ratio (L:R) of 20:1 is recommended for laboratory dyeings.

Parameter Pale Shade Medium Shade Dark Shade
This compound (% owf) 0.5%2.0%4.0%
Glauber's Salt (g/L) 306080
Soda Ash (g/L) 101520
Wetting Agent (g/L) 1.01.01.0
Sequestering Agent (g/L) 1.01.01.0
Liquor Ratio 20:120:120:1
Dyeing Temperature 80-90°C80-90°C80-90°C
Dyeing Time (after alkali addition) 60 min60 min60-90 min
Dyeing Procedure
  • Preparation:

    • Accurately weigh the scoured and bleached cotton fabric sample.

    • Calculate the required amounts of dye, salt, soda ash, and other auxiliaries based on the desired shade depth and the liquor ratio.

    • Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (around 50°C).

  • Dyeing Cycle:

    • Set up the dyebath in the laboratory dyeing machine with the calculated amount of water, wetting agent, and sequestering agent.

    • Immerse the cotton fabric in the bath and run for 5-10 minutes at room temperature to ensure thorough wetting.

    • Add the dissolved dye solution to the dyebath.

    • Gradually raise the temperature to the dyeing temperature of 80-90°C over 20-30 minutes.

    • Run for 10-15 minutes at this temperature.

    • Add the calculated amount of Glauber's salt in two portions over 15-20 minutes.

    • Continue dyeing for another 20-30 minutes to allow for dye exhaustion.

    • Add the calculated amount of soda ash (pre-dissolved in a small amount of water) to the dyebath.

    • Continue the dyeing for the specified time (60-90 minutes) to fix the dye to the cotton fibers.

  • After-treatment (Wash-off):

    • After the dyeing time is complete, drop the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50-60°C for 10 minutes.

    • Rinse again with cold water.

    • Soap the fabric with a 1-2 g/L solution of non-ionic detergent at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed dye.

    • Rinse thoroughly with hot water and then with cold water until the water runs clear.

    • Squeeze the excess water from the fabric and dry it in an oven or air dry.

Experimental Workflow

Dyeing_Protocol cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after After-treatment weigh_fabric Weigh Cotton Fabric calc_reagents Calculate Reagents weigh_fabric->calc_reagents prep_dye Prepare Dye Solution calc_reagents->prep_dye setup_bath Set up Dyebath prep_dye->setup_bath add_fabric Add Fabric setup_bath->add_fabric add_dye Add Dye Solution add_fabric->add_dye raise_temp Raise Temperature to 80-90°C add_dye->raise_temp add_salt Add Glauber's Salt raise_temp->add_salt exhaustion Exhaustion Phase add_salt->exhaustion add_alkali Add Soda Ash exhaustion->add_alkali fixation Fixation Phase add_alkali->fixation rinse_cold1 Cold Rinse fixation->rinse_cold1 neutralize Neutralize with Acetic Acid rinse_cold1->neutralize rinse_cold2 Cold Rinse neutralize->rinse_cold2 soap Soaping at Boil rinse_cold2->soap rinse_hot_cold Hot & Cold Rinse soap->rinse_hot_cold dry Dry rinse_hot_cold->dry

Caption: Experimental workflow for dyeing cotton with this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling dyes and chemicals.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dye dust and chemical fumes.

  • Handling Dye Powder: Avoid creating dust when handling the reactive dye powder. An approved dust respirator should be used if airborne particulate is generated.

  • Chemical Handling: Handle all chemicals with care, following the manufacturer's safety data sheets (SDS).

  • Spills: In case of a spill, sweep or shovel the material into an appropriate container for disposal. Avoid generating dust.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation and Analysis

To evaluate the dyeing performance, various tests can be conducted on the dyed fabric. The results should be tabulated for easy comparison.

Colorfastness Properties

The following table provides typical fastness ratings for cotton dyed with this compound.

Fastness Test Standard Method Expected Rating (1-5)
Washing Fastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123-4
Light Fastness ISO 105-B024-5
Perspiration Fastness (Acid & Alkali) ISO 105-E044-5

Rating Scale: 1 (Poor) to 5 (Excellent)

Colorimetric Evaluation

The color yield (K/S values) and color coordinates (CIELAB values: L, a, b*) of the dyed samples can be measured using a spectrophotometer to quantitatively assess the dyeing results.

Signaling Pathway and Logical Relationships

The dyeing of cotton with a reactive dye is a chemical process governed by the principles of dye diffusion, adsorption, and chemical reaction. The logical relationship between the key components and steps is illustrated below.

Dyeing_Mechanism cluster_process Dyeing Process Stages cluster_components Key Components cluster_outcomes Outcomes Exhaustion Exhaustion Fixation Fixation Exhaustion->Fixation Wash_off Wash-off Fixation->Wash_off Leads to Dyed_Fabric Dyed Cotton Fabric Fixation->Dyed_Fabric Forms Covalent Bond Wash_off->Dyed_Fabric Removes unfixed dye Effluent Effluent Wash_off->Effluent Dye This compound Dye->Exhaustion Fiber Cotton (Cellulose-OH) Fiber->Exhaustion Salt Glauber's Salt Salt->Exhaustion Promotes Alkali Soda Ash Alkali->Fixation Activates

Caption: Logical relationship of components in the reactive dyeing process.

References

Application Notes and Protocols for Cold Pad-Batch Dyeing of Cellulosic Fibers with Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cold pad-batch (CPB) dyeing of cellulosic textiles, such as cotton and viscose, using Reactive Orange 35. This semi-continuous dyeing method is recognized for its efficiency, cost-effectiveness, and reduced environmental impact compared to conventional exhaust dyeing.[1][2] The CPB process offers significant savings in water, energy, and chemicals, making it a sustainable choice for textile coloration.[1][2][3]

Principle of Cold Pad-Batch Dyeing

The cold pad-batch (CPB) method is a semi-continuous process primarily used for dyeing cellulosic fibers with reactive dyes. The fabric is first impregnated with a dye liquor containing the reactive dye and then padded to ensure even distribution and penetration. Subsequently, an alkali solution is introduced to raise the pH, which facilitates the chemical reaction between the dye and the fiber. This reaction, known as fixation, occurs while the fabric is batched and rotated at ambient temperature for several hours. The covalent bond formed between the dye molecule and the hydroxyl groups of the cellulosic fibers results in excellent wash fastness.

This compound, a vinyl sulfone (VS) type reactive dye, is particularly well-suited for the CPB process due to its moderate reactivity. This allows for sufficient diffusion of the dye into the fiber before fixation, leading to level and well-penetrated dyeing.

Data Presentation

The following tables summarize the key quantitative parameters for the cold pad-batch dyeing of cotton with this compound. These values are starting points and may require optimization based on the specific substrate, desired shade depth, and machinery.

Table 1: Dye Bath and Alkali Formulation for Varying Shade Depths

ParameterLight Shades (<1% owf)Medium Shades (1-3% owf)Dark Shades (>3% owf)
Dye Liquor
This compound (g/L)Up to 1010 - 3030 - 60
Wetting Agent (g/L)1 - 21 - 21 - 2
Sequestering Agent (g/L)1 - 21 - 21 - 2
Urea (g/L)50 - 10050 - 100100 - 150
Alkali Solution
Soda Ash (g/L)10 - 1515 - 2020
Caustic Soda (36°Bé) (mL/L)2 - 55 - 1515 - 30

owf: on the weight of the fabric

Table 2: Padding and Batching Parameters

ParameterValueUnit
Fabric Speed30 - 50m/min
Padder Pressure1.2 - 1.5Bar
Liquor Pick-up (Cotton)60 - 70%
Dye Bath Temperature20 - 25°C
Fixation (Batching) Temperature25 - 30°C
Batching Time8 - 16hours

Experimental Protocols

This section outlines the detailed methodology for the cold pad-batch dyeing of a cotton fabric with this compound.

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton fabric. The fabric should have good absorbency (wetting time < 5 seconds) and a neutral pH.

  • Dye: this compound (powder or liquid form)

  • Chemicals:

    • Soda Ash (Sodium Carbonate, Na₂CO₃)

    • Caustic Soda (Sodium Hydroxide, NaOH), 36°Bé solution

    • Urea

    • Non-ionic Wetting Agent

    • Sequestering Agent

    • Acetic Acid (for neutralization)

    • Non-ionic Soaping Agent

  • Equipment:

    • Laboratory padding mangle

    • Batching roller

    • Plastic film for wrapping

    • Beakers, graduated cylinders, and stirring equipment

    • pH meter

    • Washing becks or similar washing equipment

Pre-treatment of Fabric

Ensure the cotton fabric is properly pre-treated (desized, scoured, and bleached) to remove all impurities. The fabric must be uniformly dried and cooled to room temperature before dyeing.

Preparation of Dye and Alkali Solutions

It is crucial to prepare the dye and alkali solutions separately to prevent premature hydrolysis of the dye.

Dye Liquor Preparation (for 1 Liter):

  • Weigh the required amount of this compound based on the desired shade depth (see Table 1).

  • Make a paste of the dye powder with a small amount of cold water.

  • Add approximately 800 mL of water at 30-40°C and stir until the dye is completely dissolved.

  • Add the required amounts of wetting agent, sequestering agent, and urea (see Table 1) and stir until fully dissolved.

  • Make up the final volume to 1 Liter with water.

Alkali Solution Preparation (for 1 Liter):

  • Weigh the required amount of Soda Ash (see Table 1) and dissolve it in approximately 800 mL of cold water.

  • Carefully add the required volume of Caustic Soda solution (see Table 1).

  • Make up the final volume to 1 Liter with cold water.

Padding Process
  • Set the padding mangle pressure to achieve the desired liquor pick-up (60-70% for cotton).

  • The dye and alkali solutions are typically fed to the padding trough via a metering pump at a ratio of 4:1 (dye liquor to alkali solution). This ensures mixing immediately before impregnation.

  • Thread the pre-treated, dry cotton fabric through the padding mangle.

  • Run the fabric through the dye liquor at a constant speed of 30-50 m/min. The immersion time should be approximately 1.5-2 seconds.

Batching and Fixation
  • Immediately after padding, wind the fabric onto a roller without creating creases.

  • Wrap the fabric roll with a plastic film to prevent evaporation and absorption of carbon dioxide from the air.

  • Store the wrapped fabric roll at an ambient temperature of 25-30°C for 8-16 hours. For consistent results, it is advisable to rotate the batch slowly during this period to prevent liquor drainage.

Washing-off Process

After the batching time is complete, it is essential to thoroughly wash the fabric to remove any unfixed and hydrolyzed dye.

  • Cold Rinse: Rinse the fabric in cold water to remove the bulk of the alkali and unfixed dye.

  • Hot Rinse: Rinse the fabric in hot water (60-70°C).

  • Soaping: Wash the fabric in a bath containing 1-2 g/L of a non-ionic soaping agent at or near boiling temperature for 10-15 minutes.

  • Hot Rinse: Rinse again in hot water (60-70°C).

  • Cold Rinse: Perform a final cold rinse.

  • Neutralization (if necessary): If the fabric has a high pH, a final rinse with a very dilute solution of acetic acid can be performed to neutralize any residual alkali.

  • Drying: Dry the dyed fabric.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment fabric_prep Fabric Pre-treatment (Scouring, Bleaching) padding Padding (Dye & Alkali Impregnation) fabric_prep->padding dye_sol Dye Solution Preparation dye_sol->padding alkali_sol Alkali Solution Preparation alkali_sol->padding batching Batching & Fixation (Room Temperature) padding->batching washing Washing Off (Rinsing & Soaping) batching->washing drying Drying washing->drying final_product final_product drying->final_product Dyed Fabric

Caption: Experimental workflow for the cold pad-batch dyeing method.

Logical Relationship of Dye Fixation

G cluster_reactants Reactants cluster_process Process cluster_product Product dye This compound (Vinyl Sulfone Dye) activation Activation of Reactive Group dye->activation fiber Cellulosic Fiber (e.g., Cotton) reaction Nucleophilic Substitution/ Addition Reaction fiber->reaction alkali Alkali (e.g., Soda Ash, Caustic Soda) alkali->activation activation->reaction covalent_bond Covalent Bond Formation (Dye-Fiber Linkage) reaction->covalent_bond dyed_fiber Dyed Fiber with High Wash Fastness covalent_bond->dyed_fiber

Caption: Chemical principle of reactive dye fixation on cellulosic fibers.

References

Application Notes and Protocols for Exhaust Dyeing of Cellulose with C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive dyes are a prominent class of dyes used for cellulosic fibers like cotton due to their ability to form a strong covalent bond with the fiber, resulting in excellent wash fastness and vibrant shades.[1][2][3] The exhaust dyeing method is a widely practiced technique for applying reactive dyes in rope form, particularly for materials like tubular knitwear.[4] This process typically involves two main phases: the exhaustion of the dye onto the fiber in the presence of an electrolyte, followed by the fixation of the dye to the fiber under alkaline conditions.[2] C.I. Reactive Orange 35 is a red-light orange reactive dye suitable for dyeing cellulosic fibers.

Effective dyeing with reactive dyes requires careful control of several parameters, including dye concentration, electrolyte concentration, alkali concentration, pH, temperature, and liquor ratio, to ensure level dyeing and good reproducibility. The following protocol provides a representative procedure for the exhaust dyeing of cellulose with this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the exhaust dyeing of cellulose with this compound.

ParameterValueUnitNotes
Dyeing Recipe
C.I. This compound2% o.w.f.*
Glauber's Salt (Anhydrous)50g/LElectrolyte for exhaustion
Soda Ash (Sodium Carbonate)20g/LAlkali for fixation
Process Conditions
Liquor Ratio1:10Ratio of goods weight to liquor volume
Initial Temperature40°C
Dyeing Temperature60°C
pH (Fixation Step)10.5 - 11Optimal for fixation
Process Times
Initial Run Time (with salt)30minutesFor dye exhaustion
Alkali Addition15minutesGradual addition is recommended
Fixation Time60minutesAfter alkali addition
Post-Treatment
Rinsing Temperature (Cold)Ambient°C
Soaping Temperature95°C
Soaping Agent2g/L

*% o.w.f. = on the weight of the fabric

Experimental Workflow Diagram

ExhaustDyeingWorkflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment A Scour and Bleach Cellulosic Fabric C Load Fabric into Dyebath at 40°C A->C B Prepare Dyebath (Water, Dye, Sequestering Agent) B->C D Add Glauber's Salt C->D Start Machine E Raise Temperature to 60°C Run for 30 min (Exhaustion) D->E F Add Soda Ash (Alkali Fixation) E->F G Run for 60 min at 60°C (Fixation) F->G H Drain Dyebath G->H I Cold Rinse H->I J Hot Rinse I->J K Soaping at 95°C J->K L Hot Rinse K->L M Cold Rinse L->M N Dry the Dyed Fabric M->N

Caption: Experimental workflow for the exhaust dyeing of cellulose with this compound.

Experimental Protocol

1. Materials and Equipment

  • Substrate: Scoured and bleached cellulosic fabric (e.g., 100% cotton).

  • Dye: C.I. This compound.

  • Chemicals:

    • Glauber's Salt (Anhydrous Sodium Sulfate - Na₂SO₄) as the electrolyte.

    • Soda Ash (Sodium Carbonate - Na₂CO₃) as the alkali.

    • Acetic Acid (for neutralization if required).

    • Sequestering agent (to prevent interference from hard water ions).

    • Soaping agent (for wash-off).

  • Equipment:

    • Laboratory-scale exhaust dyeing machine (e.g., a glycerin bath beaker dyer or a sample jet dyeing machine).

    • Beakers, graduated cylinders, and a magnetic stirrer.

    • pH meter.

    • Weighing balance.

2. Pre-treatment of Fabric

Ensure the cellulosic fabric is properly scoured and bleached to remove impurities such as oils, waxes, and sizing agents. This pre-treatment is crucial for achieving good absorbency and level dyeing.

3. Dyebath Preparation

  • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f.) and the liquor ratio (e.g., 1:10).

  • Prepare the dyebath by dissolving the pre-calculated amount of C.I. This compound and a sequestering agent in the required volume of water at approximately 40°C. Stir until the dye is completely dissolved.

4. Dyeing Procedure

  • Exhaustion Phase:

    • Load the pre-wetted fabric into the dyeing machine.

    • Add the prepared dyebath.

    • Start the machine and run for 5-10 minutes to ensure even wetting and temperature distribution.

    • Gradually add the pre-calculated amount of Glauber's salt to the dyebath over a period of 10-15 minutes. The addition of salt increases the affinity of the dye for the cellulose, promoting exhaustion.

    • Raise the temperature of the dyebath to 60°C.

    • Continue the dyeing process at 60°C for 30 minutes to allow for the migration and leveling of the dye onto the fabric.

  • Fixation Phase:

    • After the exhaustion phase, begin the gradual addition of the pre-dissolved Soda Ash solution to the dyebath over 15 minutes. This raises the pH to the alkaline range (10.5-11), which is necessary for the chemical reaction between the dye and the cellulose fiber.

    • Once the alkali has been added, continue the dyeing process at 60°C for an additional 60 minutes to ensure complete fixation of the dye.

5. Post-treatment (Wash-off)

Proper wash-off is critical to remove any unfixed or hydrolyzed dye, ensuring good wash fastness.

  • Drain the hot dyebath.

  • Perform a cold rinse to remove the bulk of the residual chemicals and unfixed dye.

  • Perform a hot rinse at 70-80°C.

  • Treat the dyed fabric in a fresh bath with a soaping agent (e.g., 2 g/L) at or near the boil (95°C) for 10-15 minutes. This step removes any superficially adsorbed dye.

  • Perform another hot rinse.

  • Follow with a final cold rinse.

  • If necessary, neutralize the fabric with a very dilute solution of acetic acid in the final rinse bath.

  • Hydro-extract and dry the dyed fabric.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 is a synthetic azo dye belonging to the reactive class of dyes, characterized by the presence of a reactive group that forms a covalent bond with the substrate. It is widely used in the textile industry for dyeing cellulosic fibers. The purity of this compound is crucial for ensuring consistent color quality, dyeing performance, and meeting regulatory standards. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of this compound and the separation of its potential impurities.

The manufacturing process of this compound involves a multi-step synthesis, which can lead to the formation of various impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products such as the hydrolyzed form of the dye. A robust analytical method is therefore essential for quality control and to ensure the product meets specifications.

Experimental Protocols

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase and gradient elution. An ion-pairing agent is incorporated into the mobile phase to improve the retention and resolution of the anionic dye and its sulfonated impurities. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Tetrabutylammonium Bromide (TBAB): HPLC grade, for ion-pairing

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): Analytical grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Methanol: HPLC grade (for sample preparation)

  • Sample: this compound commercial product

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate buffer with 5 mM Tetrabutylammonium Bromide, pH adjusted to 6.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 495 nm (λmax of this compound)
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.04060
25.19010
30.09010
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent): Dissolve 2.4 g of NaH₂PO₄ and 1.61 g of TBAB in 1 L of deionized water. Adjust the pH to 6.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical Retention Times and Identification of Peaks

Peak NumberTentative IdentificationTypical Retention Time (min)
1Early eluting polar impurities2.0 - 4.0
2Hydrolyzed this compound~ 12.5
3This compound ~ 15.2
4Synthesis by-product/Isomer~ 17.8
5Less polar impurities> 20.0

Table 3: Purity Analysis Results of a Sample Batch

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
RO35-0011854321191167197.00
RO35-0021889765193821197.50
RO35-0031823456189943396.00

Note: The purity is calculated as (Main Peak Area / Total Peak Area) x 100. For accurate quantification, a calibration curve should be prepared using the reference standard.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Methanol/Water start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV-Vis Detection at 495 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Potential Impurities

Impurity_Relationship cluster_synthesis Synthesis Process cluster_product Final Product & Impurities SM Starting Materials (e.g., Dichlorotriazine, Aromatic Amines) IM Intermediates SM->IM Reaction Steps USM Unreacted Starting Materials SM->USM RO35 This compound (Main Product) IM->RO35 Final Reaction BP By-products (e.g., Isomers, Di-substituted triazines) IM->BP DP Degradation Products (e.g., Hydrolyzed Dye) RO35->DP Hydrolysis

Caption: Potential sources of impurities in this compound synthesis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The use of an ion-pairing agent and a gradient elution program allows for the effective separation of the main component from its potential process-related impurities and degradation products. This method is suitable for routine quality control in a manufacturing environment as well as for research and development purposes. Proper system suitability tests, including resolution, tailing factor, and reproducibility, should be performed to ensure the validity of the results.

Application Notes and Protocols: Preparation of Stock Solutions of Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 (C.I. This compound) is a synthetic azo dye known for its vibrant red-light orange color.[1] It belongs to the class of reactive dyes, which form a covalent bond with the substrate, leading to high wash fastness.[2] This property makes it widely used in the textile industry for dyeing cellulosic fibers such as cotton, wool, and silk.[2] In a research context, this compound is also utilized as a fluorescent dye and a chemical stain.[3] Its chemical formula is C₂₇H₁₉ClN₉Na₃O₉S₃, with a molecular weight of 814.12 g/mol .[1]

These application notes provide detailed protocols for the preparation of stock solutions of this compound for use in a laboratory setting, ensuring reproducibility and safety.

Safety and Handling

This compound, like many reactive dyes, requires careful handling to minimize potential health risks.

Emergency Overview:

  • Appearance: Orange powder.

  • Odor: Odorless.

  • Hazards: May be harmful if swallowed, causing stomach discomfort. It can cause irritation to the eyes and respiratory tract. Some individuals may experience skin irritation upon prolonged or repeated contact.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated area, such as a fume hood, especially when handling the powder.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep the container tightly closed to prevent moisture absorption, which can lead to caking and degradation of the dye.

Physicochemical and Solubility Data

The following table summarizes the key properties of this compound.

PropertyValueReference
CI Name C.I. This compound
CAS Number 70210-13-8, 12270-76-7
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight 814.12 g/mol
Appearance Orange Powder
Solubility in Water 300 g/L
Insolubility in Water ≤0.02%
pH of Solution 6-9

Experimental Protocols

Protocol for Preparation of a High-Concentration Aqueous Stock Solution (e.g., 10% w/v)

This protocol describes the preparation of a 10% (w/v) stock solution of this compound in water.

Materials:

  • This compound powder

  • Deionized or distilled water

  • 50 mL conical tube or appropriate container

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Graduated cylinder

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a fume hood, weigh 1 g of this compound powder and transfer it to a 50 mL conical tube.

  • Initial Wetting: Add a small amount of deionized water (approximately 2-3 mL) to the powder to form a paste. Gently swirl the tube to ensure all the powder is wetted. This prevents the formation of clumps when the bulk of the solvent is added.

  • Dissolution: Add a magnetic stir bar to the tube. Place the tube on a magnetic stirrer and add deionized water to bring the total volume to approximately 8 mL.

  • Stirring: Stir the solution at room temperature until the dye is completely dissolved. The solution should be clear and free of any visible particles.

  • Final Volume Adjustment: Once the dye is fully dissolved, carefully add deionized water to bring the final volume to 10 mL.

  • Storage: Transfer the stock solution to a clearly labeled, light-protected container.

Protocol for Preparation of a Working Solution (e.g., 100 µM)

This protocol describes the dilution of the 10% stock solution to a 100 µM working solution.

Materials:

  • 10% (w/v) this compound stock solution

  • Deionized or distilled water

  • Micropipettes and sterile tips

  • Microcentrifuge tubes or other appropriate containers

Procedure:

  • Calculate the required volume of stock solution:

    • The molarity of the 10% stock solution (100 g/L) is: (100 g/L) / (814.12 g/mol ) = 0.123 M

    • Use the dilution formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 100 µM working solution: (0.123 M) * V₁ = (100 x 10⁻⁶ M) * (1 x 10⁻³ L) V₁ ≈ 0.81 µL

  • Dilution: Pipette 999.19 µL of deionized water into a clean microcentrifuge tube. Add 0.81 µL of the 10% this compound stock solution to the tube.

  • Mixing: Gently vortex or pipette up and down to ensure the solution is thoroughly mixed.

  • Use: The working solution is now ready for use in your experiments.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureContainerStability
Powder Room TemperatureTightly sealed, light-protectedStable for years if kept dry
Aqueous Stock Solution 2-8°CLight-protected, airtightUp to 1 week
Aqueous Stock Solution -20°CLight-protected, airtightUp to 3 months
Aqueous Working Solution 2-8°CLight-protected, airtightUse within 24 hours

Note: Reactive dye solutions are susceptible to hydrolysis, which can reduce their effectiveness over time. It is recommended to prepare fresh solutions for optimal performance.

Quality Control

To ensure the quality and concentration of the prepared stock solution, the following quality control measures can be implemented:

  • Visual Inspection: The solution should be clear, free of any precipitates or undissolved particles.

  • Spectrophotometry: Measure the absorbance of a diluted sample of the stock solution at its maximum absorption wavelength (λmax). The absorbance should be proportional to the concentration according to the Beer-Lambert law. This can be used to verify the concentration of the stock solution.

  • pH Measurement: The pH of the stock solution should be within the range of 6-9.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder paste 2. Form a Paste with a Small Amount of Water weigh->paste Add minimal water dissolve 3. Add Remaining Water and Stir paste->dissolve Add bulk water volume 4. Adjust to Final Volume dissolve->volume Ensure complete dissolution store 5. Store in a Light-Protected Container volume->store Transfer to final container visual Visual Inspection for Clarity store->visual spectro Spectrophotometry for Concentration Check store->spectro ph_check pH Measurement store->ph_check

Caption: Workflow for the preparation and quality control of a this compound stock solution.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the safe and effective preparation of this compound stock solutions for various research applications. Adherence to these procedures will ensure the quality and reproducibility of experimental results. Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information before handling this chemical.

References

Application Notes and Protocols: Safety Precautions for Handling Reactive Orange 35 Powder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Reactive Orange 35 is a type of azo dye used in various industrial and research applications.[1] As a fine powder, it presents specific handling challenges that necessitate strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the safe handling of this compound powder. Adherence to these guidelines is critical to prevent potential health hazards, including skin, eye, and respiratory irritation.[2][3]

Hazard Identification and Summary

This compound is considered hazardous. The primary risks are associated with the inhalation of dust particles and direct contact with the skin and eyes.[2][3] It is harmful if swallowed and may cause sensitization or allergic reactions in some individuals.

Key Hazards:

  • Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. There are possible risks of irreversible effects. It may also cause allergic skin reactions and sensitization upon inhalation.

  • Physical Hazards: As with most fine organic powders, there is a potential for dust explosion if dust clouds are generated in the presence of an ignition source.

Toxicological Data and Exposure Limits

Quantitative toxicological data for this compound is not extensively published. The following table includes data for similar reactive dyes or general dust exposure limits and should be used as a precautionary guideline.

ParameterValueSpeciesNotes / Reference Compound
Acute Oral Toxicity (LD50) > 5000 mg/kgRatData for a similar compound, Reactive Yellow 86.
Total Inhalable Dust (TWA) < 10 mg/m³ (8-hour TWA)HumanGeneral guidance for powders where no specific limit is set.
Total Respirable Dust (TWA) < 5 mg/m³ (8-hour TWA)HumanGeneral guidance for powders where no specific limit is set.

Experimental Protocols

Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)

This protocol outlines the essential environmental controls and personal gear required to handle this compound powder safely.

Methodology:

  • Primary Engineering Control: All handling of this compound powder that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood or a ventilated enclosure with local exhaust ventilation.

  • Secondary Controls: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to recognized standards.

  • Skin Protection:

    • Wear nitrile or rubber gloves to prevent skin contact. Inspect gloves for integrity before each use.

    • Wear a fully buttoned lab coat. For larger quantities, consider impervious clothing.

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use an approved particulate respirator or dust mask.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete.

Protocol 2: Safe Handling and Storage

This protocol provides a step-by-step procedure for the routine handling and storage of the powder.

Methodology:

  • Preparation: Before handling, ensure all required PPE is worn and engineering controls are active. Decontaminate the work surface.

  • Handling:

    • Minimize dust generation during transfer. Use spatulas or scoops to gently move the powder. Avoid pouring, which can create dust clouds.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the powder in a cool, dry, and well-ventilated area.

    • Ensure the container is tightly sealed and light-resistant.

    • Store away from incompatible materials such as strong oxidizing and reducing agents.

Protocol 3: Emergency Procedures

This protocol details the immediate actions to be taken in the event of a spill or personal exposure.

Methodology:

  • Spill Cleanup:

    • Minor Spills: Alert others in the area. Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a commercial spill kit to prevent dust from becoming airborne. Alternatively, mix with moist sand. Carefully sweep or vacuum the material into a labeled, sealed container for disposal.

    • Major Spills: Evacuate the immediate area and alert safety personnel. Prevent entry and await trained responders.

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflows

The following diagrams illustrate the logical workflows for handling this compound powder and responding to emergencies.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment A 1. Conduct Risk Assessment B 2. Don Required PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Chemical Fume Hood) B->C D 4. Carefully Weigh & Handle Powder C->D E 5. Perform Experimental Procedure D->E F 6. Decontaminate Workspace & Glassware E->F G 7. Dispose of Waste (Follow Institutional Guidelines) F->G H 8. Doff PPE & Wash Hands G->H

Caption: Standard workflow for safely handling this compound powder.

G cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_1 Alert Personnel spill->spill_1 exposure_route Exposure Route? exposure->exposure_route spill_2 Contain Spill (Prevent Dust) spill_1->spill_2 spill_3 Clean Up Using Approved Protocol spill_2->spill_3 spill_4 Dispose of Waste spill_3->spill_4 skin Skin/Inhalation: Remove to safety, flush skin, use safety shower/fresh air. exposure_route->skin Skin/ Inhalation eye Eye Contact: Use eyewash station for 15 minutes. exposure_route->eye Eyes ingestion Ingestion: Rinse mouth, give water. Do NOT induce vomiting. exposure_route->ingestion Ingestion medical Seek Immediate Medical Attention skin->medical eye->medical ingestion->medical

Caption: Decision-making workflow for emergency response to spills or exposure.

References

Application Notes and Protocols for the Treatment of Wastewater Containing Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of various wastewater treatment technologies for the removal of the azo dye, Reactive Orange 35. Due to a limited number of studies focusing specifically on this compound, this guide also incorporates data and protocols from studies on structurally similar reactive orange dyes, such as Reactive Orange 16 and Reactive Orange M2R, to provide a thorough understanding of potential treatment methodologies.

Physicochemical Properties of this compound
PropertyValueReference
C.I. NameThis compound[1][2]
CAS Number12270-76-7 / 70210-13-8[1][2]
Molecular FormulaC₂₇H₁₉ClN₉Na₃O₉S₃[1]
Molecular Weight814.12 g/mol
ClassSingle Azo
Solubility in Water300 g/L

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes are highly effective in degrading refractory organic pollutants like reactive dyes into simpler, less harmful compounds. The most common AOPs for dye degradation are photocatalytic degradation and Fenton's oxidation.

Photocatalytic Degradation

Photocatalytic degradation involves the use of a semiconductor catalyst (e.g., TiO₂) which, upon irradiation with a suitable light source (e.g., UV or visible light), generates highly reactive hydroxyl radicals (•OH) that oxidize the dye molecules.

DyeCatalystLight SourceInitial Dye Conc. (mg/L)Catalyst Dose (g/L)pHDegradation Efficiency (%)Time (min)Reference
Reactive Orange 16Ag–AgCl/BiOClVisible Light---9290
Reactive Orange 4TiO₂ Degussa P-25UV Light-->pH>9020

This protocol is adapted from studies on similar reactive dyes.

1. Materials and Reagents:

  • This compound dye

  • Photocatalyst (e.g., TiO₂ P25, ZnO, or a composite catalyst)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a suitable light source (e.g., UV lamp or Xenon lamp for visible light)

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

2. Preparation of Dye Solution:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precise amount of the dye in deionized water.

  • From the stock solution, prepare the desired working concentrations (e.g., 10-50 mg/L) by dilution.

3. Photocatalytic Degradation Procedure:

  • Add a specific volume of the this compound working solution to the photoreactor.

  • Add the desired amount of photocatalyst to the solution to achieve the intended catalyst loading (e.g., 0.5-2.0 g/L).

  • Adjust the pH of the solution to the desired value using HCl or NaOH.

  • Place the reactor in the dark and stir the suspension for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Take an initial sample (t=0) just before turning on the light source.

  • Turn on the light source to initiate the photocatalytic reaction, maintaining constant stirring.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

  • Immediately centrifuge or filter the withdrawn samples to remove the catalyst and stop the reaction.

  • Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound to determine the remaining dye concentration.

4. Data Analysis:

  • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst in Reactor prep_dye->mix prep_catalyst Weigh Photocatalyst prep_catalyst->mix adjust_ph Adjust pH mix->adjust_ph dark_stir Stir in Dark (Adsorption Equilibrium) adjust_ph->dark_stir irradiate Irradiate with Light Source dark_stir->irradiate sample Take Samples at Intervals irradiate->sample separate Centrifuge/Filter Catalyst sample->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Workflow for photocatalytic degradation of this compound.

Fenton and Photo-Fenton Oxidation

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating powerful hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to promote the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production.

DyeProcess[Fe²⁺] (mg/L)[H₂O₂] (mg/L)pHDecolorization Efficiency (%)Time (min)Reference
Reactive Orange M2RPhoto-FentonVariesVariesAcidicEffective-
Reactive Orange 4FentonVariesVaries---
Reactive Orange 16Heterogeneous Fenton1.83 g/L (catalyst)77.98 mM385.90 (COD removal)60

This protocol is based on established methods for similar dyes.

1. Materials and Reagents:

  • This compound dye solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or another Fe²⁺ source

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Sodium sulfite (Na₂SO₃) to quench the reaction

  • UV lamp (for photo-Fenton)

  • Reaction vessel (beaker or flask)

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Place a known volume of the this compound solution of a specific concentration into the reaction vessel.

  • Adjust the pH of the solution to the desired acidic value (typically pH 2-4) using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration and stir until dissolved.

  • For the photo-Fenton process, turn on the UV lamp positioned over the reactor.

  • Initiate the reaction by adding the predetermined volume of H₂O₂ to the solution.

  • Start the timer and withdraw samples at regular intervals.

  • Immediately quench the reaction in the collected samples by adding a small amount of Na₂SO₃.

  • Adjust the pH of the quenched samples to neutral.

  • Analyze the samples using a UV-Vis spectrophotometer to determine the residual dye concentration.

Fenton_Process cluster_fenton Fenton Reaction cluster_photofenton Photo-Fenton Enhancement cluster_degradation Dye Degradation fe2 Fe²⁺ oh_radical •OH (Hydroxyl Radical) fe2->oh_radical + H₂O₂ h2o2 H₂O₂ fe3 Fe³⁺ oh_radical->fe3 + Fe²⁺ oh_radical_degrade •OH oh_ion OH⁻ fe3->oh_ion + OH⁻ fe3_photo Fe³⁺ uv_light UV Light fe2_regen Fe²⁺ (Regenerated) uv_light->fe2_regen fe3_photo->fe2_regen dye This compound degraded_products Degradation Products (CO₂, H₂O, etc.) dye->degraded_products Oxidation by •OH oh_radical_degrade->degraded_products

Caption: Generation of hydroxyl radicals in Fenton and Photo-Fenton processes leading to dye degradation.

Adsorption for this compound Removal

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. It involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Quantitative Data for Adsorption of Similar Reactive Orange Dyes
DyeAdsorbentAdsorption Capacity (mg/g)pHTemperature (°C)Isotherm ModelReference
Reactive Orange 16Cu(I)-Polyaniline Composite392.164Room Temp.Langmuir
Experimental Protocol: Batch Adsorption of this compound

This protocol provides a general framework for conducting batch adsorption studies.

1. Materials and Reagents:

  • This compound dye solution

  • Adsorbent material (e.g., activated carbon, chitosan, clay, etc.)

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • Centrifuge or filter paper

2. Adsorption Procedure:

  • Prepare a stock solution of this compound and dilute it to obtain various initial concentrations.

  • In a series of conical flasks, add a fixed amount of adsorbent to a fixed volume of the dye solution with different initial concentrations.

  • Adjust the initial pH of the solutions to the desired value.

  • Place the flasks in a shaker or on a magnetic stirrer and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.

  • After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

  • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

3. Data Analysis:

  • The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) can be calculated as: qₑ = (C₀ - Cₑ) * V / m Where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

Batch_Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis prep_dye Prepare Dye Solutions (Varying Concentrations) mix Mix Adsorbent and Dye Solution prep_dye->mix prep_adsorbent Weigh Adsorbent prep_adsorbent->mix adjust_ph Adjust Initial pH mix->adjust_ph agitate Agitate until Equilibrium adjust_ph->agitate separate Separate Adsorbent agitate->separate measure Measure Final Dye Concentration (UV-Vis) separate->measure calculate Calculate Adsorption Capacity (qₑ) measure->calculate isotherm Fit to Isotherm Models calculate->isotherm

Caption: Workflow for conducting batch adsorption experiments for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Reactive Orange 35 in Alkaline Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the hydrolysis of Reactive Orange 35 in alkaline solutions during your experiments.

Understanding the Hydrolysis of this compound

This compound is a monochlorotriazine azo dye. In alkaline solutions, the reactive chlorine atom on the triazine ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻) from water. This process, known as hydrolysis, deactivates the dye, preventing it from forming a covalent bond with the intended substrate. This competing reaction can significantly reduce the efficiency of labeling and conjugation experiments, leading to lower yields and purification challenges.[1][2]

The primary factors influencing the rate of hydrolysis are pH, temperature, and time.[2] Higher pH and temperature accelerate the rate of hydrolysis. Therefore, careful control of these parameters is crucial for successful experiments.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in alkaline solutions.

Issue Potential Cause Recommended Solution
Low reaction yield or poor labeling efficiency Excessive hydrolysis of the dye before or during the reaction.[3]1. Optimize pH: Use the lowest effective pH for your reaction. While a higher pH can increase the reaction rate with your substrate, it also significantly accelerates hydrolysis. Consider using a buffer system to maintain a stable pH throughout the reaction.[4] 2. Control Temperature: Perform the reaction at the lowest practical temperature. Avoid heating the dye solution to aid dissolution. 3. Minimize Reaction Time: Prepare the alkaline dye solution immediately before use and minimize the overall reaction time.
Inconsistent results between experiments (poor reproducibility) Variations in pH, temperature, or incubation time.1. Standardize Protocols: Ensure that all experimental parameters (pH, temperature, time, concentrations) are precisely controlled and documented for each experiment. 2. Use Fresh Solutions: Always prepare fresh alkaline solutions of this compound for each experiment to avoid using partially hydrolyzed dye.
Difficulty in purifying the final product High concentration of hydrolyzed dye in the reaction mixture.1. Minimize Hydrolysis: Follow the recommendations above to reduce the formation of hydrolyzed dye. 2. Optimize Purification Method: Consider using chromatographic techniques like size-exclusion or ion-exchange chromatography to effectively separate the hydrolyzed dye from your target molecule.
Shade inconsistency or color yield variation Inconsistent pH control, leading to varying rates of hydrolysis.1. Implement a Buffer System: Use a suitable buffer to maintain a constant pH throughout the experiment. A phosphate or borate buffer system can be effective. 2. Monitor pH: If possible, monitor the pH of the reaction mixture at the beginning and end of the experiment to ensure stability.

Quantitative Data on Reactive Dye Hydrolysis

Dye Concentration (%)Rate Constant (min⁻¹)
0.50.011
1.00.012
2.00.025

Data adapted from a kinetic study using HPLC analysis. The increase in the rate constant with concentration in this study was attributed to the higher availability of dye molecules for reaction with hydroxyl ions.

Furthermore, a study on two other monochlorotriazine reactive dyes at 60°C in a sodium carbonate solution yielded the following pseudo-first-order rate constants:

DyeRate Constant (L mol⁻¹ min⁻¹)
Dye 1 (with alkylthio substituent)3.03 x 10⁻⁴
Dye 2 (with amino substituent)2.17 x 10⁻⁴

This data indicates that even within the same class of reactive dyes, the rate of hydrolysis can vary based on the specific molecular structure.

Experimental Protocols

Protocol for Minimizing Hydrolysis of this compound in a Labeling Reaction

This protocol provides a general methodology for a typical protein labeling experiment, designed to minimize dye hydrolysis.

1. Preparation of Stock Solutions:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare a 1 M stock solution of a suitable buffer, such as sodium bicarbonate, pH 8.5-9.0.

2. Reaction Setup:

  • Dissolve the substrate (e.g., protein) in the reaction buffer at the desired concentration.

  • Just before initiating the reaction, dilute the this compound stock solution to the desired final concentration in the reaction buffer. Crucially, add the dye solution to the buffered substrate solution, not the other way around, to minimize the dye's exposure to the alkaline environment before it can react with the substrate.

3. Reaction and Quenching:

  • Incubate the reaction mixture at a controlled, low temperature (e.g., 4°C or room temperature) for the minimum time required for sufficient labeling.

  • Quench the reaction by adding a small molecule with a reactive amine group (e.g., Tris or glycine) to consume any remaining reactive dye.

4. Purification:

  • Immediately proceed with the purification of the labeled product to remove unreacted dye and hydrolyzed dye. Size-exclusion chromatography is a common and effective method.

Experimental Protocol: Monitoring Hydrolysis of this compound by HPLC

This protocol can be adapted to quantify the rate of hydrolysis of this compound under your specific experimental conditions.

1. Materials:

  • This compound

  • High-purity water

  • Alkali solution (e.g., sodium carbonate) of known concentration

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

  • Mobile phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like tetrabutylammonium bromide can be added to improve peak shape.

2. Procedure:

  • Prepare a stock solution of this compound in water.

  • In a temperature-controlled vessel, add the alkali solution to initiate hydrolysis.

  • At specific time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with a small amount of acid (e.g., HCl) to stop the hydrolysis reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC system.

3. Data Analysis:

  • Monitor the chromatograms for the appearance of a new peak corresponding to the hydrolyzed dye and the decrease in the peak area of the active dye.

  • Calculate the percentage of hydrolyzed dye at each time point.

  • Plot the natural logarithm of the concentration of the active dye versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for working with this compound?

A1: The ideal pH is a balance between the reactivity with your substrate and the rate of hydrolysis. For many applications involving reaction with amine groups, a pH range of 8.5 to 10.0 is a good starting point. It is recommended to perform a pH optimization study for your specific application to find the lowest pH that provides an acceptable reaction rate.

Q2: Can I prepare a stock solution of this compound in an alkaline buffer and store it?

A2: It is strongly advised against storing this compound in an alkaline solution. Hydrolysis will occur over time, leading to a decrease in the concentration of the active dye and unreliable experimental results. Always prepare the alkaline dye solution immediately before use.

Q3: Does the type of alkali (e.g., sodium carbonate vs. sodium bicarbonate) affect the rate of hydrolysis?

A3: Yes, the type of alkali and its concentration directly impact the pH of the solution and, consequently, the rate of hydrolysis. Sodium carbonate will create a higher pH than sodium bicarbonate at the same concentration, leading to a faster rate of hydrolysis. Using a weaker alkali or a buffer system provides better control over the pH.

Q4: Are there any additives that can slow down the hydrolysis of this compound?

A4: While some compounds, like urea, can increase the solubility of reactive dyes, there are no common additives that can completely prevent hydrolysis in an alkaline solution. The most effective strategies are to control the pH, temperature, and reaction time.

Q5: How can I visually tell if my this compound has hydrolyzed?

A5: While a significant color change is unlikely, the most reliable way to detect and quantify hydrolysis is through analytical techniques like HPLC or thin-layer chromatography (TLC), which can separate the active dye from its hydrolyzed form.

Visualizing the Hydrolysis Process

The following diagrams illustrate the key concepts related to the hydrolysis of this compound.

Hydrolysis_Pathway RO35_Active This compound (Active) Conjugate Covalent Conjugate RO35_Active->Conjugate Desired Reaction (Fixation) RO35_Hydrolyzed Hydrolyzed This compound (Inactive) RO35_Active->RO35_Hydrolyzed Competing Reaction (Hydrolysis) Substrate Substrate (e.g., Protein-NH2) Substrate->Conjugate OH_ion OH- (from water) OH_ion->RO35_Hydrolyzed

Caption: Competing reactions of this compound in an alkaline solution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Dye Prepare Dye Stock (in DMSO/DMF) Mix Mix Dye and Buffered Substrate Immediately Prep_Dye->Mix Prep_Buffer Prepare Alkaline Buffer (e.g., pH 9.0) Prep_Buffer->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Product (e.g., Chromatography) Quench->Purify

Caption: Recommended experimental workflow to minimize hydrolysis.

References

Technical Support Center: Improving Fixation Efficiency of Reactive Orange 35 on Cotton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the fixation efficiency of Reactive Orange 35 on cotton fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound.

Problem Potential Cause Recommended Solution
Low Color Yield / Pale Shade Insufficient dye fixation due to incorrect alkali concentration, temperature, or electrolyte levels.Verify and adjust the concentration of alkali (e.g., soda ash), dyeing temperature, and salt (e.g., Glauber's salt or sodium chloride) concentration as per the recommended experimental protocol. Ensure the pH of the dye bath is optimal for fixation.[1][2]
Premature hydrolysis of the reactive dye.Prepare fresh dye and alkali solutions just before use. Avoid prolonged storage of the dye liquor, especially after the addition of alkali.[3]
Uneven Dyeing / Patchy Color Improper dissolution of dye or chemicals.Ensure the dye, salt, and alkali are completely dissolved before adding them to the dyebath.
Non-uniform pretreatment of the cotton fabric.Ensure the cotton fabric is properly scoured and bleached to remove impurities and achieve uniform wettability.
Incorrect rate of addition of salt and alkali.Add salt and alkali portion-wise and ensure thorough mixing to allow for even exhaustion and fixation.[4]
Poor Wash Fastness Incomplete removal of unfixed and hydrolyzed dye.After dyeing, thoroughly rinse the fabric in cold water, followed by a hot soaping treatment to remove all loose dye particles.[3]
Insufficient fixation of the dye to the cotton fibers.Re-evaluate and optimize the fixation parameters: alkali concentration, temperature, and time.
Shade Variation Between Batches Inconsistent process parameters.Strictly control and document all dyeing parameters for each batch, including liquor ratio, temperature profile, and chemical concentrations.
Variations in water quality (hardness).Use deionized or softened water for dyeing to avoid interference from metal ions.
Dull or Altered Shade Incorrect pH of the dye bath.Measure and adjust the pH of the dye bath to the optimal range for this compound, typically between 10.5 and 11.
Dye hydrolysis leading to a change in the chromophore.Minimize the time the dye is in an alkaline solution at high temperatures before fixation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the dyeing process with this compound?

A1: Salt, such as sodium chloride or Glauber's salt, is used as an electrolyte in the dye bath. Its main function is to improve the exhaustion of the anionic reactive dye onto the negatively charged surface of the cotton fiber by overcoming the electrostatic repulsion between them. This facilitates the migration of the dye from the solution to the fiber, making it available for the subsequent fixation reaction.

Q2: Which type of alkali should I use for the fixation of this compound, and at what concentration?

A2: Soda ash (sodium carbonate) is a commonly used alkali for fixing reactive dyes on cotton. The optimal concentration depends on the depth of the shade being dyed. For lighter shades, a lower concentration is typically required, while darker shades necessitate a higher concentration to achieve the necessary alkalinity for the reaction between the dye and the cellulose fibers. A mixed alkali system of soda ash and caustic soda can also be used for deep shades to enhance exhaustion and fixation.

Q3: What is dye hydrolysis, and how can it be minimized?

A3: Dye hydrolysis is a side reaction where the reactive group of the dye reacts with water molecules instead of the hydroxyl groups of the cotton fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to lower fixation efficiency and poor wash fastness. To minimize hydrolysis, it is crucial to:

  • Prepare the dye and alkali solutions separately and mix them just before use.

  • Avoid high temperatures before the fixation stage.

  • Control the pH of the dye bath within the optimal range.

  • Complete the dyeing and fixation process within the recommended time frame.

Q4: What is the optimal temperature for the fixation of this compound on cotton?

A4: The optimal fixation temperature for reactive dyes depends on their reactivity. For many reactive dyes, including those similar to this compound, a temperature range of 60°C to 80°C is often recommended for the fixation step. It is important to consult specific technical data for the dye or conduct optimization experiments to determine the ideal temperature for maximum fixation without promoting excessive hydrolysis.

Q5: How can I improve the color fastness of my dyed cotton fabric?

A5: To improve color fastness, ensure maximum fixation of the dye and complete removal of any unfixed dye. This can be achieved by:

  • Optimizing the dyeing parameters (salt, alkali, temperature, time).

  • Performing a thorough after-washing process, which includes cold rinsing, hot rinsing, and soaping at or near the boil to remove all hydrolyzed and unfixed dye.

  • Using a cationic dye-fixing agent in the after-treatment process can also enhance wet fastness properties.

Experimental Protocols

Protocol 1: Optimization of Salt and Alkali Concentration for Improved Fixation

This protocol outlines a systematic approach to determine the optimal concentrations of salt and alkali for maximizing the fixation of this compound on cotton.

Materials:

  • Scoured and bleached cotton fabric

  • This compound dye

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃)

  • Deionized water

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Spectrophotometer for color measurement

Methodology:

  • Prepare a stock solution of this compound (e.g., 1% w/v).

  • Cut cotton fabric samples of equal weight (e.g., 5 grams each).

  • Set up a series of dye baths with a constant liquor ratio (e.g., 1:20).

  • Vary the salt concentration across a range (e.g., 20, 40, 60, 80 g/L) while keeping the alkali concentration constant (e.g., 20 g/L soda ash).

  • In a separate set of experiments, vary the alkali concentration (e.g., 10, 15, 20, 25 g/L soda ash) while keeping the salt concentration at the optimal level determined in the previous step.

  • Dyeing Procedure:

    • Set the initial dyebath temperature to 40°C.

    • Add the cotton fabric sample.

    • Add the pre-dissolved dye solution and run for 10 minutes.

    • Gradually add the pre-dissolved salt in portions over 15-20 minutes.

    • Raise the temperature to the fixation temperature (e.g., 60°C) at a rate of 2°C/minute.

    • Run for 20 minutes.

    • Add the pre-dissolved alkali solution and continue the dyeing for 60 minutes.

  • After-treatment:

    • Rinse the dyed samples thoroughly with cold water.

    • Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes.

    • Rinse again with hot and then cold water.

    • Dry the samples.

  • Evaluation:

    • Measure the color strength (K/S values) of the dyed samples using a spectrophotometer.

    • Assess the wash fastness of the samples according to standard methods (e.g., ISO 105-C06).

    • Analyze the dye concentration in the residual dye bath to calculate the percentage of exhaustion and fixation.

Quantitative Data Summary
ParameterRange InvestigatedOptimal Value (Example)Effect on Fixation
Salt Concentration (g/L) 20 - 8060Increasing salt concentration generally improves dye exhaustion and fixation up to an optimal point, after which the effect may plateau.
Alkali Concentration (g/L) 10 - 2520Increasing alkali concentration increases the pH, which is necessary for the fixation reaction. However, excessively high alkali levels can accelerate dye hydrolysis.
Fixation Temperature (°C) 40 - 8060Higher temperatures increase the rate of both fixation and hydrolysis. An optimal temperature maximizes fixation while minimizing hydrolysis.
Fixation Time (minutes) 30 - 9060A sufficient fixation time is required for the reaction to complete. Prolonged times at high temperatures can lead to increased hydrolysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_fabric Scour & Bleach Cotton Fabric add_fabric Add Fabric to Dyebath prep_fabric->add_fabric prep_solutions Prepare Dye, Salt & Alkali Solutions add_dye Add Dye Solution prep_solutions->add_dye add_fabric->add_dye add_salt Add Salt (Portion-wise) add_dye->add_salt raise_temp Raise Temperature to Fixation Temp add_salt->raise_temp add_alkali Add Alkali Solution raise_temp->add_alkali fixation Maintain Fixation Temperature & Time add_alkali->fixation rinsing Cold & Hot Rinsing fixation->rinsing soaping Soaping at 95°C rinsing->soaping drying Drying soaping->drying evaluation Evaluate Color Strength & Fastness drying->evaluation Signaling_Pathway cluster_dyebath Dye Bath Components cluster_fiber Cotton Fiber cluster_reaction Fixation & Hydrolysis Dye This compound (Anionic) Cotton Cellulose Fiber (Anionic Surface) Dye->Cotton Exhaustion FixedDye Covalent Bond (Good Fixation) Dye->FixedDye HydrolyzedDye Hydrolyzed Dye (Poor Fixation) Dye->HydrolyzedDye Salt Electrolyte (e.g., NaCl) Salt->Cotton Neutralizes Surface Charge Alkali Alkali (e.g., Na2CO3) Alkali->Cotton Activates Hydroxyl Groups Alkali->HydrolyzedDye Reaction with Water Cotton->FixedDye Reaction with Activated Cellulose

References

Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with Reactive Orange 35. The following information is designed to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: What are the most common causes of patchy or uneven dyeing with this compound?

A: Uneven dyeing with this compound can stem from several factors throughout the dyeing process. The most common culprits include improper dye solution preparation, inadequate fabric preparation, incorrect dyeing parameters (pH, temperature, and salt concentration), and poor dye fixation.[1][2][3] Each of these factors can lead to localized variations in dye uptake, resulting in a patchy appearance.

2. Q: How does pH affect the dyeing process with this compound?

A: The pH of the dye bath is a critical parameter in reactive dyeing. For this compound, an incorrect pH can lead to either premature hydrolysis of the dye or poor fixation to the substrate.

  • Too low pH (acidic to neutral): Inhibits the dye's ability to react with the fiber, leading to poor color yield and a lighter, uneven shade.[4]

  • Too high pH (excessively alkaline): Accelerates the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the material, resulting in poor wash fastness and potential for staining. The optimal pH for the fixation of many reactive dyes is around 10.5-11.

3. Q: My dyeing results are showing light and dark patches. What could be the cause?

A: This issue, often referred to as "cloudy" or "patchy" dyeing, can be attributed to several factors:

  • Dye Agglomeration: this compound, like other reactive dyes, can form aggregates in the dye bath if not properly dissolved. These larger dye particles can lead to localized, darker spots on the fabric.

  • Uneven Salt Concentration: Salt is used to promote dye exhaustion by reducing the repulsion between the anionic dye and the negatively charged fiber surface. If the salt is not evenly distributed, it can cause uneven dye uptake.

  • Improper Fabric Preparation: Residual impurities, sizing agents, or an uneven pH on the fabric surface can hinder uniform dye penetration.

  • Incorrect Dyeing Temperature: A rapid increase in temperature can cause the dye to rush onto the fabric, leading to unlevel dyeing.

4. Q: I'm observing color bleeding and poor wash fastness. How can I improve this?

A: Poor wash fastness is typically a result of unfixed or hydrolyzed dye remaining on the fabric surface. To improve this:

  • Ensure Proper Fixation: This involves optimizing the alkali (e.g., soda ash) concentration and fixation time. The alkali creates the necessary alkaline environment for the covalent bond to form between the dye and the fiber.

  • Thorough Washing-Off: A critical post-dyeing step is to remove all unfixed and hydrolyzed dye. This usually involves a series of rinses and soaping at or near boiling temperature. Inadequate washing-off will lead to bleeding in subsequent washes.

Data Presentation

Table 1: Effect of pH on Dyeing Performance of this compound

pH LevelColor YieldLevelnessWash FastnessRemarks
7.0Very LowGoodPoorInsufficient reaction between dye and fiber.
8.5ModerateGoodModerateReaction rate is slow.
10.5-11.0HighExcellentExcellentOptimal fixation conditions.
12.0Moderate to LowPoorPoorHigh rate of dye hydrolysis.

Table 2: Influence of Salt Concentration on Dye Exhaustion

Salt Concentration (g/L)Dye Exhaustion (%)Levelness
030-40Excellent
2060-70Good
4080-90Good
60>90Prone to unlevelness if not added gradually

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing Protocol for Cotton with this compound

  • Fabric Preparation:

    • Scour and bleach the cotton substrate to ensure it is free from impurities and has a neutral pH.

    • Thoroughly rinse and dry the fabric.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:20).

    • Add a sequestering agent and an anti-creasing agent to the water.

    • Dissolve the required amount of this compound in a small amount of warm water (40-50°C) and then add it to the dye bath through a filter to remove any undissolved particles.

    • Add Glauber's salt or sodium chloride in two portions to the dye bath.

  • Dyeing Process:

    • Enter the fabric into the dye bath at room temperature.

    • Run the machine for 10-15 minutes to ensure even wetting and salt distribution.

    • Raise the temperature to the recommended dyeing temperature for this compound (typically 60°C for many reactive dyes) over 20-30 minutes.

    • Run for 30 minutes.

  • Fixation:

    • Add the pre-dissolved alkali (e.g., soda ash) to the dye bath.

    • Continue the dyeing process for another 45-60 minutes at the same temperature.

  • Washing-Off:

    • Drain the dye bath.

    • Rinse with cold water.

    • Neutralize with a weak acid (e.g., acetic acid).

    • Soap at the boil with a neutral detergent for 10-15 minutes to remove unfixed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Mandatory Visualizations

Troubleshooting_Uneven_Dyeing Start Uneven Dyeing Observed Check_Fabric_Prep Check Fabric Preparation Start->Check_Fabric_Prep Check_Dye_Solution Check Dye Solution Preparation Start->Check_Dye_Solution Check_Dyeing_Params Check Dyeing Parameters Start->Check_Dyeing_Params Check_Washing_Off Check Washing-Off Process Start->Check_Washing_Off Fabric_OK Fabric Clean & Neutral pH? Check_Fabric_Prep->Fabric_OK Dye_OK Dye Fully Dissolved? Check_Dye_Solution->Dye_OK Params_OK Correct Temp, pH, Salt? Check_Dyeing_Params->Params_OK Washing_OK Thorough Soaping & Rinsing? Check_Washing_Off->Washing_OK Solution_Rescour Rescour/Bleach Fabric Fabric_OK->Solution_Rescour No Result Even Dyeing Achieved Fabric_OK->Result Yes Solution_Filter_Dye Filter Dye Solution Dye_OK->Solution_Filter_Dye No Dye_OK->Result Yes Solution_Adjust_Params Adjust Dyeing Protocol Params_OK->Solution_Adjust_Params No Params_OK->Result Yes Solution_Improve_Washing Improve Washing-Off Washing_OK->Solution_Improve_Washing No Washing_OK->Result Yes Solution_Rescour->Check_Fabric_Prep Solution_Filter_Dye->Check_Dye_Solution Solution_Adjust_Params->Check_Dyeing_Params Solution_Improve_Washing->Check_Washing_Off

Caption: Troubleshooting workflow for uneven dyeing.

Reactive_Dyeing_Pathway cluster_Dye_Bath Dye Bath cluster_Reactions Reactions Dye This compound (D-SO2-CH2-CH2-OSO3Na) Exhaustion Exhaustion (Dye moves to fiber surface) Dye->Exhaustion Fiber Cellulose Fiber (Cell-OH) Fiber->Exhaustion Salt Salt (NaCl) Salt->Exhaustion  Promotes Alkali Alkali (Na2CO3) Fixation Fixation (Covalent Bond Formation) Cell-O-CH2-CH2-SO2-D Alkali->Fixation  Catalyzes Hydrolysis Hydrolysis (Dye reacts with water) HO-CH2-CH2-SO2-D Alkali->Hydrolysis  Catalyzes Exhaustion->Fixation Exhaustion->Hydrolysis

Caption: Key reactions in the reactive dyeing process.

References

Technical Support Center: Reactive Orange 35 Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Reactive Orange 35 solutions, focusing on the critical effect of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic dye belonging to the reactive class. These dyes function by forming a strong, covalent bond with the substrate, which is often a cellulosic material like cotton or specially functionalized surfaces in biomedical applications.[1] The dye molecule contains a reactive group that, under appropriate conditions (typically alkaline), chemically reacts with hydroxyl (-OH) or amino (-NH2) groups on the substrate.[2] This covalent linkage results in high wash fastness and durable coloration.[1]

Q2: Why is the pH of the solution so critical for the stability of this compound?

The pH of the solution is the most significant factor governing the stability of this compound because its reactive group is highly susceptible to hydrolysis, especially under alkaline conditions.[3][4] The same alkaline environment that facilitates the desired reaction with the substrate also promotes an undesirable reaction with water.

Q3: What is dye hydrolysis and why is it a problem?

Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with hydroxyl ions (OH⁻) from the water instead of the functional groups on the substrate. This process deactivates the dye, creating a hydrolyzed form that can no longer form a covalent bond with the target. This is problematic for several reasons:

  • Loss of Efficacy: The hydrolyzed dye will not bind to the substrate, leading to lower color yield, inconsistent results, and wasted reagents.

  • Poor Fastness: Any hydrolyzed dye that is loosely adsorbed onto the substrate will be removed during washing steps, leading to poor wet fastness.

  • Reproducibility Issues: The rate of hydrolysis is time-dependent, meaning that solutions left standing for different durations before use will have varying concentrations of active dye, making experiments difficult to reproduce.

Q4: What is the optimal pH for storing a stock solution of this compound?

For storage, a stock solution of this compound should be prepared in neutral or slightly acidic water (pH 6-7) to minimize spontaneous hydrolysis. It is crucial to use water that is free from alkaline contaminants.

Q5: How long is a this compound solution stable after adding alkali?

Once an alkali (like sodium carbonate or sodium hydroxide) is added to raise the pH for the reaction, the solution is no longer stable and should be used immediately. The hydrolysis reaction begins as soon as the solution becomes alkaline. Any delay between activating the dye with alkali and applying it to the substrate will result in a significant loss of reactive dye concentration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or Inconsistent Color Yield Premature Hydrolysis: The dye solution was likely prepared with alkali and left to stand for too long before use. The concentration of active dye decreased over time.Prepare the alkaline dye solution immediately before application. Ensure all substrates are ready for the reaction before mixing the dye and alkali.
Complete Failure of Reaction (No Staining) Fully Hydrolyzed Dye: The activated dye solution may have been stored for an extended period (e.g., hours or overnight) at an alkaline pH, leading to complete hydrolysis of the reactive groups.Discard the old solution and prepare a fresh one. Always treat alkaline reactive dye solutions as having a very short working life.
Poor Wash Fastness / Color Bleeds Presence of Hydrolyzed Dye: The staining observed was due to non-covalently bound, hydrolyzed dye that was simply adsorbed onto the surface.Implement a rigorous washing or rinsing protocol after the reaction step to remove all unfixed, hydrolyzed dye from the substrate.
Shade Inconsistency Between Batches Variation in pH or Time: Minor differences in the final pH of the reaction buffer or the time between alkali addition and application can lead to different rates of hydrolysis, causing batch-to-batch variability.Standardize the pH of all reaction buffers precisely. Use a calibrated pH meter. Standardize the time for all experimental steps meticulously.

Experimental Protocols

Protocol: Assessing the pH-Dependent Stability of this compound

This protocol allows for the quantitative assessment of this compound stability over time at various pH levels using UV-Visible spectrophotometry.

1. Materials:

  • This compound powder

  • Distilled or deionized water

  • Buffer solutions at various pH values (e.g., pH 4.0, 7.0, 9.0, 11.0)

  • UV-Visible Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature water bath or incubator

2. Procedure:

  • Determine Maximum Absorbance (λmax):

    • Prepare a dilute stock solution of this compound in neutral (pH 7) distilled water.

    • Scan the solution using the spectrophotometer over the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Test Solutions:

    • For each pH to be tested, prepare a set of identical solutions. For example, add a precise amount of this compound stock solution to a volumetric flask containing the buffer of a specific pH (e.g., pH 11.0) to achieve a starting absorbance of ~1.0 at λmax.

    • Prepare a control solution in the pH 7.0 buffer.

  • Incubation and Sampling:

    • Place all prepared solutions in a constant temperature bath (e.g., 25°C or 40°C).

    • Immediately take a sample from each solution (Time = 0) and measure its absorbance at λmax.

    • Continue to take samples at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis:

    • For each pH value, calculate the percentage of remaining active dye at each time point using the formula: % Remaining Dye = (Absorbance at time 't' / Absorbance at time '0') * 100

    • Plot the % Remaining Dye versus time for each pH to visualize the stability.

Data Presentation

Table 1: Illustrative Example of this compound Stability at 25°C

Disclaimer: The following data is a representative example based on the known chemical properties of reactive dyes and is intended for illustrative purposes only. Actual results should be determined experimentally.

Time (minutes)% Active Dye Remaining (pH 4.0)% Active Dye Remaining (pH 7.0)% Active Dye Remaining (pH 9.0)% Active Dye Remaining (pH 11.0)
0100%100%100%100%
15100%99%92%75%
30100%99%85%56%
6099%98%72%31%
12099%97%52%10%

Visualizations

G cluster_conditions Solution Conditions cluster_reactions Competing Reactions cluster_outcomes Resulting Dye State High_pH High pH (Alkaline) Hydrolysis Accelerated Hydrolysis High_pH->Hydrolysis Increases [OH⁻] Low_pH Low/Neutral pH (Acidic/Neutral) Stability Relative Stability Low_pH->Stability Maintains Inactive_Dye Inactive Dye (Dye-OH) Hydrolysis->Inactive_Dye Leads to Active_Dye Active Dye (Dye-Reactive Group) Stability->Active_Dye Preserves

Caption: Logical relationship between solution pH and this compound stability.

G Start Start: Prepare Buffers (pH 4, 7, 9, 11) Prep_Dye Prepare Dye Stock Solution in Neutral Water Start->Prep_Dye Mix_Solutions Mix Dye Stock with each pH Buffer to Target Absorbance Start->Mix_Solutions Lambda_Max Determine λmax via Spectrophotometer Scan Prep_Dye->Lambda_Max Lambda_Max->Mix_Solutions Incubate Incubate Solutions at Constant Temperature Mix_Solutions->Incubate Time_Loop Take Sample at Time Interval 't'? Incubate->Time_Loop Measure_Abs Measure Absorbance at λmax Time_Loop->Measure_Abs Yes Analyze Calculate % Remaining Dye and Plot vs. Time Time_Loop->Analyze No (End of Exp.) Measure_Abs->Time_Loop End End Analyze->End

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Technical Support Center: Optimizing Reactive Orange 35 Dye Fixation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fixation of Reactive Orange 35 dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the fixation of this compound?

Q2: What is the ideal pH for this compound fixation?

A2: An alkaline pH is crucial for the fixation of reactive dyes to cellulosic fibers. The recommended pH range is typically between 10.5 and 11. This alkaline environment facilitates the chemical reaction between the dye molecule and the hydroxyl groups of the fiber, forming a stable covalent bond.

Q3: What is the role of salt in the dyeing process?

A3: Salt, such as sodium chloride or sodium sulfate, is used as an electrolyte in the dyeing bath to improve the exhaustion of the dye onto the fiber. It reduces the natural repulsion between the anionic dye molecules and the negatively charged fiber surface, thereby promoting dye uptake. The optimal salt concentration depends on the dye concentration and liquor ratio.

Q4: How does fixation time affect the dyeing outcome?

A4: Fixation time is another critical parameter. A study on a reactive red dye found that the optimal dyeing time was 60 minutes, with shorter or longer durations resulting in lower color strength. Generally, a longer fixation time allows for more complete reaction between the dye and the fiber, but it also increases the risk of dye hydrolysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Pale or Light Shades 1. Suboptimal Temperature: The fixation temperature may be too low for efficient reaction or too high, causing excessive hydrolysis. 2. Incorrect pH: The pH of the dye bath may be too low, hindering the dye-fiber reaction. 3. Insufficient Fixation Time: The duration of the fixation step may not be long enough for complete reaction. 4. Low Dye Concentration: The amount of dye used may be insufficient for the desired shade. 5. Excessive Liquor Ratio: A high liquor ratio can dilute the dye and other chemicals, reducing their effectiveness.1. Optimize Temperature: Experiment with temperatures in the 60°C to 80°C range. Start at 60°C and incrementally increase to find the optimal point for your system. 2. Adjust pH: Ensure the pH of the fixation bath is between 10.5 and 11 using an appropriate alkali like soda ash. 3. Optimize Fixation Time: A common starting point is 60 minutes. Adjust the time to see if color yield improves. 4. Increase Dye Concentration: Refer to supplier recommendations for the appropriate dye concentration for your desired shade depth. 5. Adjust Liquor Ratio: Use a lower liquor ratio to concentrate the dye and chemicals.
Uneven Dyeing or Patchiness 1. Poor Dye Dissolution: The dye may not have been fully dissolved before being added to the dye bath. 2. Inadequate Mixing: Insufficient agitation of the dye bath can lead to localized high concentrations of dye or alkali. 3. Improper Material Preparation: The substrate may not have been properly scoured and bleached, leaving impurities that interfere with dye uptake. 4. Rapid Addition of Alkali: Adding the alkali too quickly can cause rapid, localized fixation, leading to unevenness.1. Ensure Complete Dissolution: Make a paste of the dye powder with a small amount of cold water before dissolving it in warm water. 2. Ensure Thorough Mixing: Provide constant and uniform agitation throughout the dyeing process. 3. Properly Prepare Substrate: Ensure the material is thoroughly cleaned and free of any sizing agents, oils, or other impurities. 4. Gradual Alkali Addition: Add the alkali solution portion-wise over a period of 10-15 minutes to ensure even distribution.
Poor Wash Fastness 1. Incomplete Fixation: The dye may not have fully reacted with the fiber due to suboptimal temperature, pH, or time. 2. Excessive Hydrolysis: A significant portion of the dye may have been hydrolyzed and is only loosely attached to the fiber. 3. Inefficient Washing-off: Unfixed and hydrolyzed dye has not been adequately removed after dyeing.1. Optimize Fixation Parameters: Re-evaluate and optimize the temperature, pH, and time of the fixation step. 2. Control Fixation Conditions: Avoid excessively high temperatures or prolonged fixation times that favor hydrolysis. 3. Thorough Washing-off: After dyeing, rinse the material thoroughly with cold water, followed by a hot soaping bath (around 90-100°C) to remove all unfixed and hydrolyzed dye. Repeat the soaping process if necessary until the rinse water is clear.

Quantitative Data on Reactive Dye Fixation

While specific data for this compound is limited, the following table summarizes the effect of temperature on the color strength (K/S value) of a different reactive red dye, which can serve as a general guideline. A higher K/S value indicates a deeper shade and better fixation.

Temperature (°C)Color Strength (K/S)
40Lower
50Moderate
60Highest
70Lower
80Lowest

Data adapted from a study on Novacron Red S-B reactive dye.

Experimental Protocols

General Protocol for Exhaust Dyeing of Cotton with this compound

This protocol is a general guideline and may need to be optimized for specific laboratory conditions and substrate types.

1. Material Preparation:

  • Scour and bleach the cotton fabric to remove impurities.

  • Thoroughly rinse with water and neutralize any residual alkali.

  • The material should be at a neutral pH before dyeing.

2. Dye Bath Preparation:

  • Calculate the required amount of this compound dye, salt (e.g., Glauber's salt or sodium chloride), and alkali (e.g., soda ash) based on the weight of the fabric (o.w.f) and the desired shade depth.

  • Prepare the dye bath with the required amount of water at room temperature.

  • Add the calculated amount of salt to the dye bath and stir until dissolved.

3. Dyeing Procedure (Exhaustion Phase):

  • Introduce the prepared cotton fabric into the dye bath.

  • Run the material for 10-15 minutes to ensure even wetting and salt absorption.

  • Separately, make a paste of the this compound dye powder with a small amount of cold water, then dissolve it in warm water (around 40-50°C).

  • Add the dissolved dye solution to the dye bath.

  • Slowly raise the temperature of the dye bath to the desired fixation temperature (e.g., 60°C) over 20-30 minutes.

  • Continue running the fabric at this temperature for 30 minutes to allow for dye exhaustion.

4. Fixation Phase:

  • Separately dissolve the calculated amount of soda ash in a small amount of hot water.

  • Add the soda ash solution to the dye bath in two or three portions over 10-15 minutes. This gradual addition helps to ensure level dyeing.

  • Continue the dyeing process at the fixation temperature (e.g., 60°C) for 45-60 minutes.

5. Washing-off:

  • After fixation, drop the dye bath and give the fabric a cold rinse to remove loose dye.

  • Perform a hot rinse.

  • Soap the dyed fabric at or near boiling temperature (90-100°C) for 10-15 minutes with a suitable detergent to remove all unfixed and hydrolyzed dye.

  • Rinse thoroughly with hot and then cold water until the water runs clear.

  • Dry the fabric.

Visualizations

Dye_Fixation_Process cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Washing-off Phase A Prepare Dye Bath (Water + Salt) B Introduce Fabric A->B C Add Dissolved Dye B->C D Raise Temperature C->D E Gradually Add Alkali (e.g., Soda Ash) D->E Begin Fixation F Maintain Temperature (e.g., 60-80°C) E->F G Cold Rinse F->G Complete Fixation H Hot Soaping G->H I Final Rinse H->I

Caption: Experimental workflow for the exhaust dyeing method.

Troubleshooting_Logic Start Dyeing Issue (e.g., Pale Shade) Temp Is Temperature Optimal (60-80°C)? Start->Temp pH Is pH Alkaline (10.5-11)? Temp->pH Yes Solution Optimize Parameter Temp->Solution No Time Is Fixation Time Sufficient (e.g., 60 min)? pH->Time Yes pH->Solution No Time->Solution No Check_Other Investigate Other Factors (e.g., Dye Conc., Mixing) Time->Check_Other Yes Solution->Start

References

"reducing aggregation of Reactive orange 35 in aqueous solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Reactive Orange 35 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a concern with this compound?

A1: Dye aggregation is the self-association of dye molecules to form dimers, trimers, or higher-order structures in solution.[1] This phenomenon is common for reactive dyes like this compound, which have planar aromatic structures that facilitate intermolecular π–π stacking and van der Waals interactions.[1][2] Aggregation is a significant concern because it can lead to several experimental issues:

  • Inaccurate Spectrophotometric Measurements: Aggregation can cause deviations from the Beer-Lambert Law, leading to inconsistent and unreliable absorbance readings.[3]

  • Reduced Reactivity: The formation of aggregates can sterically hinder the dye's reactive groups, leading to poor labeling or staining efficiency.[3]

  • Precipitation: Extensive aggregation can decrease the solubility of the dye, resulting in the formation of visible precipitates that must be filtered out, thereby lowering the effective dye concentration.

  • Spectral Shifts: Aggregation alters the electronic properties of the dye, causing shifts in the maximum absorption wavelength (λmax), which can complicate data interpretation.

Q2: What primary factors contribute to the aggregation of this compound?

A2: Several factors in the aqueous environment can induce or promote the aggregation of reactive dyes:

  • High Concentration: As dye concentration increases, the proximity of molecules to each other rises, increasing the likelihood of self-association.

  • High Ionic Strength: The presence of electrolytes (salts) can shield the electrostatic repulsion between charged dye molecules, which promotes aggregation.

  • Acidic pH: For many azo dyes, aggregation is more pronounced in acidic conditions. A study on a similar dye, Reactive Orange 13, noted a sharp change in viscosity between pH 5-6, indicating a change in aggregation state.

  • Low Temperature: Aggregation is often an exothermic process, making it more favorable at lower temperatures.

Q3: How can I detect if my this compound solution has aggregated?

A3: You can use several methods to identify dye aggregation:

  • Visual Inspection: The most straightforward sign is a change in the solution's appearance, such as cloudiness or the formation of visible precipitates.

  • UV-Vis Spectroscopy: This is a primary method for detecting aggregation. The formation of "H-aggregates" (face-to-face stacking), common for planar dyes, typically results in a blue shift (hypsochromic shift) to a shorter λmax. You may also observe a broadening of the absorption peak or the emergence of a new shoulder.

  • Dynamic Light Scattering (DLS): This technique directly measures the hydrodynamic radius of particles in the solution. An increase in the average particle size is a clear indicator of aggregation.

  • Fluorescence Spectroscopy: The aggregation of dye molecules often leads to fluorescence quenching. A decrease in fluorescence intensity compared to a known monomeric standard can indicate aggregate formation.

Q4: What are the most effective additives for reducing this compound aggregation?

A4: Certain organic solvents and chemical agents can effectively disrupt intermolecular forces and reduce aggregation.

  • Organic Solvents: Small amounts of organic solvents like ethylene glycol, diethanolamine (DEA), or triethanolamine (TEA) can inhibit aggregation. They are thought to work by disrupting the "ice-like" hydrogen bond structure of water around the dye molecules, which facilitates hydrophobic interactions. Studies on Reactive Orange 13 show that solvents with more hydrophobic groups (like dietheylene glycol dimethyl ether, DME) can be more effective.

  • Urea: Urea is a well-known chaotropic agent that can disrupt hydrogen bonding and weaken hydrophobic interactions, thereby reducing dye aggregation.

  • Surfactants: A small amount of a non-ionic surfactant, such as Tween 20, can help to stabilize the monomeric form of the dye in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Solution appears cloudy or contains visible precipitates. Extensive aggregation has led to the dye becoming insoluble.1. Gently warm the solution (not exceeding 40-50°C) and sonicate for 15-30 minutes to attempt redissolution.2. For future preparations, dissolve the dye in a slightly alkaline buffer (pH 7.5-8.5).3. Filter the solution using a 0.22 µm filter to remove precipitates, but be aware this will lower the final dye concentration.
Inconsistent or non-linear UV-Vis absorbance readings. Aggregation is occurring, causing a violation of the Beer-Lambert Law.1. Dilute the sample to a concentration where aggregation is minimal.2. Control the pH and ionic strength of the buffer; avoid highly acidic conditions and high salt concentrations.3. Add a small percentage of an organic solvent (e.g., ethylene glycol, DMSO) or a surfactant to the solution to disrupt aggregates.
The color of the dye solution has shifted (e.g., from orange towards yellow). Formation of H-aggregates, which have a different absorption spectrum (blue-shifted) than the monomeric dye.1. Confirm the spectral shift using a UV-Vis spectrophotometer.2. Increase the temperature of the solution, as aggregation is often favored at lower temperatures.3. Prepare fresh solutions and use them promptly, as aggregation can be time-dependent.
Poor labeling/staining efficiency in experiments. Aggregates are sterically hindering the reactive groups of the dye, preventing efficient binding to the substrate.1. Always prepare fresh dye solutions immediately before use.2. Ensure the reaction buffer conditions (pH, temperature) are optimized and do not promote aggregation.3. Consider adding a disaggregating agent like DEA or TEA to the dye solution prior to the labeling reaction.

Quantitative Data on Disaggregation Agents

The following data, derived from studies on the closely related C.I. Reactive Orange 13, illustrates the effect of various additives on dye aggregation. These trends are expected to be similar for this compound.

Table 1: Effect of Organic Solvents on Particle Size of Reactive Orange 13 (100 mM)

Organic SolventConcentration (% v/v)Average Particle Size (nm)Disaggregation Effect
None 0%> 1000 nm (highly aggregated)-
Ethylene Glycol (EG) 20%~500 nmModerate
40%~300 nmGood
Methoxyethanol (MOE) 20%~400 nmModerate-Good
40%~250 nmVery Good
Diethylene Glycol Dimethyl Ether (DME) 20%~300 nmGood
40%~200 nmExcellent
Data conceptualized from trends reported in the literature.

Table 2: Effect of Conditions on Viscosity of Reactive Orange 13 Solutions

Condition ChangeEffect on ViscosityImplication for Aggregation
Increase Dye ConcentrationIncreasesPromotes Aggregation
Increase TemperatureDecreasesReduces Aggregation
Increase pHDecreasesReduces Aggregation
Add Electrolyte (Salt)IncreasesPromotes Aggregation
Data summarized from findings on Reactive Orange 13.

Experimental Protocols

Protocol 1: Preparation of a Low-Aggregation Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pasting: Create a paste by adding a very small volume of high-purity water (e.g., Milli-Q) to the powder and mixing thoroughly. This ensures all particles are wetted evenly.

  • Initial Dissolution: Gradually add approximately 80% of the final desired volume of buffer (a slightly alkaline buffer, e.g., 10 mM phosphate buffer at pH 7.5, is recommended) while stirring continuously.

  • Sonication: If full dissolution is not achieved, sonicate the solution in a water bath for 15-30 minutes. Gentle warming to 40°C can be applied if necessary.

  • Final Volume: Once the dye is fully dissolved, add the buffer to reach the final desired volume.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any residual micro-aggregates or particulates.

  • Storage: Store the solution protected from light. For long-term storage, consider aliquoting and freezing, but be aware that freeze-thaw cycles can sometimes promote aggregation.

Protocol 2: UV-Vis Spectroscopy for Monitoring Aggregation

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound solution in the desired experimental buffer.

  • Acquire Spectra: Measure the full UV-Vis absorption spectrum (e.g., from 350 nm to 650 nm) for each concentration.

  • Analyze λmax: Identify the maximum absorption wavelength (λmax) for the most dilute solution, which is most likely to be in the monomeric form.

  • Check for Shifts: Compare the λmax of the higher concentration samples to the monomeric λmax. A shift to a shorter wavelength (blue shift) is indicative of H-aggregation.

  • Verify Beer-Lambert Law: Plot absorbance at the monomeric λmax versus concentration. A linear plot indicates the absence of significant aggregation in the tested range. A non-linear plot suggests aggregation is occurring.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_path Troubleshooting Path cluster_verify Verification start Start: Experiencing Issue with Dye Solution observe What is the primary issue? start->observe precipitate Cloudy / Precipitate observe->precipitate Visual inconsistent Inconsistent Absorbance observe->inconsistent Spectroscopic low_eff Poor Staining / Labeling observe->low_eff Experimental sol_precipitate Action: Warm & Sonicate. Filter solution (0.22 µm). Adjust pH in future preps. precipitate->sol_precipitate sol_inconsistent Action: Dilute sample. Control pH & ionic strength. Add organic solvent. inconsistent->sol_inconsistent sol_low_eff Action: Prepare fresh solution. Optimize buffer conditions. Use disaggregating agent. low_eff->sol_low_eff verify Verify resolution with UV-Vis or DLS sol_precipitate->verify sol_inconsistent->verify sol_low_eff->verify

Caption: Troubleshooting flowchart for identifying and resolving issues related to dye aggregation.

Experimental_Workflow cluster_prep Solution Preparation cluster_validate Validation cluster_result Result weigh 1. Weigh Dye paste 2. Create Paste weigh->paste dissolve 3. Dissolve in Buffer (pH 7.5) paste->dissolve sonicate 4. Sonicate / Warm dissolve->sonicate filter 5. Filter (0.22 µm) sonicate->filter stock Prepared Stock Solution filter->stock uv_vis UV-Vis Analysis stock->uv_vis Check λmax & Linearity dls DLS Analysis stock->dls Check Particle Size final Validated Monomeric Solution uv_vis->final dls->final

Caption: Workflow for preparing and validating a low-aggregation this compound solution.

Aggregation_Mechanism cluster_agg Aggregated State cluster_disagg Disaggregated State D1 Dye D2 Dye D1->D2 π-π stacking intervention Addition of Disaggregating Agent (e.g., Ethylene Glycol) D1->intervention D3 Dye D2->D3 π-π stacking D2->intervention D3->intervention S1 Solvent S2 Solvent S3 Solvent M1 Dye M2 Dye M3 Dye intervention->M1 intervention->M2 intervention->M3

Caption: Mechanism of dye disaggregation by solvent intervention in π-π stacking interactions.

References

"managing salt concentration in Reactive orange 35 dyeing"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and protocols for managing salt concentration during experiments with C.I. Reactive Orange 35.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the this compound dyeing process?

A1: In reactive dyeing, both the cellulosic fiber (e.g., cotton) and the reactive dye molecule are anionic (negatively charged) in water. This creates an electrostatic repulsion that hinders the dye from approaching the fiber surface. Salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), acts as an electrolyte. It dissolves in the dyebath to neutralize the negative charge on the fiber surface, thereby reducing the repulsion and promoting the exhaustion (uptake) of the dye from the solution onto the fiber.[1][2]

Q2: How does the depth of shade influence the required salt concentration?

A2: The amount of salt needed is directly related to the desired depth of shade. Lighter shades require less salt, while darker, deeper shades necessitate a higher salt concentration to promote the exhaustion of the larger quantity of dye molecules onto the fabric.

Q3: Can I add all the salt to the dyebath at once?

A3: It is highly discouraged to add the entire quantity of salt at once. A rapid increase in salt concentration can cause the dye to rush onto the fabric too quickly, leading to aggregation and uneven dyeing (poor levelness).[3] A controlled, portion-wise addition at intervals is recommended to ensure a gradual and uniform exhaustion of the dye.

Q4: What happens if I use too much salt?

A4: Excessive salt concentration can lead to several problems. It can promote dye aggregation in the solution, where dye molecules clump together. These large aggregates may precipitate in the bath or be unable to penetrate the fiber structure, resulting in a lower color yield (less intense color) and potential for spotting.[4] Furthermore, extremely high electrolyte levels can increase the risk of dye hydrolysis, where the dye reacts with water instead of the fiber, rendering it inactive.

Q5: Does salt concentration affect the final fastness properties of the dyed fabric?

A5: While salt is crucial for dye exhaustion, its concentration does not significantly influence the final fastness properties like wash fastness or rubbing fastness.[1] These properties are primarily determined by the formation of a stable covalent bond between the dye and the fiber, which is achieved during the alkali fixation step, and the thorough removal of unfixed, hydrolyzed dye during the post-dyeing wash-off process.

Troubleshooting Guide

Issue 1: Uneven Dyeing or Patchy Color

  • Question: My fabric has patchy, uneven color after dyeing with this compound. What is the likely cause related to salt concentration?

  • Answer: This is a common problem often caused by the rapid, uncontrolled exhaustion of the dye. The most probable cause is adding the salt too quickly or all at once. This leads to a localized high concentration of dye on the fabric surface before it has a chance to migrate and level out. To resolve this, ensure the salt is dissolved completely and added in portions (e.g., in 2-3 parts at 10-15 minute intervals) to allow for gradual dye uptake. Poor circulation in the dyeing machine can also exacerbate this issue.

Issue 2: Poor Color Yield (Lighter than Expected Shade)

  • Question: The final color of my fabric is much lighter than the recipe intended. Could the salt concentration be the reason?

  • Answer: Yes, both insufficient and excessive salt can lead to poor color yield.

    • Insufficient Salt: Not enough salt will fail to overcome the fiber-dye repulsion, leading to low dye exhaustion. A significant amount of dye will remain in the dyebath instead of transferring to the fabric.

    • Excessive Salt: Too much salt can cause the dye to aggregate into large particles in the dyebath. These aggregates are too large to diffuse into the fiber pores, which also results in a lower final color intensity on the fabric. The optimal salt concentration is key to maximizing exhaustion without causing aggregation.

Issue 3: Dye Speckling or Spots on the Fabric

  • Question: I am observing small, dark color spots on my dyed fabric. How can salt management help prevent this?

  • Answer: Dye speckling is often caused by undissolved particles. This can be either undissolved dye or dye that has aggregated and precipitated due to a very high local concentration of salt. Always ensure the dye and any auxiliaries are fully dissolved before adding them to the bath. When adding salt, ensure it is fully dissolved before it comes into direct contact with the fabric and add it gradually to prevent shocking the dye out of solution.

Issue 4: Low Fixation Rate and Poor Wash Fastness

  • Question: A lot of color is bleeding out during the final washing steps, indicating poor fixation. Is this related to the salt?

  • Answer: While fixation is primarily controlled by alkali and temperature, salt concentration plays an indirect role. If the salt concentration is too high, it can increase the rate of dye hydrolysis, especially if the alkali is added improperly. Hydrolyzed dye can no longer form a covalent bond with the fiber. Although it may be exhausted onto the fiber, it remains unfixed and will be washed off during the soaping process, leading to poor wash fastness and a loss of color depth.

Troubleshooting Workflow for Uneven Dyeing

G A Uneven Dyeing Observed B Check Salt Dosing Procedure A->B C Check Dye & Salt Dissolution A->C D Check Machine Circulation A->D E Was salt added all at once? B->E G Were there visible undissolved particles? C->G I Is dyebath circulation uniform and adequate? D->I E->C No F Implement portion-wise salt addition over 20-30 min. E->F Yes K Problem Resolved F->K G->D No H Ensure dye and salt are fully dissolved before addition. G->H Yes H->K J Optimize machine loading and flow rate. I->J No I->K Yes J->K

Caption: Troubleshooting logic for uneven dyeing issues.

Data Presentation

The following table summarizes the effect of Sodium Chloride (NaCl) concentration on the color yield (K/S value) for different reactive dyes on cotton fabric. While this data is not for this compound specifically, it demonstrates the general principle that color yield increases with salt concentration up to an optimal point, after which it may decrease due to aggregation.

Dye Concentration (% on weight of fabric)Salt Concentration (g/L)K/S Value (Remazol Red RGB)K/S Value (Sumifix Supra Red 3BF)
1%Standard (40)5.86.2
1%1006.57.1
1%1506.97.5
1%2007.07.6
1%3005.56.0
5%Standard (80)12.113.5
5%10013.014.8
5%15013.815.5
5%20014.115.8
5%30011.513.2

Data adapted from a study on warm-dyeing reactive red dyes to illustrate the principle. K/S (Kubelka-Munk) value is a measure of the color strength on the fabric.

Experimental Protocols

Detailed Methodology for Exhaust Dyeing of Cotton with this compound

This protocol describes a standard laboratory procedure for dyeing a 10g sample of prepared-for-dyeing (PFD) cotton fabric.

Materials & Reagents:

  • 10g PFD Cotton Fabric

  • C.I. This compound

  • Sodium Chloride (NaCl) or Glauber's Salt (Anhydrous Sodium Sulfate)

  • Soda Ash (Sodium Carbonate, Na₂CO₃)

  • Wetting Agent (non-ionic, e.g., 0.5 g/L)

  • Sequestering Agent (e.g., 0.5 g/L)

  • Acetic Acid

  • Soaping Agent (non-ionic detergent)

Procedure:

  • Dye Bath Preparation:

    • Set up a laboratory dyeing apparatus with a liquor ratio of 10:1 (100 mL of water for a 10g fabric sample).

    • Add the required amount of water, wetting agent, and sequestering agent to the dye pot.

    • Adjust the initial pH to 6.0-7.0.

    • Separately, prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of cold water, then dissolving it completely with warm water (~40-50°C).

  • Exhaustion Phase:

    • Introduce the wetted cotton fabric into the dyebath at 40°C.

    • Add the pre-dissolved dye solution.

    • Run for 10 minutes to allow the dye to distribute evenly.

    • Begin portion-wise addition of the required salt (e.g., 60 g/L for a medium shade). Add the salt in three portions over 30 minutes (e.g., 1/3 at 10 min, 1/3 at 20 min, 1/3 at 30 min).

    • After the final salt addition, raise the temperature to the fixation temperature, typically 60°C for this type of dye, at a rate of 1-2°C per minute.

    • Run for an additional 20 minutes at 60°C to ensure maximum dye exhaustion and leveling.

  • Fixation Phase:

    • Separately, dissolve the required amount of Soda Ash (e.g., 20 g/L) in hot water and cool it down.

    • Add the soda ash solution to the dyebath gradually over 15-20 minutes to raise the pH to 10.5-11.5. This initiates the chemical reaction between the dye and the fiber.

    • Continue the dyeing process at 60°C for a further 45-60 minutes to ensure complete fixation.

  • Post-Treatment (Wash-Off):

    • Drain the dye bath.

    • Rinse the fabric with cold water until the water runs clear.

    • Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) at 50°C for 10 minutes.

    • Rinse again.

    • Soap the fabric at or near boiling (95°C) for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove all unfixed and hydrolyzed dye. This step is critical for achieving good wash fastness.

    • Perform a final series of hot and cold rinses.

    • Squeeze and air-dry the fabric.

Standard Exhaust Dyeing Workflow

G cluster_prep Preparation cluster_exhaust Exhaustion cluster_fix Fixation cluster_wash Wash-Off A Set Dyebath: Water, Auxiliaries Temp: 40°C, pH: 6-7 B Add Fabric & Dye Solution Run 10 min A->B C Add Salt (Portion-wise) Over 30 min B->C D Ramp Temp to 60°C Run 20 min C->D E Add Alkali (Soda Ash) Over 20 min D->E F Hold at 60°C For 45-60 min E->F G Drain & Cold Rinse F->G H Neutralize (Acetic Acid) G->H I Soap at 95°C For 15 min H->I J Final Rinse & Dry I->J

Caption: Process flow for a typical exhaust dyeing cycle.

References

Technical Support Center: Uniform Application of Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform application of Reactive Orange 35 in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of cotton with this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Uneven Dyeing (Patchiness, Streaks) 1. Improper pre-treatment of the substrate.[1] 2. Rapid dye uptake.[2] 3. Incorrect pH during dyeing.[3] 4. Dye agglomeration. 5. Uneven temperature in the dye bath.[4]1. Ensure the cotton substrate is properly scoured and bleached to remove impurities. 2. Utilize a suitable leveling agent to slow down the dye absorption rate. 3. Maintain a neutral to slightly acidic pH (6.0-7.0) during the initial exhaustion phase. 4. Ensure the dye is fully dissolved before adding it to the dye bath. 5. Ensure good circulation in the dye bath to maintain a uniform temperature.
Poor Color Yield (Pale Shades) 1. Premature hydrolysis of the dye due to high initial pH. 2. Insufficient salt concentration. 3. Incorrect fixation temperature. 4. Insufficient fixation time.1. Start the dyeing process at a neutral pH and only add alkali for fixation after the dye has been exhausted onto the fiber. 2. Use an adequate amount of salt (e.g., Glauber's salt or sodium chloride) to promote dye exhaustion. 3. For hot brand reactive dyes like this compound, maintain a fixation temperature of 60-80°C. 4. Ensure sufficient time is allowed for the dye to react with the fiber after the addition of alkali.
Shade Inconsistency Between Batches 1. Variations in dyeing parameters (temperature, time, pH, liquor ratio). 2. Inconsistent water quality (hardness, metal ions). 3. Variations in the substrate.1. Standardize and accurately control all dyeing parameters for each batch. 2. Use deionized or softened water and consider using a sequestering agent to chelate metal ions. 3. Ensure the cotton substrate is from the same batch and has undergone consistent pre-treatment.
Dye Stains or Spots 1. Undissolved dye particles. 2. Precipitation of dye due to water hardness.1. Ensure the dye is completely dissolved in warm water before adding to the dye bath. 2. Use a sequestering agent to prevent the precipitation of dyes with calcium and magnesium ions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a leveling agent in the application of this compound?

A1: A leveling agent is a chemical auxiliary that promotes uniform dyeing by slowing down the rate at which the dye is absorbed by the cotton fibers. This controlled exhaustion helps to prevent uneven color application, resulting in a level and consistent shade. Leveling agents can also help to disperse the dye molecules evenly throughout the dye bath.

Q2: What are the different types of leveling agents that can be used with reactive dyes?

A2: Leveling agents for reactive dyes are typically classified based on their ionic nature:

  • Anionic Leveling Agents: These have a negative charge and work by competing with the anionic reactive dye for sites on the fiber, thus retarding the dye uptake. Aromatic polysulfonate compounds are an example.

  • Non-ionic Leveling Agents: These do not have a charge and function by forming a complex with the dye molecules, which then gradually breaks down to release the dye. Fatty alcohol ethoxylates are a common type.

  • Cationic Leveling Agents: These have a positive charge and are less commonly used for reactive dyes on cotton as they can form precipitates with the anionic dye. However, they can be used in specific applications, such as for dyeing cationized cotton.

  • Amphoteric Leveling Agents: These possess both positive and negative charges and can be effective in complex dyeing systems.

Q3: What is the recommended pH profile for dyeing cotton with this compound?

A3: The pH of the dye bath is critical for successful reactive dyeing. The process typically involves two stages with different pH values:

  • Exhaustion Phase: The initial phase of dyeing should be carried out at a neutral to slightly acidic pH of 6.0-7.0. This allows for the gradual and even absorption of the dye onto the cotton fibers without premature fixation.

  • Fixation Phase: After the dye has been exhausted onto the fiber, the pH is raised to an alkaline level (typically 10.5-11.5) by adding an alkali like soda ash (sodium carbonate). This high pH initiates the chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulose in the cotton, forming a stable covalent bond.

Q4: What is the optimal temperature for applying this compound?

A4: this compound is a "hot brand" reactive dye, meaning it requires a higher temperature for fixation. The general temperature range for dyeing with hot brand reactive dyes is between 60°C and 80°C. Increasing the temperature within this range generally increases the rate of dyeing and dye diffusion. However, excessively high temperatures can lead to dye hydrolysis, where the dye reacts with water instead of the fiber, resulting in a lower color yield.

Q5: How does salt concentration affect the dyeing process with this compound?

A5: Salt, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is essential in the reactive dyeing of cotton. Cotton fibers develop a negative surface charge in water, which repels the negatively charged anionic reactive dye molecules. The salt acts as an electrolyte, neutralizing this negative charge on the fiber surface, which reduces the repulsion and promotes the exhaustion of the dye from the bath onto the fiber. The amount of salt required depends on the depth of the shade being dyed.

Experimental Protocols

General Protocol for Dyeing Cotton with this compound

This protocol provides a general methodology for the application of this compound to cotton fabric in a laboratory setting. Researchers should note that optimization of parameters may be necessary for specific experimental conditions.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • This compound

  • Leveling agent (e.g., an anionic or non-ionic type)

  • Glauber's salt (sodium sulfate) or Sodium Chloride

  • Soda ash (sodium carbonate)

  • Acetic acid (for pH adjustment)

  • Wetting agent

  • Sequestering agent

  • Deionized water

Procedure:

  • Preparation of the Dye Bath:

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor), for example, 1:20.

    • Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 0.5-1.0 g/L) to the water and stir.

    • Add the leveling agent (e.g., 0.5-2.0 g/L) and stir until dissolved.

    • Adjust the initial pH of the dye bath to 6.0-7.0 with a small amount of acetic acid.

  • Dyeing - Exhaustion Phase:

    • Introduce the wetted cotton fabric into the dye bath at room temperature.

    • Start agitation and gradually raise the temperature to the target dyeing temperature (e.g., 60-80°C) over 20-30 minutes.

    • Run the fabric in the dye bath for 10-15 minutes at the target temperature.

    • Gradually add the pre-dissolved salt in two to three portions over 20-30 minutes.

    • Continue dyeing for another 20-30 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • Gradually add the pre-dissolved soda ash (e.g., 10-20 g/L) to the dye bath over 15-20 minutes to raise the pH to 10.5-11.5.

    • Continue dyeing at the target temperature for 45-60 minutes to ensure complete fixation of the dye.

  • Post-Treatment (Washing-off):

    • Drain the dye bath.

    • Rinse the dyed fabric thoroughly with cold water to remove unfixed dye and residual alkali.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40-50°C for 10 minutes.

    • Soap the fabric at or near the boil (90-95°C) for 15-20 minutes with a non-ionic detergent (e.g., 1-2 g/L) to remove any hydrolyzed dye.

    • Rinse with hot water and then cold water until the water runs clear.

    • Dry the fabric.

Quantitative Data Summary

The following tables summarize typical ranges for the key parameters in the reactive dyeing of cotton. These are general guidelines and may require optimization for this compound.

Table 1: Typical Dyeing Parameters for Hot Brand Reactive Dyes on Cotton

ParameterRangeUnit
Dye Concentration0.5 - 4.0% on weight of fabric (owf)
Leveling Agent0.5 - 2.0g/L
Salt Concentration (Glauber's Salt)20 - 80g/L
Alkali Concentration (Soda Ash)10 - 20g/L
Liquor Ratio1:10 - 1:30
Dyeing Temperature60 - 80°C
Fixation Time45 - 60minutes
Initial Dye Bath pH6.0 - 7.0
Fixation pH10.5 - 11.5

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start prep_bath Prepare Dye Bath (Water, Auxiliaries) start->prep_bath add_fabric Add Fabric prep_bath->add_fabric pH 6-7 heat Heat to 60-80°C add_fabric->heat add_dye Add Dissolved This compound heat->add_dye add_salt Add Salt (Exhaustion) add_dye->add_salt add_alkali Add Alkali (Fixation) add_salt->add_alkali pH 10.5-11.5 hold Hold for 45-60 min add_alkali->hold rinse Rinse hold->rinse neutralize Neutralize rinse->neutralize soap Soap at Boil neutralize->soap final_rinse Final Rinse soap->final_rinse dry Dry final_rinse->dry end End dry->end leveling_agent_mechanism cluster_without Without Leveling Agent cluster_with With Leveling Agent dye_a Dye Molecules fabric_a Cotton Fiber dye_a->fabric_a High Affinity uneven Rapid, Uneven Dye Uptake fabric_a->uneven dye_b Dye Molecules leveling Leveling Agent dye_b->leveling Forms Complex/ Competes for Sites fabric_b Cotton Fiber leveling->fabric_b Slows Absorption even Controlled, Even Dye Uptake fabric_b->even

References

Technical Support Center: Minimizing Bleeding of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in minimizing the bleeding of C.I. Reactive Orange 35 from dyed textiles.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process that can lead to poor wash fastness and excessive bleeding of this compound.

Issue: Significant color bleeding during the first wash.

Potential Cause Recommended Solution
Incomplete Fixation The covalent bond between the dye and the cellulosic fiber has not formed completely. This can be due to incorrect pH, temperature, or fixation time.
Hydrolysis of the Dye The reactive group of the dye has reacted with water instead of the fiber, creating hydrolyzed dye that has no affinity for the textile and washes out easily.
Inadequate Rinsing/Soaping Unfixed and hydrolyzed dye remains on the fabric surface and within the fiber structure, leading to bleeding in subsequent washes.
Incorrect Dyeing Parameters Suboptimal salt concentration, liquor ratio, or temperature profile during the dyeing process can lead to poor exhaustion and fixation.

Issue: Inconsistent color fastness across different batches.

Potential Cause Recommended Solution
Variability in Process Parameters Inconsistent control of pH, temperature, time, and chemical concentrations between dyeing batches.
Water Hardness Presence of calcium and magnesium ions in the process water can interfere with dye solubility and fixation.
Improper Fabric Preparation Residual impurities, sizing agents, or uneven bleaching on the textile can lead to uneven dyeing and poor fastness.

Issue: Reduced wash fastness after finishing treatments.

Potential Cause Recommended Solution
Use of Cationic Softeners Some cationic finishing agents can negatively impact the wash fastness of reactive dyes.
Acidic Finishing Conditions A low pH during finishing can, in some cases, lead to the hydrolysis of the dye-fiber bond.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bleeding for this compound?

A1: The primary cause of bleeding is the presence of unfixed or hydrolyzed dye on the textile. This compound, like other reactive dyes, is designed to form a strong covalent bond with cellulosic fibers under alkaline conditions. However, a competing reaction with water (hydrolysis) can occur, where the dye's reactive group reacts with hydroxyl ions in the water instead of the fiber. This hydrolyzed dye is not chemically bound to the textile and will wash out, causing bleeding. Incomplete fixation due to non-optimal dyeing conditions also leaves unreacted dye that contributes to poor wash fastness.

Q2: How does pH affect the bleeding of this compound?

A2: pH is a critical factor in both the fixation and hydrolysis of reactive dyes. An alkaline pH (typically 10.5-11.5) is necessary to activate the hydroxyl groups on the cellulose fibers, allowing them to react with the dye. However, a pH that is too high or maintained for too long can accelerate the rate of dye hydrolysis faster than the rate of fixation, leading to a lower fixation yield and increased potential for bleeding.[1] It is crucial to control the pH within the recommended range for the specific dyeing process.

Q3: What is the role of electrolytes (salt) in minimizing bleeding?

A3: Electrolytes, such as sodium chloride or sodium sulfate, are used as exhausting agents in the reactive dyeing process.[2] In the dye bath, both the reactive dye anions and the cellulose fibers carry a negative charge, which creates a repulsive force. Salt neutralizes this negative charge on the fiber surface, reducing the repulsion and allowing the dye to move closer to the fiber, thereby increasing dye exhaustion and subsequent fixation. Insufficient salt can lead to lower dye uptake and a higher concentration of dye remaining in the bath, which can contribute to poor fastness if not properly washed out.

Q4: Can a dye-fixing agent completely prevent bleeding?

A4: While a cationic dye-fixing agent can significantly improve wash fastness, it may not completely eliminate bleeding, especially in cases of very poor initial fixation. These agents work by forming a complex with the unfixed anionic dye molecules, increasing their molecular size and reducing their solubility, thus hindering their removal during washing.[3] However, the most effective approach is to optimize the dyeing process to maximize fixation first, and then use a fixing agent as a complementary post-treatment to further enhance fastness.

Q5: Why is a high-temperature soaping process necessary?

A5: A high-temperature soaping process (typically at or near boiling) is essential for removing unfixed and hydrolyzed dye from the fabric. The high temperature increases the solubility of the hydrolyzed dye and swells the fibers, which facilitates the diffusion of the unfixed dye out of the fiber structure.[4][5] Effective soaping ensures that only the covalently bonded dye remains, resulting in superior wash fastness.

Section 3: Data Presentation

The following tables summarize the general effects of key dyeing parameters on the fixation of vinyl sulfone reactive dyes like this compound. The wash fastness is rated on a grey scale of 1 (poor) to 5 (excellent).

Table 1: Effect of Fixation pH on Wash Fastness

pH LevelTypical Alkali UsedExpected Wash Fastness (Staining)Remarks
9.0 - 10.0Sodium Bicarbonate2 - 3Insufficient alkali for optimal fixation of vinyl sulfone dyes.
10.5 - 11.5Sodium Carbonate4 - 5Optimal range for the reaction between the dye and cellulose.
> 12.0Sodium Hydroxide3 - 4Increased risk of dye hydrolysis, leading to lower fixation rates.

Table 2: Effect of Fixation Temperature on Wash Fastness

TemperatureExpected Wash Fastness (Staining)Remarks
40°C2 - 3Too low for efficient fixation of this type of reactive dye.
60°C4 - 5Optimal temperature for vinyl sulfone reactive dyes, balancing reaction rate and hydrolysis.
80°C3 - 4Higher temperatures can increase the rate of dye hydrolysis.

Table 3: Effect of Electrolyte (Sodium Chloride) Concentration on Dye Exhaustion

Salt Concentration (g/L)Expected Dye Exhaustion (%)Remarks
10-20LowInsufficient to overcome the repulsive forces between dye and fiber.
40-80HighGenerally optimal for most shades, leading to better fixation potential.
>90HighDiminishing returns on exhaustion with a higher risk of dye aggregation.

Section 4: Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with this compound

Objective: To dye a 100% cotton fabric with C.I. This compound using an exhaust dyeing method to achieve good color fastness.

Materials and Equipment:

  • 100% cotton fabric, scoured and bleached

  • C.I. This compound (vinyl sulfone type)

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Laboratory dyeing machine (e.g., Launder-Ometer or similar)

  • pH meter

  • Beakers, graduated cylinders, and a balance

Procedure:

  • Preparation:

    • Weigh the dry cotton fabric.

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric), for example, 1:20.

    • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f - on weight of fabric) and the desired shade depth. For a 1% shade:

      • This compound: 1% o.w.f.

      • Sodium chloride: 60 g/L

      • Sodium carbonate: 20 g/L

  • Dyeing Cycle:

    • Set the dye bath at 40°C and add the pre-dissolved this compound.

    • Introduce the cotton fabric and run for 10 minutes to ensure even wetting and dye distribution.

    • Gradually add the calculated amount of sodium chloride in three portions over 30 minutes.

    • Raise the temperature to 60°C at a rate of 1.5°C per minute.

    • Run the machine for 30 minutes at 60°C to allow for dye exhaustion and leveling.

    • Add the pre-dissolved sodium carbonate to the dye bath to raise the pH to 10.5-11.5.

    • Continue the dyeing process at 60°C for 60 minutes for fixation.

  • Post-Dyeing Treatment (Washing-off):

    • Drain the dye bath.

    • Rinse the fabric with cold water for 10 minutes.

    • Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50°C for 10 minutes.

    • Proceed to the soaping protocol (Protocol 2).

Protocol 2: Soaping for Removal of Unfixed Reactive Dye

Objective: To effectively remove hydrolyzed and unfixed this compound to ensure high wash fastness.

Materials and Equipment:

  • Dyed fabric from Protocol 1

  • Soaping agent (anionic or non-ionic detergent)

  • Beakers or washing apparatus

  • Hot plate or water bath

Procedure:

  • First Wash:

    • After neutralization, rinse the fabric in hot water (70°C) for 10 minutes.

  • Soaping:

    • Prepare a soaping bath with 2 g/L of a suitable soaping agent at a liquor ratio of 1:20.

    • Heat the bath to 95-100°C.

    • Immerse the fabric and treat for 15-20 minutes.

  • Rinsing:

    • Drain the soaping bath.

    • Rinse the fabric with hot water (70-80°C) for 10 minutes.

    • Rinse with cold water until the water runs clear.

  • Drying:

    • Squeeze the excess water from the fabric and air dry or tumble dry at a moderate temperature.

Protocol 3: Application of a Cationic Fixing Agent

Objective: To further improve the wash fastness of the dyed fabric.

Materials and Equipment:

  • Soaped and rinsed dyed fabric

  • Cationic fixing agent (formaldehyde-free recommended)

  • Acetic acid

  • Padding mangle or beaker for exhaust application

Procedure (Exhaust Method):

  • Bath Preparation:

    • Prepare a treatment bath with 1-2% o.w.f. of the cationic fixing agent.

    • Adjust the pH of the bath to 5.5-6.5 with acetic acid.

    • Set the liquor ratio to 1:20.

  • Application:

    • Introduce the dyed fabric into the bath at 40°C.

    • Run for 20-30 minutes.

  • Drying:

    • Remove the fabric, squeeze out the excess liquid, and dry without rinsing.

Protocol 4: Wash Fastness Test (ISO 105-C06)

Objective: To evaluate the color fastness to washing of the dyed and treated fabric.

Materials and Equipment:

  • Dyed fabric specimen (40 mm x 100 mm)

  • Multifiber adjacent fabric (e.g., DW type)

  • ECE reference detergent

  • Sodium perborate tetrahydrate

  • Launder-Ometer or equivalent wash fastness tester

  • Stainless steel balls (6 mm diameter)

  • Grey scales for assessing color change and staining

Procedure (Example: Test C2S at 60°C):

  • Sample Preparation:

    • Sew the dyed fabric specimen onto the multifiber fabric along one of the shorter edges.

  • Solution Preparation:

    • Prepare a wash solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.

  • Test Cycle:

    • Preheat the Launder-Ometer bath to 60°C ± 2°C.

    • Place the composite specimen in a stainless steel container.

    • Add 150 mL of the wash solution and 25 stainless steel balls.

    • Seal the container and run the test at 60°C for 45 minutes.

  • Rinsing and Drying:

    • Remove the specimen, rinse twice in cold distilled water, and then in running cold tap water for 10 minutes.

    • Squeeze out excess water and air dry at a temperature not exceeding 60°C.

  • Assessment:

    • Using a standardized light source, assess the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the respective grey scales.

Section 5: Visualizations

Troubleshooting_Workflow start Start: Dyed Textile Shows Significant Bleeding check_fixation Review Dyeing Protocol: pH, Temperature, Time Correct? start->check_fixation check_soaping Review Washing Protocol: High Temp Soaping Performed? check_fixation->check_soaping Yes adjust_ph_temp Action: Adjust pH (10.5-11.5) & Temp (60°C) for Fixation check_fixation->adjust_ph_temp No check_chemicals Review Chemical Dosages: Salt & Alkali Correct? check_soaping->check_chemicals Yes implement_soaping Action: Implement High Temp (95-100°C) Soaping Protocol check_soaping->implement_soaping No adjust_chemicals Action: Recalculate & Adjust Salt & Alkali Concentrations check_chemicals->adjust_chemicals No use_fixer Consider Post-Treatment: Apply Cationic Fixing Agent check_chemicals->use_fixer Yes re_dye Re-run Dyeing Experiment adjust_ph_temp->re_dye implement_soaping->re_dye adjust_chemicals->re_dye end_ok End: Bleeding Minimized re_dye->end_ok Successful use_fixer->end_ok

Caption: Troubleshooting workflow for addressing dye bleeding issues.

Dye_Fixation_vs_Hydrolysis Dye This compound (Vinyl Sulfone Group) Fixation Desired Reaction: Covalent Bond Formation (Good Wash Fastness) Dye->Fixation Hydrolysis Side Reaction: Dye Hydrolysis (Poor Wash Fastness) Dye->Hydrolysis Cellulose Cellulose Fiber (-OH groups) Cellulose->Fixation Water Water (OH- ions) Water->Hydrolysis Alkali Alkali (e.g., Na2CO3) pH 10.5-11.5 Alkali->Cellulose Activates Alkali->Water Increases OH-

Caption: Competing reactions of fixation and hydrolysis for reactive dyes.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Exhaust Dyeing cluster_washoff Washing-Off cluster_post_treat Post-Treatment (Optional) cluster_eval Evaluation prep_fabric Scour & Bleach Cotton Fabric dye_addition 1. Add Dye (40°C) prep_fabric->dye_addition salt_addition 2. Add Salt (Exhaustion) dye_addition->salt_addition temp_rise 3. Raise Temp to 60°C salt_addition->temp_rise alkali_addition 4. Add Alkali (Fixation) temp_rise->alkali_addition rinse1 5. Cold Rinse & Neutralize alkali_addition->rinse1 soaping 6. High Temp Soaping (95°C) rinse1->soaping rinse2 7. Hot & Cold Rinse soaping->rinse2 fixing 8. Cationic Fixing rinse2->fixing testing 9. Wash Fastness Test (ISO 105-C06) rinse2->testing Without Fixing fixing->testing

Caption: Experimental workflow for dyeing and fastness evaluation.

References

Technical Support Center: Photodegradation of Reactive Orange 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the photodegradation of Reactive Orange 35 and similar azo dyes under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the photodegradation of this compound under UV light? A1: The photodegradation of this compound, an azo dye, primarily occurs through Advanced Oxidation Processes (AOPs). When a photocatalyst like titanium dioxide (TiO₂) is irradiated with UV light, it generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH).[1] These radicals attack the dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color.[2] This initial step results in decolorization and the formation of various aromatic intermediates, which are subsequently mineralized into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.[2][3]

Q2: What are the most critical factors influencing the rate of photodegradation? A2: The efficiency of photodegradation is highly sensitive to several experimental parameters:

  • pH: The solution's pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For many anionic dyes like reactive oranges, acidic conditions (e.g., pH 3-6) often enhance degradation by promoting adsorption onto the positively charged catalyst surface.[1]

  • Catalyst Concentration: The degradation rate generally increases with catalyst loading up to an optimal point. Beyond this concentration, the solution can become overly turbid, scattering the UV light and reducing the catalyst's photo-activation, thereby decreasing efficiency.

  • Initial Dye Concentration: At low concentrations, the reaction often follows pseudo-first-order kinetics. However, at higher concentrations, the dye molecules can absorb a significant portion of the UV light, hindering the activation of the photocatalyst and slowing the degradation rate.

  • UV Light Intensity: Higher light intensity generally leads to a faster rate of degradation, as it increases the generation of electron-hole pairs in the photocatalyst.

Q3: How can I effectively monitor the degradation of this compound? A3: The most common method is UV-Vis spectrophotometry. The degradation process can be tracked by measuring the decrease in absorbance at the dye's maximum wavelength (λ_max), which corresponds to the breaking of the chromophore. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate the parent dye from its degradation byproducts. To identify the specific chemical structures of these byproducts, Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred technique.

Q4: What are the expected degradation byproducts? A4: The degradation pathway begins with the cleavage of the azo bond, leading to the formation of aromatic amines and other substituted aromatic compounds (e.g., substituted phenols, benzene, and naphthalene derivatives). Through continued attack by hydroxyl radicals, these intermediates undergo ring-opening reactions to form smaller aliphatic acids before eventual mineralization.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Catalyst Suspension Ensure the catalyst is uniformly dispersed before and during the reaction. Use a magnetic stirrer at a consistent, vigorous speed. For nanoparticle catalysts, brief sonication of the suspension before irradiation can break up agglomerates.
Fluctuations in UV Lamp Intensity Allow the UV lamp to warm up for at least 15-20 minutes before starting the experiment to ensure a stable output. Maintain a fixed distance between the lamp and the reactor for all experiments. Periodically check the lamp's output with a radiometer.
Variable pH The pH of the solution can change during degradation due to the formation of acidic byproducts. Measure the pH before and after each experiment. For better control, consider using a suitable buffer, ensuring it does not interfere with the reaction.
Temperature Variations Although photocatalysis is not extremely temperature-sensitive, significant fluctuations can affect reaction rates. Use a water bath or a jacketed reactor to maintain a constant temperature throughout the experiment.

Issue 2: Low Degradation or Decolorization Efficiency

Possible Cause Troubleshooting Steps & Solutions
Sub-optimal pH The pH is a critical parameter. Perform a series of experiments at different pH values (e.g., from 3 to 11) to determine the optimal condition for your specific catalyst and dye system. Acidic pH is often favorable for anionic dyes.
Incorrect Catalyst Loading An insufficient amount of catalyst will limit the number of active sites. Conversely, excessive loading causes light scattering and reduces efficiency. Optimize the catalyst dosage by testing a range of concentrations (e.g., 0.25 g/L to 2.0 g/L).
Presence of Scavengers Other substances in the water (e.g., carbonate, chloride ions, or other organic matter) can compete for hydroxyl radicals, reducing the efficiency of dye degradation. Use high-purity water for initial experiments. If working with real wastewater, consider pre-treatment steps.
Poor Adsorption Effective degradation requires the dye to adsorb onto the catalyst surface. Before turning on the UV lamp, stir the dye-catalyst suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.

Quantitative Data Presentation

Disclaimer: The following data is compiled from studies on similar reactive azo dyes (Reactive Red 35, Orange G) and is intended to be representative of the expected trends for this compound.

Table 1: Effect of Initial pH on Degradation Efficiency

pHCatalystDyeDegradation Efficiency (%) (after 120 min)Reference
3.0MMT-Cu₃TiO₅Orange G~100%
5.6AC/TiO₂Reactive Red 35~95%
6.0AC/TiO₂Reactive Red 35~99%
9.0MMT-Cu₃TiO₅Orange G~40%

Table 2: Effect of Catalyst Concentration on Degradation Efficiency

Catalyst Conc. (g/L)CatalystDyeDegradation Efficiency (%) (after 120 min)Reference
2.0MMT-Cu₃TiO₅Orange G~100%
2.66MMT-Cu₃TiO₅Orange G~90%
3.33MMT-Cu₃TiO₅Orange G~85%
4.0MMT-Cu₃TiO₅Orange G~82%

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using UV/TiO₂

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare the desired experimental concentration (e.g., 20 mg/L) by diluting the stock solution.

  • pH Adjustment: Adjust the pH of the dye solution to the desired value (e.g., pH 5.6) using dilute HCl or NaOH.

  • Catalyst Addition: Add the photocatalyst (e.g., TiO₂ P25) to the dye solution to achieve the desired loading (e.g., 1.0 g/L).

  • Adsorption-Desorption Equilibrium: Place the suspension in a photoreactor and stir it in complete darkness for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

  • Photoreaction Initiation: Turn on the UV light source to initiate the photodegradation reaction. Ensure the reactor is continuously stirred to maintain a uniform suspension.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 min), withdraw aliquots (e.g., 3-5 mL) of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge (e.g., at 10,000 rpm for 10 minutes) or filter the withdrawn sample through a 0.22 µm syringe filter to remove the catalyst particles. This step is crucial to stop the reaction and prevent interference during analysis.

  • Analysis: Analyze the filtrate using a UV-Vis spectrophotometer to determine the residual dye concentration.

Protocol 2: Monitoring Degradation using UV-Vis Spectrophotometry

  • Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 800 nm) on the initial dye solution to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the determined λ_max and create a calibration curve (Absorbance vs. Concentration).

  • Sample Measurement: Measure the absorbance of the filtered samples (from Protocol 1) at λ_max.

  • Calculation of Degradation: Use the calibration curve to determine the concentration of the dye (C_t) at each time interval. The percentage of degradation can be calculated using the formula: Degradation (%) = [(C₀ - C_t) / C₀] × 100 where C₀ is the initial concentration and C_t is the concentration at time 't'.

Visualizations

TroubleshootingWorkflow start Experiment Shows Poor Results check_repro Are Results Reproducible? start->check_repro inconsistent_params Inconsistent Parameters check_repro->inconsistent_params No low_efficiency Is Degradation Efficiency Low? check_repro->low_efficiency Yes sol_stirring Solution: Standardize Stirring/Sonication inconsistent_params->sol_stirring sol_lamp Solution: Stabilize Lamp Output & Distance sol_stirring->sol_lamp sol_ph_temp Solution: Control/Buffer pH & Temperature sol_lamp->sol_ph_temp end_node Improved Results sol_ph_temp->end_node optimize_ph Optimize pH low_efficiency->optimize_ph Yes analytical_issue Unexpected Analytical Results (e.g., new peaks) low_efficiency->analytical_issue No, but... optimize_catalyst Optimize Catalyst Load optimize_ph->optimize_catalyst check_scavengers Check for Scavengers (Use Pure Water) optimize_catalyst->check_scavengers dark_adsorption Ensure Dark Adsorption Step is Sufficient check_scavengers->dark_adsorption dark_adsorption->end_node sol_intermediates Hypothesis: Stable Intermediates Formed (Confirm with LC/MS) analytical_issue->sol_intermediates sol_intermediates->end_node

Caption: A logical workflow for troubleshooting common issues in photodegradation experiments.

DegradationPathway RO35 This compound (Azo Dye Structure) Cleavage Azo Bond Cleavage (-N=N-) RO35->Cleavage ROS Reactive Oxygen Species (•OH, h⁺) ROS->Cleavage Attack RingOpening Aromatic Ring Opening ROS->RingOpening Attack Mineralization Mineralization ROS->Mineralization Attack Intermediates Aromatic Intermediates (e.g., Amines, Phenols) Cleavage->Intermediates Intermediates->RingOpening Acids Short-Chain Aliphatic Acids RingOpening->Acids Acids->Mineralization EndProducts End Products (CO₂, H₂O, Inorganic Ions) Mineralization->EndProducts

Caption: Generalized photodegradation pathway for an azo dye like this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution 1. Prepare Dye Solution (20 mg/L) adjust_ph 2. Adjust pH (e.g., to 5.6) prep_solution->adjust_ph add_catalyst 3. Add Catalyst (e.g., TiO₂, 1 g/L) adjust_ph->add_catalyst dark_stir 4. Stir in Dark (30 min) add_catalyst->dark_stir uv_irradiate 5. UV Irradiation & Continuous Stirring dark_stir->uv_irradiate sampling 6. Withdraw Samples at Intervals uv_irradiate->sampling filter 7. Filter/Centrifuge to Remove Catalyst sampling->filter analyze 8. Analyze via UV-Vis Spec filter->analyze

Caption: Standard experimental workflow for a photocatalytic degradation study.

References

Technical Support Center: Removal of Unreacted Reactive Orange 35 from Effluent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Reactive Orange 35 from effluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from wastewater?

A1: The primary methods for the removal of azo dyes like this compound from wastewater include adsorption, advanced oxidation processes (AOPs), and biological treatments.[1][2][3] Adsorption is widely used due to its simplicity and high efficiency.[2][4] AOPs are effective for degrading the complex structure of the dye, while biological methods offer a more environmentally friendly approach.

Q2: What is the chemical formula for this compound?

A2: The chemical formula for this compound is C₂₇H₁₉ClN₉Na₃O₉S₃.

Q3: Why is pH a critical parameter in the removal of this compound?

A3: The pH of the wastewater significantly influences the surface charge of adsorbents and the ionization of the dye molecule, which affects the electrostatic interactions between them. For many azo dyes, acidic conditions (low pH) are optimal for adsorption as they lead to a more positively charged adsorbent surface, which enhances the attraction of the anionic dye molecules. In advanced oxidation processes, pH can affect the generation of hydroxyl radicals.

Q4: What are the potential byproducts of this compound degradation?

A4: The degradation of azo dyes like this compound, particularly through anaerobic biological processes or certain chemical reactions, can lead to the formation of aromatic amines. These byproducts can be more toxic and carcinogenic than the parent dye molecule. Therefore, it is crucial to ensure complete mineralization or to use treatment methods that also degrade these intermediates.

Q5: Is it possible to regenerate and reuse the adsorbents after the removal of this compound?

A5: Yes, the regeneration of adsorbents is a critical aspect of making the adsorption process cost-effective and sustainable. Common regeneration methods include treating the spent adsorbent with acidic or basic solutions to desorb the dye. The feasibility and efficiency of regeneration depend on the adsorbent material and the strength of the dye-adsorbent interaction.

Troubleshooting Guides

Adsorption-Based Removal
Issue Possible Cause(s) Troubleshooting Steps
Low Removal Efficiency Incorrect pH of the solution.Optimize the pH of the effluent. For anionic dyes like this compound, acidic pH (typically 2-4) often yields the best results.
Insufficient adsorbent dosage.Increase the amount of adsorbent to provide more active sites for dye binding.
Short contact time.Increase the contact time to allow for equilibrium to be reached.
Competitive adsorption from other ions.Analyze the effluent for other competing ions and consider a pre-treatment step if necessary.
Poor Adsorbent Regeneration Strong, irreversible binding of the dye.Experiment with different eluents (e.g., varying concentrations of HCl or NaOH) to find an effective desorbing agent.
Degradation of the adsorbent during regeneration.Use milder regeneration conditions (e.g., lower acid/base concentration, shorter exposure time).
Inconsistent Results Variation in effluent composition.Characterize the effluent for each experiment to account for variability in initial dye concentration and other parameters.
Inadequate mixing.Ensure uniform mixing to facilitate contact between the dye molecules and the adsorbent.
Advanced Oxidation Process (AOP) - Photocatalysis
Issue Possible Cause(s) Troubleshooting Steps
Low Degradation Rate Suboptimal pH.Adjust the pH to the optimal range for the specific photocatalyst being used (e.g., for TiO₂, a pH around 3 is often effective).
Insufficient catalyst loading.Increase the catalyst concentration, but be aware that excessive loading can lead to light scattering and reduced efficiency.
Low light intensity or incorrect wavelength.Ensure the light source provides the appropriate wavelength and intensity to activate the photocatalyst.
Presence of radical scavengers in the effluent.Identify and potentially remove substances that can quench hydroxyl radicals, such as certain ions or organic matter.
Catalyst Deactivation Fouling of the catalyst surface by dye molecules or intermediates.Wash the catalyst with a suitable solvent or perform a heat treatment to regenerate its surface.
Photocorrosion of the catalyst.Consider using a more stable photocatalyst or modifying the existing one to enhance its stability.
Incomplete Mineralization Formation of stable intermediate byproducts.Increase the reaction time, adjust the oxidant concentration, or combine photocatalysis with another treatment method to degrade the intermediates.

Quantitative Data Presentation

Table 1: Comparison of Adsorption Parameters for Reactive Dyes on Activated Carbon

Parameter Reactive Orange 16 Methyl Orange Reactive Black 5 Reference
Optimal pH 432-3,
Contact Time for Equilibrium 100 min30 min180 min,
Maximum Adsorption Capacity (qm) (mg/g) 392.1666.2185.2,,
Isotherm Model LangmuirLangmuirLangmuir,,
Kinetic Model Pseudo-second-orderPseudo-second-orderPseudo-second-order,,

Note: Data for this compound is limited; this table presents data for similar reactive azo dyes to provide a comparative baseline.

Table 2: Efficiency of Different Advanced Oxidation Processes for Azo Dye Removal

AOP Method Target Dye Removal Efficiency (%) Experimental Conditions Reference
Fenton-like (Fe-loaded bentonite) Reactive Blue 498.3pH 3, 0.15 g/L catalyst, 3 mM H₂O₂
Photocatalysis (TiO₂) Reactive Red 31>98%-
Ozonation Reactive Orange 16>97%20 min
Sonoelectrochemical Reactive Orange 12299%90 min, pH 7, 3.0 mg/L H₂O₂

Experimental Protocols

Protocol 1: Batch Adsorption of this compound using Activated Carbon
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a series of flasks, each containing a fixed volume of the dye solution (e.g., 50 mL).

    • Adjust the pH of the solutions to the desired values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of activated carbon (e.g., 0.05 g) to each flask.

    • Place the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified contact time (e.g., 120 minutes).

  • Sample Analysis:

    • After the desired contact time, withdraw the samples and separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

  • Data Calculation:

    • Calculate the removal efficiency (%) using the formula: ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

    • Calculate the adsorption capacity (qₑ, mg/g) using the formula: ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Protocol 2: Photocatalytic Degradation of this compound using TiO₂
  • Preparation of Suspension: Prepare a stock suspension of the photocatalyst (e.g., 1 g/L TiO₂) in deionized water.

  • Photocatalytic Experiment:

    • Add a specific volume of the this compound solution to a photoreactor.

    • Add the required amount of the photocatalyst stock suspension to achieve the desired catalyst concentration.

    • Adjust the pH of the solution to the optimal value (e.g., 3).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction.

  • Sample Collection and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the samples to remove the photocatalyst particles.

    • Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer.

  • Data Calculation:

    • Calculate the degradation efficiency (%) at each time point using the formula: ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare RO35 Solution C Adjust pH A->C B Weigh Activated Carbon D Add Adsorbent B->D C->D E Agitate for Contact Time D->E F Separate Adsorbent E->F G Measure Absorbance F->G H Calculate Removal Efficiency G->H

Caption: Workflow for Batch Adsorption Experiment.

Signaling_Pathway_Photocatalysis cluster_light Light Absorption cluster_charge Charge Separation & Radical Formation cluster_degradation Dye Degradation Light Light (hν) Catalyst Photocatalyst (e.g., TiO₂) Light->Catalyst Excitation e_h_pair Electron-Hole Pair (e⁻ + h⁺) Catalyst->e_h_pair O2 O₂ e_h_pair->O2 e⁻ transfer H2O H₂O e_h_pair->H2O h⁺ transfer Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl RO35 This compound Superoxide->RO35 Hydroxyl->RO35 Intermediates Degradation Intermediates RO35->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization

Caption: Photocatalytic Degradation Pathway.

References

"impact of water hardness on Reactive orange 35 dyeing performance"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reactive Orange 35 in their experiments. The information addresses common issues related to the impact of water hardness on dyeing performance.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dyeing of cellulosic fibers, such as cotton, with this compound, particularly when water quality is a concern.

Problem Potential Cause Recommended Solution
Pale or Weak Shade High Water Hardness: Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions in hard water react with the dye molecules, forming insoluble complexes. This reduces the effective concentration of the dye available to bond with the fiber.[1]- Use a Sequestering Agent: Add a chelating agent like sodium hexametaphosphate (Calgon T) or EDTA to the dyebath. These agents bind with the hardness ions, preventing them from interfering with the dye.[1] - Use Demineralized Water: For critical applications, using demineralized or distilled water for preparing the dye solution and the dyebath is ideal.
Uneven Dyeing (Patchy or Streaky Appearance) Dye Precipitation: In hard water, the dye may precipitate onto the fabric surface instead of penetrating and bonding with the fibers, leading to an uneven appearance. Alkali Precipitation: Calcium and magnesium ions can react with the alkali (e.g., soda ash) used for fixation, forming insoluble precipitates like calcium carbonate, which can deposit on the fabric.[1]- Ensure Proper Dissolution of Dye: Prepare a stock solution of the dye in soft or demineralized water before adding it to the dyebath. - Gradual Addition of Alkali: Add the alkali to the dyebath in portions over a period of time to minimize rapid precipitation. - Use a Sequestering Agent: This will prevent the formation of both dye-metal complexes and alkali precipitates.
Poor Color Fastness (Color Bleeds During Washing) Incomplete Fixation: The presence of hardness ions can interfere with the chemical reaction between the dye and the fiber, leading to a weaker covalent bond. Surface Deposits: Unreacted dye and precipitate on the fabric surface will wash off easily.- Optimize Fixation Conditions: Ensure the correct pH (typically >10) and temperature are maintained during the fixation step. - Thorough Washing: After dyeing, a rigorous washing process with hot and cold rinses is crucial to remove any unfixed dye. Using a sequestering agent in the wash-off can also help.
Dull or Altered Shade Metal Ion Complexation: Besides calcium and magnesium, other metal ions like iron (Fe³⁺) in the water can form complexes with the dye, leading to a duller or shifted shade.- Water Purity: Use water with low levels of iron and other heavy metals. - Pre-treatment of Fabric: Ensure the fabric is properly scoured and bleached to remove any metal ions that may be present from previous processing stages.

Frequently Asked Questions (FAQs)

Q1: What is water hardness and how does it affect dyeing with this compound?

A1: Water hardness is primarily caused by the presence of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions. In the context of reactive dyeing, these ions can negatively impact the process in several ways:

  • Dye Precipitation: this compound is an anionic dye. The positively charged Ca²⁺ and Mg²⁺ ions can react with the negatively charged dye molecules, forming insoluble salts that precipitate out of the solution. This reduces the amount of dye available to bind with the fabric, resulting in weaker shades.[1]

  • Reduced Solubility: The presence of these salts can decrease the overall solubility of the dye in the dyebath.

  • Interference with Alkali: The alkali (e.g., soda ash) required for the fixation of the reactive dye to the cellulose fiber can react with hardness ions to form precipitates (e.g., calcium carbonate). This can lead to a harsh fabric feel and uneven dyeing.[1]

Q2: What is the ideal water hardness for dyeing with reactive dyes?

A2: For optimal results, soft water with a total hardness of 10-25 ppm (as CaCO₃) is recommended for all dissolving and dyebath operations. Water with hardness above this range can start to cause noticeable issues with shade consistency and color yield.

Q3: How can I test the hardness of my water?

A3: A common and effective method is by titration with Ethylenediaminetetraacetic acid (EDTA). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is a sequestering agent and how much should I use?

A4: A sequestering agent (or chelating agent) is a chemical that binds with metal ions like Ca²⁺ and Mg²⁺, keeping them in solution and preventing them from interfering with the dyeing process. Sodium hexametaphosphate is a common example. The amount to use depends on the hardness of the water. A typical starting recommendation is 0.5 g/L to 2 g/L. It is advisable to conduct preliminary tests to determine the optimal concentration for your specific water conditions.

Q5: Can I use a household water softener?

A5: Household water softeners that work on the principle of ion exchange (replacing calcium and magnesium with sodium) can be effective. The small amount of sodium chloride added to the water by this process is generally not significant enough to affect the dyeing recipe. However, for scientific and reproducible experiments, using demineralized water or adding a precise amount of a chemical sequestering agent is recommended.

Data Presentation

The following tables summarize the expected impact of water hardness on dyeing performance and provide recommended water quality parameters.

Table 1: Impact of Water Hardness on Reactive Dye Color Strength (K/S)

Disclaimer: The following data is from a study conducted on Novacron Blue FN-R, not this compound. However, it illustrates the general quantitative trend of decreasing color strength with increasing water hardness that is expected for most reactive dyes.

Water Hardness (ppm as CaCO₃)K/S Value (Color Strength)% Decrease in Color Strength (from 20 ppm)
2018.320%
20017.892.35%
50017.017.15%
100016.2411.35%
150015.6714.46%
200014.9818.23%
(Data adapted from the study "Effect of water hardness on reactive dyeing of cotton" published on ResearchGate)

Table 2: Recommended Water Quality for Reactive Dyeing

ParameterRecommended Value
pH 7.0 - 7.5
Total Hardness (as CaCO₃) 10 - 25 ppm
Iron (Fe) 0.02 - 0.1 ppm
Manganese (Mn) < 0.03 ppm
Total Dissolved Solids (TDS) 65 - 150 ppm
Suspended Solids Nil
(Source: Guideline of Reactive Dyeing, ethiostandards)

Experimental Protocols

1. Protocol for Dyeing Cotton with this compound (Exhaust Method)

This protocol is a general procedure and may need optimization based on the specific substrate and desired shade depth.

  • Materials:

    • Pre-scoured and bleached cotton fabric

    • This compound (C.I. 263170)

    • Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)

    • Soda ash (sodium carbonate)

    • Sequestering agent (e.g., sodium hexametaphosphate), if needed

    • Acetic acid (for neutralization)

    • Neutral detergent

    • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Procedure:

    • Prepare the Dyebath: Set the dyebath at 30-35°C with the required amount of water (Liquor Ratio, e.g., 1:20). If using hard water, add the sequestering agent (e.g., 1 g/L) at this stage.

    • Enter Fabric: Introduce the wetted cotton fabric into the dyebath and run for 10 minutes to ensure even wetting.

    • Add Dye: Add the pre-dissolved this compound solution to the dyebath. Run for 30 minutes.

    • Add Salt: Gradually add the required amount of Glauber's salt or NaCl over 15-20 minutes. This promotes the exhaustion of the dye onto the fiber. Continue running for another 20-30 minutes.

    • Add Alkali (Fixation): Add the pre-dissolved soda ash to the dyebath in two portions, 10 minutes apart. Raise the temperature to the recommended level for the specific type of reactive dye (typically 60-80°C for hot brand dyes) and maintain for 45-60 minutes to fix the dye to the fiber.

    • Drain and Rinse: Drain the dyebath and give the fabric a cold rinse.

    • Neutralize: Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40°C.

    • Soaping (Wash-off): Wash the dyed fabric with a neutral detergent (e.g., 2 g/L) at or near boiling for 15-20 minutes to remove unfixed dye.

    • Final Rinses: Perform a hot rinse followed by a cold rinse.

    • Dry: Squeeze and air-dry or oven-dry the fabric.

2. Protocol for Determining Total Water Hardness (EDTA Titration Method)

  • Materials:

    • Water sample

    • EDTA solution (0.01 M), standardized

    • Ammonia-Ammonium Chloride buffer solution (pH 10)

    • Eriochrome Black T indicator

    • Burette, conical flask, pipette

  • Procedure:

    • Take a 100 mL of the water sample in a clean conical flask.

    • Add 5 mL of the Ammonia-Ammonium Chloride buffer solution.

    • Add 2-3 drops of Eriochrome Black T indicator. The solution will turn wine red if hardness is present.

    • Titrate this solution with the 0.01 M EDTA solution from the burette.

    • The endpoint is the change in color from wine red to a clear blue.

    • Record the volume of EDTA used.

    • Calculation: Total Hardness (in ppm as CaCO₃) = (Volume of EDTA used in mL × 1000) / Volume of sample in mL.

Visualizations

Below are diagrams illustrating key processes and relationships described in this guide.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_wash Post-Treatment A Prepare Dyebath (Water, Sequestering Agent) B Add Fabric A->B D Add Dye Solution B->D C Dissolve Dye (Soft Water) E Add Salt (Exhaustion) D->E F Add Alkali (Fixation) E->F G Drain & Rinse F->G H Neutralize G->H I Soaping (Hot Wash) H->I J Final Rinse & Dry I->J

Caption: Standard workflow for the exhaust dyeing of cotton with reactive dyes.

G cluster_reactants Reactants in Hard Water cluster_products Interference Products cluster_outcome Negative Outcomes Dye This compound (Anionic) P1 Insoluble Dye-Metal Complex (Precipitate) Dye->P1 reacts with Alkali Soda Ash (Na₂CO₃) P2 Insoluble Carbonates (CaCO₃, MgCO₃) Alkali->P2 reacts with Ions Hardness Ions (Ca²⁺, Mg²⁺) Ions->P1 Ions->P2 O1 Reduced Color Yield P1->O1 O2 Uneven Dyeing P1->O2 O3 Poor Fastness P1->O3 P2->O2

Caption: Chemical interferences caused by water hardness in reactive dyeing.

References

Validation & Comparative

A Comparative Analysis of Dyeing Performance: Reactive Orange 35 vs. Reactive Orange 16

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of textile coloration, the selection of appropriate dyes is paramount to achieving desired aesthetics and performance characteristics. This guide provides a detailed comparison of two commonly used reactive dyes, Reactive Orange 35 and Reactive Orange 16, with a focus on their dyeing performance on cellulosic fibers such as cotton. This analysis is intended for researchers, scientists, and professionals in the textile and dye manufacturing industries, offering a compilation of available data to inform dye selection and process optimization.

Chemical and Physical Properties

A fundamental understanding of the chemical nature of these dyes is crucial for predicting their behavior during the dyeing process. Both this compound and Reactive Orange 16 belong to the single azo class of dyes, which are characterized by the presence of one azo group (-N=N-) in their molecular structure.[1][2]

Table 1: Chemical and Physical Properties of this compound and Reactive Orange 16

PropertyThis compoundReactive Orange 16
C.I. Name This compoundReactive Orange 16
CAS Number 12270-76-7 / 70210-13-8[2][3]12225-88-6 / 20262-58-2[1]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃C₂₀H₁₇N₃Na₂O₁₁S₃
Molecular Weight 814.12 g/mol 617.54 g/mol
Appearance Red-light orange powder/granulesBright yellow-orange powder
Solubility in Water 300 g/L120 g/L at 20°C

Dyeing Performance

Exhaustion and Fixation

The dyeing process with reactive dyes involves the initial migration of the dye from the dyebath to the fiber, a stage known as exhaustion. This is followed by the chemical reaction between the dye and the fiber, termed fixation, which forms a covalent bond. The efficiency of these processes is crucial for achieving deep shades and minimizing dye wastage.

Factors influencing exhaustion and fixation include the dye's molecular structure, salt concentration, alkali type and concentration, dyeing temperature, and liquor ratio. Generally, higher substantivity of the dye to the fiber leads to better exhaustion, while the reactivity of the dye's functional group dictates the fixation efficiency.

Due to the lack of directly comparable experimental data, a quantitative comparison of the exhaustion and fixation rates of this compound and Reactive Orange 16 cannot be definitively presented. However, the general principle for reactive dyes is that process parameters must be optimized to maximize both exhaustion and fixation.

Colorfastness Properties

Colorfastness refers to the resistance of the dyed material to various external factors such as washing, light, and rubbing. High colorfastness is a critical quality parameter for most textile products.

Table 2: Colorfastness Ratings of this compound on Cotton Fabric

Fastness PropertyTest MethodRating (1-5 Scale, 5 being best)
Light Fastness ISO 105 B026
Washing (Water Severe) ISO 105 E01Effect: 5, Stain: 4-5
Perspiration (Alkaline) ISO 105 E04Effect: 4-5, Stain: 5
Perspiration (Acid) ISO 105 E04Effect: 4-5, Stain: 5
Rubbing (Dry) ISO 105 X124
Rubbing (Wet) ISO 105 X123
Chlorinated Water (20mg/l) ISO 105 E03Effect: 3-4, Stain: 4-5

Data sourced from a technical data sheet for this compound.

Comprehensive and directly comparable colorfastness data for Reactive Orange 16 from a similar technical data sheet is not available. However, it is generally reported to have excellent wash fastness due to the formation of covalent bonds with cellulosic fibers.

Experimental Protocols

To ensure reproducibility and accurate comparison of dyeing performance, standardized experimental protocols are essential. The following are generalized methodologies for the application of reactive dyes to cotton and the subsequent evaluation of colorfastness.

Typical Exhaust Dyeing Protocol for Reactive Dyes on Cotton

This protocol outlines a general procedure for dyeing cotton fabric with reactive dyes in a laboratory setting. Specific parameters such as temperature, time, and chemical concentrations may need to be optimized for individual dyes.

  • Preparation of Dyebath:

    • The dyebath is prepared with the required amount of water.

    • A wetting agent and a sequestering agent are added to the bath.

    • The reactive dye is dissolved separately in a small amount of water and then added to the dyebath.

  • Dyeing Process:

    • The pre-wetted cotton fabric is introduced into the dyebath.

    • The temperature is raised to the recommended level for the specific reactive dye (e.g., 60°C for many vinyl sulfone types).

    • Glauber's salt (sodium sulfate) or common salt (sodium chloride) is added in portions to promote dye exhaustion.

    • The dyeing is continued for a set period (e.g., 30-60 minutes) to allow for dye migration and leveling.

  • Fixation:

    • An alkali, such as soda ash (sodium carbonate) or caustic soda (sodium hydroxide), is added to the dyebath to raise the pH.

    • The dyeing is continued for another 45-60 minutes to facilitate the chemical reaction between the dye and the cotton fiber.

  • After-treatment (Washing-off):

    • The dyed fabric is rinsed with cold water to remove unfixed dye.

    • A soaping treatment is carried out at or near the boil with a detergent to remove hydrolyzed dye and improve fastness properties.

    • The fabric is then rinsed thoroughly with hot and cold water and finally dried.

Standard Test Methods for Colorfastness Evaluation
  • Colorfastness to Washing (ISO 105-C06): This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures. A specimen of the dyed textile, in contact with a multi-fiber strip, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales.

  • Colorfastness to Rubbing (AATCC Test Method 8): This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. A colored test specimen is rubbed with a dry and a wet white crocking cloth under controlled conditions. The staining on the white cloths is then assessed using the Grey Scale for Staining or the Chromatic Transference Scale.

  • Colorfastness to Light (AATCC Test Method 16.3): This test evaluates the resistance of a material to the fading effect of light. A test specimen is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is assessed by comparing the exposed specimen with an unexposed portion of the same material using the AATCC Gray Scale for Color Change.

Visualization of the Dyeing Process

The general workflow for the exhaust dyeing of cotton with reactive dyes can be visualized as a series of sequential steps, each critical for the final outcome of the dyeing.

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing cluster_after After-treatment Prep_Dye Dissolve Dye Prep_Bath Prepare Dyebath (Water, Auxiliaries) Prep_Dye->Prep_Bath Prep_Fabric Prepare Fabric Exhaustion Exhaustion (Add Salt) Prep_Fabric->Exhaustion Prep_Bath->Exhaustion Fixation Fixation (Add Alkali) Exhaustion->Fixation Rinsing Rinsing Fixation->Rinsing Soaping Soaping Rinsing->Soaping Final_Rinse Final Rinse Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Experimental workflow for exhaust dyeing of cotton with reactive dyes.

Conclusion

Both this compound and Reactive Orange 16 are valuable colorants for cellulosic fibers, each with its distinct chemical properties. Based on the available data, this compound exhibits high solubility and good to excellent fastness properties on cotton across a range of tests. While comprehensive, directly comparable quantitative data on the dyeing performance and a full fastness profile for Reactive Orange 16 is limited in publicly accessible resources, its chemical nature as a reactive dye suggests it also offers good wash fastness.

For a definitive selection between these two dyes for a specific application, it is highly recommended that researchers and dyeing professionals conduct their own comparative experiments under their specific processing conditions. This will provide the most accurate and relevant data on dye uptake, fixation efficiency, and the full spectrum of colorfastness properties, ensuring the final product meets the desired quality standards.

References

A Comparative Guide to the Photostability of Azo Dyes: Featuring Reactive Orange 16 and Reactive Black 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of selected reactive azo dyes, with a focus on providing supporting experimental data and detailed methodologies. While this report centers on readily available data for common azo dyes, it is important to note a significant lack of published quantitative photostability data for Reactive Orange 35 (C.I. 263170) in the current scientific literature. Consequently, this guide presents a quantitative comparison of two other widely studied reactive azo dyes, Reactive Orange 16 and Reactive Black 5, to provide a framework for understanding the factors that influence the photostability of this class of compounds.

Data Presentation: Photodegradation of Reactive Azo Dyes

The following table summarizes the photodegradation of Reactive Orange 16 and Reactive Black 5 under specified experimental conditions. The data highlights the efficiency of degradation and the kinetics of the process.

DyeExperimental ConditionsDegradation EfficiencyKinetic ModelRate Constant (k)Reference
Reactive Orange 16 Light Source: UV irradiation Initial Concentration: Not specified Medium: Aqueous solution Other: Complete decolorization after 100 minutes of photooxidation.Complete decolorization after 100 minPseudo-first-orderNot explicitly stated in the abstract[1]
Reactive Black 5 Light Source: Solar light Catalyst: Zinc Oxide (ZnO) and nano zero-valent iron (nZVI) modified pumice pH: 3-9 Other: 120 minutes of irradiation.99% (with ZnO) and 90% (with nZVI)Not specified in abstractNot specified in abstract[2]
Reactive Black 5 Light Source: UV/TiO2 and photo-Fenton processes Initial Concentration: 50 mg/L pH: 3.5 Other: Comparison of two advanced oxidation processes.97% after 45 min (both processes)First-orderNot explicitly stated in the abstract[3]

Experimental Protocol: Assessing Azo Dye Photostability

This protocol outlines a general methodology for determining the photostability of azo dyes using UV-Vis spectrophotometry to monitor the degradation process.

1. Materials and Equipment:

  • Azo dye of interest (e.g., this compound)

  • High-purity deionized water

  • pH meter

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Light source (e.g., Xenon lamp, UV lamp with controlled wavelength)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Dye Solution: a. Prepare a stock solution of the azo dye in deionized water at a known concentration (e.g., 100 mg/L). b. From the stock solution, prepare a working solution of the desired concentration (e.g., 20 mg/L) in a volumetric flask. c. Adjust the pH of the working solution to the desired level using dilute acid or base.

3. Photodegradation Experiment: a. Transfer a specific volume of the pH-adjusted dye solution to a reaction vessel. b. Place the reaction vessel under the light source at a fixed distance. c. Ensure the solution is continuously stirred throughout the experiment to maintain homogeneity. d. At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

4. Spectrophotometric Analysis: a. For each aliquot, measure the absorbance at the maximum wavelength (λmax) of the dye using the UV-Vis spectrophotometer. The λmax for the specific dye should be predetermined by scanning the absorbance of the initial solution across the UV-Vis spectrum. b. Use deionized water as a blank for the spectrophotometer.

5. Data Analysis: a. Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t. b. To determine the reaction kinetics, plot the natural logarithm of the concentration ratio (ln(C/C₀)), which is proportional to ln(A/A₀), versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope of the line.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the photostability of an azo dye.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dye Stock Solution prep_work Prepare Working Solution prep_stock->prep_work adjust_ph Adjust pH prep_work->adjust_ph irradiate Irradiate with Light Source adjust_ph->irradiate stir Continuous Stirring irradiate->stir sample Withdraw Aliquots at Intervals stir->sample measure_abs Measure Absorbance (UV-Vis) sample->measure_abs calc_deg Calculate % Degradation measure_abs->calc_deg det_kinetics Determine Reaction Kinetics calc_deg->det_kinetics

Caption: Experimental workflow for azo dye photostability assessment.

Discussion

The photostability of azo dyes is a critical parameter influencing their application and environmental fate. The data presented for Reactive Orange 16 and Reactive Black 5 demonstrate that degradation is highly dependent on the experimental conditions, including the type of light source and the presence of photocatalysts. For instance, the use of advanced oxidation processes significantly enhances the degradation of Reactive Black 5.

As previously mentioned, a comprehensive search of scientific literature did not yield specific quantitative photostability data for this compound. Factors that generally influence the photostability of azo dyes include the complexity of the aromatic structure, the nature and position of substituent groups on the aromatic rings, and the strength of the azo bond. Without experimental data, a definitive comparison of this compound's photostability to other azo dyes remains speculative. Further research is required to quantify the photostability of this compound to enable a direct and meaningful comparison with other commercially important azo dyes.

References

"colorimetric analysis for determining Reactive orange 35 purity"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and textile chemistry, the accurate determination of dye purity is paramount for ensuring product quality, consistency, and safety. This guide provides a comparative overview of three common analytical methods for assessing the purity of Reactive Orange 35: Colorimetric Analysis (UV-Vis Spectrophotometry), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method hinges on a balance of factors including sensitivity, selectivity, cost, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the purity determination of this compound.

ParameterColorimetric Analysis (UV-Vis)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Measures the absorbance of light at a specific wavelength, which is proportional to the concentration of the dye.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Separates components based on their differential migration up a stationary phase coated on a plate, driven by a mobile phase.
Purity Assessment Primarily quantitative, determining the concentration of the main dye component.Both qualitative and quantitative, capable of separating and quantifying the main dye and its impurities.Primarily qualitative, used for identifying impurities by comparing retardation factors (Rf). Can be made semi-quantitative with densitometry.
Linearity (r²) > 0.995> 0.999~0.98 (with densitometry)
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~10 - 100 ng/spot
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~30 - 300 ng/spot
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110% (with densitometry)
Precision (% RSD) < 5%< 2%< 10% (with densitometry)
Analysis Time ~5-10 minutes per sample~15-30 minutes per sample~30-60 minutes per plate (multiple samples)
Cost per Sample LowHighVery Low
Instrumentation UV-Vis SpectrophotometerHPLC system with a suitable detector (e.g., DAD)TLC plates, developing chamber, UV lamp
Selectivity Low (potential interference from colored impurities)High (excellent separation of closely related compounds)Moderate (dependent on the chosen mobile phase)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for each analytical technique.

Colorimetric Analysis (UV-Vis Spectrophotometry)

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use deionized water or a suitable buffer solution in which this compound is soluble and stable.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute standard solution of high-purity this compound.

    • Scan the solution over a wavelength range (e.g., 350-600 nm) to identify the wavelength of maximum absorbance.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of a high-purity this compound standard.

    • Prepare a stock solution and then a series of dilutions to create at least five standard solutions of known concentrations.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Prepare a solution of the this compound sample of unknown purity at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

  • Purity Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the dye in the sample solution.

    • The purity of the sample can be calculated as: Purity (%) = (Calculated Concentration / Prepared Concentration) x 100

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates, identifies, and quantifies each component in a mixture. For reactive dyes, a reverse-phase HPLC method with a diode-array detector (DAD) is commonly employed.

Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a gradient pump, an autosampler, and a Diode-Array Detector (DAD).

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.5).

    • Filter and degas both solvents before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a high-purity this compound standard in the mobile phase or a suitable solvent.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at the λmax of this compound and other relevant wavelengths to detect impurities.

    • Gradient Elution: A typical gradient could be:

      • 0-2 min: 10% A

      • 2-15 min: 10% to 90% A

      • 15-18 min: 90% A

      • 18-20 min: 90% to 10% A

      • 20-25 min: 10% A (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • The purity is determined by the area percentage method: Purity (%) = (Area of the main dye peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of dye purity. It is particularly useful for identifying the presence of colored impurities.

Instrumentation: TLC plates (e.g., silica gel 60 F254), a developing chamber, capillary tubes for spotting, and a UV lamp.

Procedure:

  • Stationary Phase: Pre-coated silica gel TLC plates.

  • Mobile Phase (Eluent): A mixture of solvents that provides good separation. A common system for reactive dyes is n-butanol:isopropanol:water in a 2:1:1 ratio. The optimal system may require some experimentation.

  • Sample Preparation: Prepare concentrated solutions of the this compound standard and the sample in a suitable solvent (e.g., water or methanol).

  • Spotting: Using a capillary tube, apply small spots of the standard and the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Dry the plate.

    • Visualize the separated spots under visible light and a UV lamp (254 nm and 366 nm).

  • Analysis:

    • Calculate the Retardation Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The purity is assessed by comparing the chromatogram of the sample to that of the standard. The presence of additional spots in the sample lane indicates impurities.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for each analytical technique.

Colorimetric_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Standard & Sample Solutions C Measure Absorbance of Standards A->C B Determine λmax B->C D Construct Calibration Curve C->D F Calculate Concentration D->F E Measure Sample Absorbance E->F G Determine Purity F->G HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase D Inject into HPLC System A->D B Prepare Standard & Sample C Filter Solutions B->C C->D E Separate Components D->E F Detect with DAD E->F G Integrate Peak Areas F->G H Calculate Purity G->H TLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase D Develop Plate A->D B Prepare Standard & Sample C Spot Plate B->C C->D E Dry Plate D->E F Visualize Spots E->F G Calculate Rf Values F->G H Assess Purity G->H

A Comparative Guide to the Chromatographic Separation of Reactive Orange 35 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the separation of C.I. Reactive Orange 35 and its potential isomers. The focus is on a state-of-the-art approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS), a technique proven effective for the analysis of polar compounds like reactive dyes. While specific isomer separation data for this compound is not extensively published, this guide presents a robust methodology based on established protocols for similar reactive dyes, offering a valuable resource for researchers in the field.

Introduction to this compound and Its Isomers

C.I. This compound is a single azo class reactive dye.[1] Its complex synthesis involves multiple steps, including diazotization and coupling reactions of several aromatic precursors: 2-Aminobenzene-1,4-disulfonic acid, 2,5-Dimethylbenzenamine, and 8-Aminonaphthalene-1-sulfonic acid, followed by condensation with 2,4,6-Trichloro-1,3,5-triazine and subsequent ammoniation.[1][2] This intricate manufacturing process can lead to the formation of various structural isomers, primarily positional isomers, where functional groups are attached to different positions on the aromatic rings. The presence of these isomers can affect the dye's properties, such as color fastness and reactivity. Therefore, their separation and identification are crucial for quality control and research purposes.

Chromatographic Separation Techniques: A Comparison

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of reactive dyes and their hydrolysis products. Among the various HPLC modes, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful tool for the separation of polar and ionic compounds, such as reactive dyes, without the need for ion-pairing agents.[3][4]

Alternative Method: Reversed-Phase Liquid Chromatography (RPLC)

Traditionally, RPLC has been used for the analysis of dyes. However, the high polarity of reactive dyes like this compound often results in poor retention on non-polar stationary phases (e.g., C18). To overcome this, ion-pairing agents are frequently added to the mobile phase to enhance retention. This approach, however, can lead to issues such as long column equilibration times, baseline instability, and suppression of ionization in mass spectrometry detection.

Recommended Technique: HILIC-HRMS

A recent study by Liu et al. (2021) demonstrated the successful separation of a mixture of four commercial reactive dyes, including this compound, using a HILIC-HRMS method. This approach offers several advantages:

  • Excellent Separation of Polar Compounds: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase. This allows for the effective separation of highly polar analytes that are poorly retained in RPLC.

  • MS Compatibility: The avoidance of non-volatile ion-pairing agents makes HILIC highly compatible with mass spectrometry detection, enabling accurate mass measurements and structural elucidation of the separated isomers.

  • Simplified Operation: Compared to ion-pair RPLC, HILIC methods can be more straightforward to develop and run.

Data Presentation: Expected Separation Performance

The following table summarizes the expected quantitative data for the separation of hypothetical this compound isomers using the proposed HILIC-HRMS method. These values are based on typical performance observed for the separation of similar reactive dye isomers.

AnalyteRetention Time (min)Resolution (Rs)Theoretical Plates (N)
This compound5.2-12,500
Isomer 1 (Positional)5.82.113,100
Isomer 2 (Positional)6.52.812,800
Hydrolyzed Product7.33.513,500

Experimental Protocol: HILIC-HRMS for this compound Isomer Separation

This protocol is adapted from the methodology described by Liu et al. (2021) for the separation of reactive dyes.

1. Sample Preparation:

  • Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of 1-10 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column with an amide-based stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-10 min: Hold at 50% B

    • 10.1-12 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or an Orbitrap-based mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for structural fragmentation and identification.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc HILIC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis sample This compound Sample dissolve Dissolve in ACN/Water sample->dissolve filter Filter (0.22 µm) dissolve->filter uhplc UHPLC System filter->uhplc hilic_column HILIC Column uhplc->hilic_column esi_source ESI Source (-ve mode) hilic_column->esi_source qtof_ms Q-TOF/Orbitrap MS data_acq Data Acquisition (Full Scan & MS/MS) qtof_ms->data_acq esi_source->qtof_ms chromatogram Chromatogram Generation data_acq->chromatogram isomer_id Isomer Identification & Quantification chromatogram->isomer_id

Caption: Experimental workflow for the HILIC-HRMS analysis of this compound isomers.

References

Cytotoxicity of Reactive Dyes on Human Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vitro cytotoxic effects of reactive textile dyes on various human cell lines. This guide provides a comparative analysis of experimental data, detailed protocols, and visual representations of experimental workflows to aid researchers in assessing the potential toxicity of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various reactive dyes on different human cell lines. The data is presented as the concentration of the dye that causes a 50% reduction in cell viability (IC50) or as the percentage of cell viability at a specific dye concentration.

DyeCell LineAssayConcentration% Cell Viability / Effect
Reactive Orange 16 HaCaT (Human keratinocytes)Flow Cytometry (EMA)1000 µg/mLSignificant cytotoxicity observed[1][2]
Reactive Orange 16 HepaRG (Human hepatic cells)Flow Cytometry (EMA)1000 µg/mLCytotoxic effects observed[1][2][3]
Reactive Blue 19HaCaT (Human keratinocytes)Flow Cytometry (EMA)500 and 1000 µg/mLSignificant cytotoxicity observed
Reactive Blue 19HepaRG (Human hepatic cells)Flow Cytometry (EMA)1000 µg/mLCytotoxic effects observed
Reactive Blue 2HaCaT (Human keratinocytes)Flow Cytometry (EMA)1000 µg/mLSignificant cytotoxicity observed
Reactive Blue 221Hepa-1 (Mouse hepatoma)Protein content-IC50 values determined
Reactive Blue 221HaCaT (Human keratinocytes)Protein content-IC50 values determined
Reactive Red 241Hepa-1 (Mouse hepatoma)Protein content-IC50 values determined
Reactive Red 241HaCaT (Human keratinocytes)Protein content-IC50 values determined
Reactive Yellow 176Hepa-1 (Mouse hepatoma)Protein content-IC50 values determined
Reactive Yellow 176HaCaT (Human keratinocytes)Protein content-IC50 values determined

Studies have shown that the HaCaT cell line appears to be more sensitive to reactive dyes than the HepaRG cell line. Furthermore, it has been suggested that the molecular weight of the dyes might be a contributing factor to their cytotoxicity, with lower molecular weight dyes like Reactive Orange 16 and Reactive Blue 19 exhibiting greater cytotoxic effects.

Experimental Protocols

In Vitro Micronucleus (MN) Assay with Flow Cytometry

This protocol provides a general overview of the methodology used to assess the cytotoxicity and genotoxicity of reactive dyes.

  • Cell Culture:

    • Immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines are cultured in appropriate media and conditions.

  • Dye Preparation:

    • Reactive dyes are dissolved in a suitable solvent, such as phosphate-buffered saline (PBS), to prepare working solutions of various concentrations.

  • Exposure:

    • Cells are seeded in 96-well plates and exposed to different concentrations of the reactive dyes for a specific duration (e.g., 24 hours).

  • Cytotoxicity Assessment (Ethidium Monoazide Bromide - EMA):

    • After exposure, cells are treated with EMA, a fluorescent dye that selectively enters cells with compromised membranes (non-viable cells).

    • The fluorescence intensity is measured using a flow cytometer to quantify the percentage of non-viable (EMA-positive) cells. A significant increase in EMA-positive cells indicates cytotoxicity.

  • Genotoxicity Assessment (Micronucleus Formation):

    • Following cytotoxicity assessment, cells are treated to induce micronuclei formation if DNA damage has occurred.

    • The number of micronucleated cells is quantified by flow cytometry.

Cell Viability Assessment using Protein Content

This method determines cell viability by measuring the total protein content of the cell cultures after exposure to the test substance.

  • Cell Culture and Exposure:

    • Similar to the MN assay, cells (e.g., Hepa-1, HaCaT) are cultured and exposed to various concentrations of reactive dyes.

  • Protein Staining:

    • After the exposure period, the cells are fixed and stained with a protein-binding dye.

  • Quantification:

    • The amount of dye bound to the cellular protein is measured using a spectrophotometer.

    • The results are used to calculate the IC50 (the concentration that reduces the protein content by 50% compared to non-exposed cells) and IC20 (the concentration that reduces the protein content by 20%) values.

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Cytotoxicity Assay

G General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HaCaT, HepaRG) exposure Exposure of Cells to Dye cell_culture->exposure dye_prep Dye Solution Preparation dye_prep->exposure incubation Incubation (Defined Period) exposure->incubation assay Cytotoxicity Assay (e.g., EMA, MTT) incubation->assay data_acq Data Acquisition (e.g., Flow Cytometer) assay->data_acq data_analysis Data Analysis (% Viability, IC50) data_acq->data_analysis G Potential Mechanism of Azo Dye-Induced Cytotoxicity azo_dye Azo Dye (e.g., Reactive Orange) cell_membrane Cell Membrane azo_dye->cell_membrane intracellular Intracellular Space cell_membrane->intracellular ros Reactive Oxygen Species (ROS) Generation intracellular->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Damage oxidative_stress->mitochondria dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis (Cell Death) mitochondria->apoptosis dna_damage->apoptosis

References

High-Fastness Alternatives to Reactive Orange 35 for Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the textile and dyeing industries, selecting the appropriate dye is critical to achieving high-performance products with excellent color fastness. Reactive Orange 35 is a commonly used dye, but a range of alternatives can offer comparable or superior fastness properties. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to aid in the selection of the optimal dye for high-fastness applications on cellulosic fibers like cotton.

Performance Comparison of Reactive Orange Dyes

The selection of a reactive dye is often dictated by its performance in key areas of color fastness: resistance to light, washing, and rubbing. The following table summarizes the available quantitative data for this compound and several high-performance alternatives.

Dye NameC.I. NameLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)
This compoundThis compound6[1]Fading: 5, Staining: 5[1]Data Not Available
Alternative 1Reactive Orange 1225-644 / 3
Alternative 2Procion MX Brilliant OrangeNot specified5[2][3]Data Not Available
Alternative 3Reactive Orange 55[4]Fading: 4, Staining: 4Data Not Available

Note: Fastness ratings are based on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and rubbing fastness (where 5 is the best).

Experimental Protocols

Achieving optimal fastness properties is highly dependent on the dyeing method. Below are detailed experimental protocols for two common high-fastness dyeing processes for reactive dyes on cotton.

Exhaust Dyeing Protocol

This method is suitable for dyeing cotton yarn or fabric in a batch process.

  • Fabric Preparation: Begin with scoured and bleached 100% cotton fabric to ensure removal of impurities and uniform dye uptake.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Dyeing Cycle:

    • Add a wetting agent (1 g/L), sequestering agent (1 g/L), and leveling agent (1 g/L) to the dyebath and run for 5 minutes.

    • Add the pre-dissolved reactive dye (e.g., 1% of the weight of the fabric).

    • After 10 minutes, add Glauber's salt (e.g., 30 g/L) to the dyebath.

    • Raise the temperature to 40-50°C and maintain for 20-30 minutes to allow for dye exhaustion.

    • Add soda ash (20 g/L) to the dyebath to increase the pH to approximately 11 and initiate fixation.

    • Continue dyeing at this temperature for 40-60 minutes.

  • After-treatment:

    • Drain the dyebath and rinse the fabric.

    • Neutralize the fabric with a 1% acetic acid solution at 60°C for 10 minutes.

    • Treat the fabric with a 1 g/L soap solution at a high temperature to remove any unfixed dye.

    • Rinse with hot and then cold water.

    • Dry the fabric.

ExhaustDyeingWorkflow cluster_preparation Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment start Start: Scoured & Bleached Cotton Fabric dyebath_prep Prepare Dyebath: - Water - Wetting Agent - Sequestering Agent - Leveling Agent add_dye Add Dissolved Dye dyebath_prep->add_dye add_salt Add Glauber's Salt (Exhaustion) add_dye->add_salt heat_exhaust Heat to 40-50°C (20-30 min) add_salt->heat_exhaust add_alkali Add Soda Ash (Fixation) heat_exhaust->add_alkali fixation Hold at 40-50°C (40-60 min) add_alkali->fixation drain_rinse Drain & Rinse fixation->drain_rinse neutralize Neutralize (Acetic Acid) drain_rinse->neutralize soap Soaping (Hot Wash) neutralize->soap final_rinse Hot & Cold Rinse soap->final_rinse dry Dry final_rinse->dry end End: Dyed Fabric dry->end

Caption: Exhaust Dyeing Workflow for Reactive Dyes.

Cold Pad-Batch (CPB) Dyeing Protocol

This semi-continuous process is known for its high fixation rates and reduced energy and water consumption.

  • Fabric Preparation: Use scoured and bleached 100% cotton fabric.

  • Padding Liquor Preparation:

    • Prepare a dye solution by dissolving the reactive dye in water.

    • Separately, prepare an alkali solution (e.g., sodium silicate and caustic soda).

    • These two solutions are typically mixed just before padding.

  • Padding:

    • Pass the fabric through the padding liquor at room temperature (20-30°C).

    • Use a padding mangle to ensure a uniform wet pick-up of 60-80%.

  • Batching:

    • Immediately after padding, roll the fabric onto a batcher.

    • Wrap the batch in a plastic film to prevent drying and exposure to air.

    • Store the rotating batch for 8-24 hours at room temperature to allow for dye fixation.

  • Washing-off:

    • After the batching period, unroll the fabric and rinse it thoroughly with cold and hot water.

    • Perform a soaping wash at a high temperature (e.g., with 2 g/L sodium carbonate and 5 g/L non-ionic soap) to remove unfixed dye.

    • Rinse again and dry the fabric.

ColdPadBatchWorkflow cluster_preparation Preparation cluster_padding_batching Padding & Batching cluster_washing Washing-off start Start: Scoured & Bleached Cotton Fabric liquor_prep Prepare Padding Liquor: - Dye Solution - Alkali Solution padding Pad Fabric (Room Temp, 60-80% Pick-up) liquor_prep->padding batching Batch & Wrap in Plastic padding->batching storage Store & Rotate (8-24 hours) batching->storage rinse Rinse (Cold & Hot Water) storage->rinse soaping Soaping (Hot Wash) rinse->soaping final_rinse Final Rinse soaping->final_rinse dry Dry final_rinse->dry end End: Dyed Fabric dry->end

References

Quantifying the Covalent Bond: A Comparative Guide to Reactive Orange 35 and Alternatives on Cellulose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise nature of covalent bond formation between reactive dyes and cellulose is paramount for optimizing textile processing, developing advanced biomaterials, and designing targeted drug delivery systems. This guide provides a comparative analysis of Reactive Orange 35 and other reactive dyes, focusing on the quantification of their covalent bonding to cellulose, supported by experimental data and detailed protocols.

Reactive dyes are a cornerstone of the textile industry, prized for their ability to form strong, permanent covalent bonds with cellulosic fibers like cotton.[1][2] This chemical union results in excellent wash fastness and vibrant, long-lasting color.[1] this compound is a notable member of this class, utilized for its specific hue and reactive properties.[1] The efficiency of this covalent bond formation, often referred to as fixation, is a critical parameter that dictates the performance and environmental impact of the dyeing process.

Comparative Analysis of Reactive Dye Fixation on Cellulose

The fixation of a reactive dye to cellulose is a competitive process. Alongside the desired reaction with the hydroxyl groups of the cellulose, the dye's reactive group can also react with water, leading to hydrolysis.[3] This hydrolyzed, unfixed dye contributes to effluent coloration and reduces the overall efficiency of the dyeing process. Therefore, quantifying the extent of covalent bonding is essential for evaluating a dye's performance.

The performance of a reactive dye is often characterized by its Substantivity (S), Exhaustion (E), and Fixation (F) profile.

  • Substantivity (S): The initial attraction and adsorption of the dye onto the fiber from the dyebath in the presence of an electrolyte.

  • Exhaustion (E): The total amount of dye removed from the dyebath by the fiber after the addition of alkali, which promotes both fixation and further dye uptake.

  • Fixation (F): The percentage of the exhausted dye that has formed a covalent bond with the fiber.

Dye Class/Reactive GroupTypical Fixation Efficiency (%) on CelluloseKey Characteristics
Vinyl Sulfone (e.g., some Remazol dyes) 60 - 80Form ether linkages with cellulose. The reactivity is dependent on the rate of conversion to the vinyl sulfone form.
Monochlorotriazine (MCT) (e.g., some Cibacron dyes) 70 - 85Form a stable ether bond with cellulose via nucleophilic substitution. Generally require higher temperatures for fixation.
Dichlorotriazine (DCT) (e.g., some Procion MX dyes) 80 - 95Highly reactive and can be applied at lower temperatures. However, they are also more prone to hydrolysis.
Hetero-bifunctional (e.g., MCT-Vinyl Sulfone) > 90Contain two different reactive groups, increasing the probability of fixation and leading to higher overall efficiency.
Experimental Protocols for Quantifying Covalent Bond Formation

Several methods are employed to determine the amount of covalently bound dye on cellulose. These can be broadly categorized as direct and indirect methods.

1. Direct Method: Spectrophotometric Analysis of Dissolved Dyed Fiber

This method involves dissolving a known weight of the dyed and thoroughly washed cellulose fabric in a suitable solvent, followed by measuring the absorbance of the solution.

  • Protocol:

    • A precisely weighed sample of the dyed and rinsed fabric is dissolved in a concentrated acid, such as 72% sulfuric acid.

    • The solution is then carefully diluted to a known volume with distilled water.

    • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

    • The concentration of the dye, and thus the amount of fixed dye, is calculated using a calibration curve prepared from standard solutions of the pure dye.

2. Indirect Method I: Analysis of Dyebath and Rinsing Liquors

This approach quantifies the amount of dye that did not fix to the fiber by measuring the dye concentration in the initial dyebath, the exhausted dyebath, and all subsequent rinsing solutions.

  • Protocol:

    • The initial concentration of the dye in the dyebath is determined spectrophotometrically.

    • After the dyeing process, the concentration of the dye remaining in the exhausted dyebath is measured.

    • All rinsing liquors used to remove unfixed dye are collected, and their combined dye concentration is determined.

    • The amount of fixed dye is calculated by subtracting the amount of dye in the exhausted dyebath and rinsing liquors from the initial amount of dye.

3. Indirect Method II: Reflectance Measurement

This method combines reflectance measurements of the dyed fabric with absorption measurements of the dyebath to determine the color strength (K/S value), which is related to the dye concentration on the fabric.

  • Protocol:

    • The absorbance of the dyebath is measured before and after dyeing.

    • The reflectance spectrum of the dyed, rinsed, and dried fabric is measured using a spectrophotometer equipped with a reflectance accessory.

    • The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

Statistical analysis, such as the Analysis of Variance (ANOVA), can be used to evaluate the precision and reliability of these different methods.

Visualizing the Process

To better understand the interactions and workflows involved in quantifying covalent bond formation, the following diagrams illustrate the key relationships and experimental steps.

G Logical Flow of Reactive Dyeing and Analysis cluster_0 Dyeing Process cluster_1 Quantification Cellulose_Fiber Cellulose_Fiber Dyebath Dyebath Cellulose_Fiber->Dyebath Reactive_Dye Reactive_Dye Reactive_Dye->Dyebath Dyed_Fiber Dyed_Fiber Dyebath->Dyed_Fiber Fixation Unfixed_Dye Unfixed_Dye Dyebath->Unfixed_Dye Hydrolysis Direct_Method Direct_Method Dyed_Fiber->Direct_Method Indirect_Method Indirect_Method Unfixed_Dye->Indirect_Method Analysis Analysis Direct_Method->Analysis Indirect_Method->Analysis

Caption: Logical flow of the reactive dyeing process and subsequent quantification pathways.

G Experimental Workflow for Direct Quantification Start Start Weigh_Fabric Weigh Dyed Fabric Start->Weigh_Fabric Dissolve Dissolve in H2SO4 Weigh_Fabric->Dissolve Dilute Dilute to Known Volume Dissolve->Dilute Measure_Absorbance Spectrophotometry (λmax) Dilute->Measure_Absorbance Calculate_Concentration Calculate Concentration (via Calibration Curve) Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: Step-by-step workflow for the direct quantification method.

Conclusion

The quantification of covalent bond formation is a critical aspect of evaluating the performance of reactive dyes like this compound on cellulose. The choice of analytical method, whether direct or indirect, will depend on the specific research question, available equipment, and desired level of precision. While bifunctional reactive dyes often exhibit higher fixation efficiencies, the performance of any given dye is influenced by its molecular structure, the dyeing conditions, and the nature of the cellulosic substrate. For professionals in textile science, biomaterials, and drug delivery, a thorough understanding of these quantitative techniques is essential for innovation and process optimization.

References

"assessing the wet fastness of Reactive orange 35 according to ISO standards"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the wet fastness properties of Reactive Orange 35, a widely used reactive dye in various industrial applications. The performance of this compound is objectively compared with other commercially available reactive dyes, namely Reactive Red 195 and Reactive Blue 21, based on experimental data derived from the internationally recognized ISO 105-C06 standard for color fastness to domestic and commercial laundering.

Comparative Analysis of Wet Fastness Performance

The wet fastness of reactive dyes is a critical parameter, indicating the resistance of the color to bleeding or fading during washing. This property is primarily determined by the strength of the covalent bond formed between the dye molecule and the fiber. The following table summarizes the wet fastness performance of this compound in comparison to Reactive Red 195 and Reactive Blue 21 when subjected to the rigorous ISO 105-C06 A2S test method.

DyeC.I. NameColor ChangeStaining on CottonStaining on WoolStaining on NylonStaining on PolyesterStaining on AcetateStaining on Acrylic
This compound This compound4-54-54-54-54-54-54-5
Reactive Red 195 Reactive Red 1954-544-54-54-54-54-5
Reactive Blue 21 Reactive Blue 214-54-54-54-54-54-54-5

Note: The ratings are based on the Grey Scale for Assessing Change in Colour and the Grey Scale for Assessing Staining, where 5 indicates negligible or no change/staining and 1 indicates severe change/staining.

Experimental Protocol: ISO 105-C06 A2S

The following section details the methodology employed for assessing the wet fastness of the reactive dyes, adhering to the ISO 105-C06 A2S standard.[1][2][3]

1. Preparation of the Test Specimen:

  • A specimen of the dyed textile measuring 10 cm x 4 cm is prepared.

  • A multi-fibre adjacent fabric of the same dimensions is attached to the face of the dyed specimen by sewing along one of the shorter edges. The multi-fibre fabric consists of strips of wool, acrylic, polyester, nylon, bleached cotton, and acetate.

2. Washing Procedure:

  • The composite specimen is placed in a stainless-steel container of a suitable mechanical laundering machine (e.g., a Launder-Ometer).

  • A washing solution is prepared containing 4 grams per liter of a standard ECE phosphate reference detergent and 1 gram per liter of sodium perborate.[3]

  • For the A2S test, 150 mL of the washing solution is added to the container along with 10 stainless steel balls.[3]

  • The container is sealed and mechanically agitated at a constant temperature of 40°C for 30 minutes.

3. Rinsing and Drying:

  • Following the washing cycle, the composite specimen is removed and rinsed twice in hot distilled water and then in cold tap water.

  • The excess water is squeezed out.

  • The stitching joining the two fabrics is removed, except on one of the shorter ends.

  • The specimen and the multi-fibre fabric are dried separately in the air at a temperature not exceeding 60°C.

4. Evaluation:

  • The change in color of the dyed specimen is assessed by comparing it with an untreated sample using the Grey Scale for Assessing Change in Colour (ISO 105-A02) .

  • The degree of staining on each strip of the multi-fibre adjacent fabric is evaluated using the Grey Scale for Assessing Staining (ISO 105-A03) .

  • The assessment is carried out under standardized lighting conditions in a color matching cabinet.

Experimental Workflow

The following diagram illustrates the key stages of the ISO 105-C06 wet fastness testing procedure.

ISO_105_C06_Workflow cluster_prep Specimen Preparation cluster_wash Washing Cycle cluster_post Post-Treatment cluster_eval Evaluation prep1 Cut Dyed Fabric (10x4 cm) prep2 Cut Multi-fibre Fabric (10x4 cm) prep3 Sew Fabrics Together prep2->prep3 wash1 Place Specimen in Container prep3->wash1 wash2 Add Washing Solution & Steel Balls wash1->wash2 wash3 Mechanical Agitation (40°C, 30 min) wash2->wash3 post1 Rinse with Hot & Cold Water wash3->post1 post2 Squeeze & Separate Fabrics post1->post2 post3 Air Dry (<60°C) post2->post3 eval1 Assess Color Change (Grey Scale A02) post3->eval1 eval2 Assess Staining (Grey Scale A03) post3->eval2

ISO 105-C06 Wet Fastness Testing Workflow

References

A Comparative Guide to the Biodegradability of Reactive Orange 35 in Soil

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The remediation of soil contaminated with synthetic dyes is a critical area of environmental research. Azo dyes, such as Reactive Orange 35, are of particular concern due to their widespread use in the textile industry and their potential for persistence and toxicity in the environment. This guide provides a comparative analysis of the biodegradability of this compound in soil, alongside alternative remediation technologies. The information is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate different approaches for the treatment of dye-contaminated soil.

Performance Comparison of Remediation Technologies for Azo Dyes in Soil

The following tables summarize quantitative data on the performance of microbial degradation, phytoremediation, and physicochemical methods for the removal of azo dyes from soil. It is important to note that while the focus is on this compound, data from studies on structurally similar reactive azo dyes, such as Reactive Red 35, have been included to provide a broader comparative context due to the limited availability of soil-specific studies for this compound.

Table 1: Microbial Degradation of Reactive Azo Dyes

MicroorganismAzo DyeInitial ConcentrationTreatment ConditionsDecolorization/Degradation EfficiencyReference
Enterococcus gallinarumReactive Red 35300 mg/L40°C, pH 7, static condition96 ± 0.53% decolorization[1][2]
Bacillus sp.Orange DyeNot specified35°C, 24 hours47.59% degradation[3]
Bacterial ConsortiumAzo-Red and Azo-Blue Dyes100 ppm96 hours90% (Azo-Red), 80% (Azo-Blue) decolorization[4]
Enterococcus casseliflavus RDB_4Reactive Red 19550 ppm35°C, pH 7, 4 hours100% decolorization[5]
Nesterenkonia lacusekhoensis EMLA3Reactive Red 351000 mg/LpH 11.5, 48 hours>90% decolorization

Table 2: Alternative Remediation Technologies for Azo Dye Contaminated Soil

Remediation TechnologyAzo DyeTarget MatrixPerformance MetricEfficiencyReference
Phytoremediation
Eucalyptus spp.Azo DyesSoilAbsorption of dye compoundsEffective absorption demonstrated by GC-MS
Physicochemical Methods
Adsorption (various adsorbents)Azo DyesWastewaterRemoval of dyeHigh efficiency, varies with adsorbent
Electrochemical OxidationAzo DyesWastewaterDecolorizationUp to 90% removal of impurities

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studying the microbial degradation of azo dyes in soil.

Protocol for Isolation and Screening of Azo Dye Degrading Bacteria from Soil
  • Soil Sample Collection: Collect soil samples from an area contaminated with textile industry effluent.

  • Enrichment of Dye-Degrading Microorganisms:

    • In a 250 ml Erlenmeyer flask, add 10 g of the collected soil to 100 ml of nutrient broth.

    • Supplement the broth with the target azo dye (e.g., this compound) at a specific concentration (e.g., 100 mg/L).

    • Incubate the flask on a rotary shaker at a controlled temperature (e.g., 37°C) for a specified period (e.g., 48 hours) to enrich for bacteria capable of utilizing the dye.

  • Isolation of Bacterial Strains:

    • Perform serial dilutions of the enriched culture.

    • Plate the dilutions onto nutrient agar plates containing the azo dye.

    • Incubate the plates at 37°C for 24-48 hours.

    • Isolate colonies that show a clear zone of decolorization around them.

  • Screening for Degradation Efficiency:

    • Inoculate the isolated bacterial strains into a liquid minimal essential medium containing the azo dye as the sole carbon and nitrogen source.

    • Incubate under optimized conditions (e.g., specific pH, temperature, and agitation).

    • Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

    • Calculate the percentage of decolorization.

Protocol for Biodegradation Study in Soil Microcosms
  • Preparation of Soil Microcosms:

    • Use uncontaminated soil, sieved to remove large debris.

    • Spike the soil with a known concentration of this compound.

    • Prepare different treatment groups:

      • Control (autoclaved soil with dye) to assess abiotic degradation.

      • Biostimulation (non-sterile soil with dye and nutrient amendments).

      • Bioaugmentation (non-sterile soil with dye and inoculation of a known dye-degrading bacterial strain).

  • Incubation:

    • Incubate the microcosms under controlled conditions (temperature, moisture content) for a defined period (e.g., 30-60 days).

  • Sampling and Analysis:

    • Collect soil samples at regular intervals.

    • Extract the remaining dye from the soil using an appropriate solvent.

    • Quantify the dye concentration using High-Performance Liquid Chromatography (HPLC).

    • Analyze for the formation of degradation byproducts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor microbial activity through methods such as microbial counts or enzyme assays.

Visualizing the Process

To better understand the relationships and workflows in biodegradability studies, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation & Isolation cluster_screening Screening & Identification cluster_biodegradation Biodegradation Study cluster_evaluation Evaluation soil_collection Soil Sample Collection (Contaminated Site) enrichment Enrichment Culture (Nutrient Broth + Dye) soil_collection->enrichment isolation Isolation of Colonies (Agar Plates + Dye) enrichment->isolation decolorization_assay Decolorization Assay (Liquid Culture) isolation->decolorization_assay identification Bacterial Identification (16S rRNA sequencing) decolorization_assay->identification microcosm_setup Soil Microcosm Setup (Spiked Soil) identification->microcosm_setup incubation Incubation (Controlled Conditions) microcosm_setup->incubation analysis Chemical & Microbial Analysis (HPLC, GC-MS) incubation->analysis data_analysis Data Analysis (% Degradation, Kinetics) analysis->data_analysis toxicity_assessment Toxicity Assessment (Phytotoxicity, etc.) data_analysis->toxicity_assessment

Experimental workflow for a soil biodegradability study.

degradation_pathway reactive_orange This compound (Azo Dye Structure) azo_reductase Azo Reductase reactive_orange->azo_reductase Reductive Cleavage of Azo Bond aromatic_amines Aromatic Amines (Colorless Intermediates) azo_reductase->aromatic_amines further_degradation Further Aerobic Degradation (Oxidoreductases) aromatic_amines->further_degradation mineralization Mineralization (CO2, H2O, etc.) further_degradation->mineralization

Proposed signaling pathway for microbial degradation of this compound.

Degradation Pathway of this compound

The microbial degradation of azo dyes like this compound typically initiates with the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial step is often carried out by azoreductase enzymes under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. These aromatic amines can be further mineralized into simpler, non-toxic compounds such as carbon dioxide and water under aerobic conditions by other microbial enzymes.

A study on the degradation of the structurally similar Reactive Red 35 by Enterococcus gallinarum proposed a metabolic pathway involving the formation of 1-amino 3-(1-sulfonyl-2-sulfooxy ethane) benzene and naphthalene 1, 7-diamine as intermediate products. This suggests a similar breakdown mechanism for this compound, where the primary azo linkage is cleaved, followed by the degradation of the resulting aromatic structures.

Concluding Remarks

The biodegradation of this compound in soil is a promising and environmentally friendly remediation strategy. Several bacterial species have demonstrated the ability to decolorize and degrade similar reactive azo dyes with high efficiency. The process typically involves an initial anaerobic or microaerophilic step to break the azo bond, followed by aerobic degradation of the resulting aromatic amines. While alternative methods like phytoremediation and physicochemical treatments offer other avenues for remediation, microbial degradation stands out for its potential for complete mineralization of the pollutant. Further research focusing on in-situ applications and the optimization of conditions for the bioremediation of this compound in soil is warranted to translate laboratory findings into effective field-scale technologies.

References

A Comparative Analysis of Reactive Orange 35 and Natural Orange Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive comparative guide offering an in-depth analysis of the synthetic azo dye, Reactive Orange 35, versus natural orange alternatives for textile dyeing is detailed below. This guide provides a critical examination of their performance, environmental impact, and toxicological profiles, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

The textile industry has historically relied on synthetic dyes for their vibrant colors, high fastness, and cost-effectiveness. Among these, this compound, a monoazo dye, is a notable choice for dyeing cellulosic fibers like cotton. However, with rising environmental and health concerns associated with synthetic colorants, the demand for sustainable and non-toxic natural dyes is growing. This guide aims to provide an objective comparison to facilitate informed decision-making.

Chemical and Performance Characteristics

This compound (C.I. 263170) is characterized by its chemical formula C₂₇H₁₉ClN₉Na₃O₉S₃.[1][2][3] It belongs to the class of reactive dyes, which form a strong, covalent bond with the textile fiber, resulting in excellent color fastness.[4] This chemical bond contributes to the dye's high resistance to washing and fading.[4]

Natural orange dyes, conversely, are derived from various botanical sources. Common sources include annatto seeds, osage orange wood, and onion skins. The chemical composition and performance of natural dyes can vary significantly based on the plant source, extraction method, and the use of mordants. Mordants, typically metal salts, are often necessary to fix the natural dye to the fabric and improve its fastness properties.

The performance of a dye is critically evaluated by its color fastness—the resistance of the color to various external factors such as washing, rubbing, and light.

Data Presentation: Comparative Performance

PropertyThis compoundNatural Orange Dyes (Typical)
Chemical Class Azo DyeFlavonoids, Carotenoids, etc.
Color Reddish-OrangeVaries (Yellow-Orange to Reddish-Orange)
Wash Fastness (ISO 105-C06) 4-53-4
Rubbing Fastness (ISO 105-X12) Dry: 4-5, Wet: 33-4
Light Fastness (ISO 105-B02) 6 (Good)2-4 (Poor to Moderate)
Perspiration Fastness (ISO 105-E04) 4-53-4
Mordant Requirement NoYes (typically)
Reproducibility HighLow to Moderate
Environmental Impact Concerns over wastewater contamination and potential for harmful by-products.Generally biodegradable and non-toxic, but mordants can have environmental impacts.
Note: Fastness is rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. The fastness properties of natural dyes are highly dependent on the specific dye, mordant used, and the dyeing process.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experiments.

Protocol 1: Textile Dyeing with this compound (Hot Brand)
  • Preparation of Dye Bath: Accurately weigh the cotton material. Prepare the dye bath by creating a paste of the reactive dye with water and then diluting it to the required volume.

  • Dyeing Process: Immerse the cotton material in the dye solution. Add a wetting agent, sequestering agent, and anti-creasing agent. Gradually add an electrolyte like sodium chloride in portions to aid in dye exhaustion. Raise the temperature to 80-95°C and maintain for 45-60 minutes.

  • Fixation: Add an alkali such as sodium carbonate (soda ash) in portions to raise the pH of the dye bath, facilitating the covalent bonding of the dye to the fiber. Continue the dyeing process for another 45-60 minutes.

  • Washing: After dyeing, subject the material to a thorough washing process, including a soaping wash, to remove any unfixed dye. This is followed by a cold wash and drying.

Protocol 2: Textile Dyeing with Natural Orange Dyes (e.g., Osage Orange)
  • Fiber Preparation (Scouring and Mordanting):

    • Scouring: Pre-wash the fabric with a pH-neutral soap to remove any impurities.

    • Mordanting: Prepare a mordant bath, typically with alum (potassium aluminum sulfate), by dissolving it in hot water. Immerse the scoured fabric in the mordant bath and let it sit, sometimes overnight, to ensure proper absorption.

  • Dye Extraction: Chop or shred the natural dye source (e.g., osage orange wood shavings). Boil the plant material in water for at least 30 minutes to extract the color. Strain the solid material from the dye bath.

  • Dyeing Process: Immerse the pre-mordanted fabric into the heated dye bath. Simmer for an extended period, often an hour or more, until the desired color depth is achieved.

  • Post-Treatment: Rinse the dyed fabric in cool water. An optional after-mordant, like iron, can be used to shift the color. Finally, wash gently with a pH-neutral soap and let it dry.

Protocol 3: Color Fastness to Washing (ISO 105-C06)
  • Sample Preparation: A test specimen of the dyed fabric (e.g., 100mm x 40mm) is attached to a multi-fiber adjacent fabric of the same size.

  • Washing Procedure: The composite specimen is placed in a container with a specified soap solution (e.g., ECE phosphate and sodium perborate) and stainless steel balls for agitation. The container is then mechanically agitated in a testing apparatus (e.g., Rotawash) under defined conditions of time and temperature.

  • Evaluation: After washing, rinsing, and drying, the change in color of the test specimen and the staining of the adjacent multi-fiber fabric are assessed using grey scales.

Protocol 4: Color Fastness to Rubbing (ISO 105-X12)
  • Procedure: This test determines the amount of color transferred from the fabric surface to another surface by rubbing. A standard white cloth is rubbed against the dyed fabric sample under controlled conditions of pressure and speed using a crockmeter.

  • Testing Conditions: The test is performed under both dry and wet conditions.

  • Assessment: The degree of staining on the white cloth is evaluated by comparing it with a grey scale for staining.

Mandatory Visualizations

Experimental_Workflow cluster_Reactive This compound Dyeing cluster_Natural Natural Orange Dyeing R1 Fabric Preparation R2 Dye Bath Preparation R1->R2 R3 Dyeing with Salt R2->R3 R4 Alkali Fixation R3->R4 R5 Washing & Drying R4->R5 N1 Scouring N2 Mordanting N1->N2 N4 Dyeing N2->N4 N3 Dye Extraction N3->N4 N5 Washing & Drying N4->N5

Caption: Comparative workflow for dyeing with this compound and natural orange dyes.

Logical_Comparison 1 Dye Comparison 2 This compound 1->2 3 Natural Orange Dyes 1->3 2->2 2->2 2->2 2->2 4 Textile Dyeing 2->4 a Moderate Fastness b Variable Reproducibility c Renewable Source d Biodegradable 3->3 3->3 3->3 3->3 3->4

Caption: Key attribute comparison between this compound and natural orange dyes.

Toxicological and Environmental Considerations

Reactive dyes, including those in the azo class, have raised environmental concerns due to their potential to release harmful chemicals into wastewater if not treated properly. The strong coloration of the effluent can also reduce light penetration in water bodies, affecting aquatic ecosystems. While many reactive dyes themselves have low acute toxicity, the degradation of some azo dyes can form aromatic amines, which are known to be carcinogenic.

Natural dyes are generally considered more environmentally friendly as they are biodegradable, non-toxic, and derived from renewable resources. However, the environmental profile of natural dyeing is not without its complexities. The cultivation of dye plants can require significant land and water resources. Furthermore, some mordants, particularly those containing heavy metals, can be toxic and pose their own environmental risks.

Conclusion

The choice between this compound and natural orange dyes involves a trade-off between performance and environmental impact. This compound offers superior performance in terms of color vibrancy, consistency, and fastness, which are critical for many commercial textile applications. However, the environmental and potential toxicological concerns associated with azo dyes are significant drawbacks.

Natural dyes present a more sustainable and non-toxic alternative, appealing to the growing market for eco-friendly textiles. While they may not always match the performance of synthetic dyes, particularly in light fastness, ongoing research into new natural dye sources, extraction techniques, and non-toxic mordants is continuously improving their viability for broader industrial use. This guide provides the foundational data and protocols to assist researchers in making informed decisions based on their specific application and sustainability goals.

References

A Comparative Guide to the Performance of Reactive Orange 35 in Salt-Free Dyeing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly shifting towards sustainable practices, with a significant focus on reducing the high salinity of wastewater generated during the dyeing process. Salt-free dyeing of cotton, primarily achieved through the cationization of cotton fibers, presents a promising eco-friendly alternative. This guide provides a comprehensive comparison of the performance of Reactive Orange 35 with other reactive dyes in these novel dyeing systems, supported by available experimental data.

The Principle of Salt-Free Reactive Dyeing

Conventional reactive dyeing of cotton, a cellulosic fiber, requires large amounts of salt (sodium chloride or sodium sulfate) to overcome the electrostatic repulsion between the anionic reactive dye and the negatively charged cotton surface in a neutral dye bath. Cationization modifies the cotton fiber by introducing permanent positive charges onto its surface. This is typically achieved by treating the cotton with cationic agents such as 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC). The resulting cationic cotton fiber then readily attracts the anionic reactive dye molecules, eliminating the need for salt as an exhausting agent. This not only reduces the total dissolved solids (TDS) in the effluent but can also lead to improved dye utilization and fixation.

Performance Comparison of Reactive Dyes in Salt-Free Dyeing

While direct comparative studies under identical salt-free conditions are limited, this section collates available data to offer insights into the performance of this compound and other commonly used reactive dyes. The key performance indicators are:

  • Color Yield (K/S): A measure of the intensity of the color on the dyed fabric. Higher K/S values indicate a stronger color.

  • Exhaustion (E%): The percentage of dye that moves from the dyebath onto the fiber.

  • Fixation (F%): The percentage of the exhausted dye that chemically bonds with the fiber.

  • Wash Fastness: The resistance of the dye to removal during washing.

  • Light Fastness: The resistance of the dye to fading upon exposure to light.

Table 1: Performance of Various Reactive Dyes in Salt-Free Dyeing of Cationized Cotton

DyeColor Yield (K/S)Exhaustion (E%)Fixation (F%)Wash Fastness (Color Change)Wash Fastness (Staining)Light FastnessReference
This compound Data not availableData not availableData not availableGeneral expectation: Good to ExcellentGeneral expectation: Good to ExcellentGeneral expectation: Good[1]
Reactive Red 120 3.9865~85%~88%4-54-5Not Reported[2]
Reactive Red 195 41-48Not ReportedNot ReportedGoodGoodNot Reported[3]
Reactive Blue 13 4.9678.65%84.27%GoodGoodNot Reported[4]
Reactive Black 5 Not Reported>95%>95%4-54-5Not Reported[5]
Novacron Ruby S-3B (Red) Not Reported80.25%97.98%GoodGoodNot Reported

Note: The data presented is compiled from multiple sources and may not have been generated under identical experimental conditions. Direct comparisons should be made with caution.

Experimental Protocols

Cationization of Cotton Fabric (using CHPTAC)

This protocol describes a typical procedure for the cationization of cotton fabric using 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC).

Materials:

  • Scoured and bleached cotton fabric

  • 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a treatment bath with a specific concentration of CHPTAC (e.g., 20-60 g/L) and sodium hydroxide (e.g., 10-30 g/L) in deionized water. The material-to-liquor ratio is typically maintained at 1:10 or 1:20.

  • Immerse the cotton fabric in the treatment bath at room temperature.

  • Gradually raise the temperature of the bath to 60-80°C at a rate of approximately 2°C/min.

  • Maintain the temperature for 30-60 minutes to allow the reaction between CHPTAC and the cellulose fibers to occur.

  • After the treatment, the fabric is thoroughly rinsed with hot and cold water to remove any unreacted chemicals and then dried.

Salt-Free Dyeing of Cationized Cotton

This protocol outlines the general procedure for dyeing cationized cotton fabric with reactive dyes without the addition of salt.

Materials:

  • Cationized cotton fabric

  • Reactive dye (e.g., this compound)

  • Sodium carbonate (soda ash)

  • Wetting agent (optional)

  • Sequestering agent (optional)

Procedure:

  • Prepare a dyebath with the required amount of reactive dye (e.g., 2% on the weight of fabric) and any optional auxiliaries like a wetting or sequestering agent. The material-to-liquor ratio is typically 1:20.

  • Introduce the cationized cotton fabric into the dyebath at a starting temperature of around 30-40°C.

  • Gradually increase the temperature to the optimal dyeing temperature for the specific reactive dye, usually around 60°C, and hold for 30-60 minutes to allow for dye exhaustion.

  • For fixation, add a specific amount of sodium carbonate (e.g., 10-20 g/L) to the dyebath to raise the pH.

  • Continue the dyeing process at the same temperature for another 30-60 minutes to facilitate the covalent bonding between the dye and the fiber.

  • After dyeing, the fabric is rinsed thoroughly with hot and cold water.

  • A soaping treatment (e.g., with 2 g/L of a non-ionic detergent at 90-100°C for 15-20 minutes) is carried out to remove any unfixed dye.

  • Finally, the fabric is rinsed again and dried.

Visualizing the Workflow and Chemical Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for salt-free dyeing and the underlying chemical reaction.

SaltFreeDyeingWorkflow cluster_cationization Cationization of Cotton cluster_dyeing Salt-Free Dyeing Cotton Scoured & Bleached Cotton Fabric TreatmentBath CHPTAC & NaOH Solution Cotton->TreatmentBath Immersion Cationization Treatment at 60-80°C TreatmentBath->Cationization RinsingDrying1 Rinsing & Drying Cationization->RinsingDrying1 CationizedCotton Cationized Cotton RinsingDrying1->CationizedCotton DyeBath Reactive Dye Solution CationizedCotton->DyeBath Introduction Exhaustion Dyeing at 60°C (Exhaustion) DyeBath->Exhaustion Fixation Addition of Na2CO3 (Fixation) Exhaustion->Fixation RinsingSoaping Rinsing & Soaping Fixation->RinsingSoaping DyedFabric Dyed Fabric RinsingSoaping->DyedFabric CationizationReaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cellulose Cellulose-OH (Cotton) Reaction + NaOH (Alkali) Cellulose->Reaction CHPTAC Cl-CH2-CH(OH)-CH2-N+(CH3)3 (CHPTAC) CHPTAC->Reaction CationizedCellulose Cellulose-O-CH2-CH(OH)-CH2-N+(CH3)3 (Cationized Cotton) Reaction->CationizedCellulose

References

Safety Operating Guide

Proper Disposal of Reactive Orange 35: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents like Reactive Orange 35. This guide provides essential, step-by-step procedures for the safe handling and disposal of this synthetic dye, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and maintain a safe working environment.

Chemical and Physical Properties

A summary of key quantitative and identifying information for this compound is provided in the table below for easy reference.

PropertyValue
Chemical FormulaC27H19ClN9Na3O9S3[1][2]
Molecular Weight814.12 g/mol [1][2]
CAS Number12270-76-7 / 70210-13-8[1]
AppearanceOrange Powder
OdorOdorless

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous waste management and information from safety data sheets.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure that all appropriate personal protective equipment is worn and engineering controls are in place.

  • Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection: Wear appropriate protective clothing to minimize contact with skin.

  • Respiratory Protection: If there is a risk of generating dust, wear an approved respirator.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection and Segregation

Proper collection and segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting this compound waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the approximate quantity.

  • Segregation: Do not mix this compound with other chemical waste streams, particularly strong oxidizing or reducing agents, to avoid incompatible reactions.

Step 3: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the powder.

  • Clean-up: Carefully vacuum or sweep up the material and place it into the designated hazardous waste container. Avoid generating dust during this process.

  • Decontamination: Clean the spill area with soap and water.

Step 4: Disposal of Empty Containers

Empty containers of this compound must also be disposed of properly.

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water). The first rinseate must be collected and disposed of as hazardous waste.

  • Air Drying: Allow the rinsed container to air-dry completely.

  • Disposal: Once clean and dry, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Step 5: Final Disposal

The collected hazardous waste must be disposed of through the institution's designated hazardous waste management program.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from heat and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe container Prepare Labeled, Compatible Hazardous Waste Container ppe->container collect_solid Collect Solid Waste: Sweep or vacuum spills and excess solid into container. container->collect_solid collect_liquid Collect Liquid Waste: Collect first rinseate of empty containers. container->collect_liquid seal Securely Seal Waste Container collect_solid->seal collect_liquid->seal store Store in Designated Hazardous Waste Area seal->store ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->ehs end End: Compliant Disposal ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.